molecular formula C24H32N2O5 B1676521 Metoserpate CAS No. 1178-28-5

Metoserpate

Cat. No.: B1676521
CAS No.: 1178-28-5
M. Wt: 428.5 g/mol
InChI Key: FPGCYQVKNKEGRQ-SXLQGMKLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Metoserpate is a biochemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1R,15S,17S,18R,19S,20S)-6,17,18-trimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O5/c1-28-14-5-6-15-16-7-8-26-12-13-9-20(29-2)23(30-3)21(24(27)31-4)17(13)11-19(26)22(16)25-18(15)10-14/h5-6,10,13,17,19-21,23,25H,7-9,11-12H2,1-4H3/t13-,17+,19-,20+,21+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGCYQVKNKEGRQ-SXLQGMKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CN3CCC4=C(C3CC2C(C1OC)C(=O)OC)NC5=C4C=CC(=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]([C@H]1OC)C(=O)OC)NC5=C4C=CC(=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048266
Record name Metoserpate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178-28-5
Record name Metoserpate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001178285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metoserpate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11530
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Metoserpate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METOSERPATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3G4L02XQU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Metoserpate: An In-depth Technical Guide on the Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoserpate, a secologanin tryptamine alkaloid belonging to the yohimban class, has been historically utilized as a tranquilizing agent in veterinary medicine, specifically for the treatment of hysteria in pullets. While direct molecular studies on this compound are limited, its structural analogy to other yohimban alkaloids, particularly reserpine, provides a strong basis for elucidating its mechanism of action. This guide synthesizes the available information on this compound and related compounds to propose a detailed mechanism centered on the depletion of monoamine neurotransmitters. This document provides a comprehensive overview of its biochemical properties, a hypothesized molecular mechanism, and relevant experimental context.

Introduction

This compound is a pentacyclic indole alkaloid with a yohimban skeleton. Its classification as a secologanin tryptamine alkaloid places it in a family of compounds known for their diverse pharmacological activities.[1] Historically, this compound Hydrochloride was used to treat hysteria in replacement pullets, indicating its function as a tranquilizing agent.[2] Understanding the molecular underpinnings of its tranquilizing effects is crucial for potential future applications and for the broader study of neuropharmacology in avian species.

Biochemical Profile of this compound

A summary of the key biochemical and physical properties of this compound is presented in Table 1. This data is essential for understanding its pharmacokinetic and pharmacodynamic behavior.

PropertyValueReference
Chemical Formula C24H32N2O5[3]
Molecular Weight 428.5 g/mol [3]
CAS Number 1178-28-5[3]
IUPAC Name methyl (1R,15S,17S,18R,19S,20S)-6,17,18-trimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate[3]
Parent Compound Yohimban[1]
Drug Class Secologanin Tryptamine Alkaloid, Tranquilizing Agent[1][2]

Proposed Mechanism of Action

The primary mechanism of action for this compound is hypothesized to be the irreversible blockade of the vesicular monoamine transporter (VMAT). This proposed mechanism is based on the well-documented actions of the structurally similar yohimban alkaloid, reserpine.[1][2][4]

Inhibition of Vesicular Monoamine Transporter (VMAT)

VMAT is a transport protein located on the membrane of synaptic vesicles in presynaptic neurons. Its primary function is to transport monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—from the cytoplasm into the vesicles for storage and subsequent release into the synaptic cleft.

This compound, like reserpine, is believed to bind irreversibly to VMAT.[1][2] This binding inhibits the transporter's function, preventing the sequestration of monoamine neurotransmitters into synaptic vesicles. The neurotransmitters that remain in the cytoplasm are then vulnerable to degradation by monoamine oxidase (MAO), an enzyme located on the outer membrane of mitochondria.

The resulting depletion of stored monoamines in the presynaptic terminal leads to a significant reduction in the amount of neurotransmitter released upon nerve impulse. This diminished neurotransmission in key neuronal circuits is responsible for the observed tranquilizing and sedative effects.

VMAT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Monoamines Monoamines (Dopamine, Norepinephrine, Serotonin) VMAT VMAT Monoamines->VMAT Transport MAO MAO Monoamines->MAO Degradation Vesicle Synaptic Vesicle VMAT->Vesicle Sequestration Reduced_Release Reduced Neurotransmitter Release Vesicle->Reduced_Release Exocytosis (Inhibited) This compound This compound This compound->VMAT Irreversible Blockade

Caption: Proposed mechanism of this compound via VMAT inhibition.

Impact on Neurotransmitter Systems

The depletion of monoamines affects several key neurotransmitter systems, leading to the observed tranquilizing effects:

  • Dopaminergic System: Reduced dopamine levels in pathways associated with arousal and motor activity contribute to sedation and a decrease in spontaneous movement.

  • Noradrenergic System: Depletion of norepinephrine in the sympathetic nervous system leads to a decrease in the "fight or flight" response, resulting in calming and anti-anxiety effects.

  • Serotonergic System: Alterations in serotonin levels can influence mood and behavior, contributing to the overall tranquilizing effect.

Contrast with Other Yohimban Alkaloids: Yohimbine

It is important to differentiate the proposed mechanism of this compound from that of another well-known yohimban alkaloid, yohimbine. While structurally related, their pharmacological effects are largely opposing.

Yohimbine primarily acts as a selective antagonist of α2-adrenergic receptors.[3][[“]][6] These receptors are typically located presynaptically and function as part of a negative feedback loop to inhibit further norepinephrine release. By blocking these receptors, yohimbine increases the release of norepinephrine, leading to stimulant and sympathomimetic effects.[7]

The tranquilizing action of this compound strongly suggests a reserpine-like VMAT inhibition mechanism rather than a yohimbine-like α2-adrenergic antagonism.

Yohimbine_vs_this compound cluster_this compound This compound (Hypothesized) cluster_yohimbine Yohimbine Yohimban_Alkaloids Yohimban Alkaloids Metoserpate_Target VMAT Yohimban_Alkaloids->Metoserpate_Target Structural Analog Yohimbine_Target α2-Adrenergic Receptor Yohimban_Alkaloids->Yohimbine_Target Structural Analog Metoserpate_Action Inhibition Metoserpate_Target->Metoserpate_Action Metoserpate_Effect Monoamine Depletion (Tranquilizing) Metoserpate_Action->Metoserpate_Effect Yohimbine_Action Antagonism Yohimbine_Target->Yohimbine_Action Yohimbine_Effect Norepinephrine Release (Stimulant) Yohimbine_Action->Yohimbine_Effect

Caption: Contrasting mechanisms of this compound and Yohimbine.

Experimental Protocols

While specific experimental protocols for elucidating the mechanism of this compound are not available in the literature, the following methodologies, adapted from studies on reserpine and other VMAT inhibitors, would be key to confirming its hypothesized action.

In Vitro VMAT Binding Assay
  • Objective: To determine the binding affinity of this compound to VMAT.

  • Methodology:

    • Isolate synaptic vesicles from avian brain tissue (e.g., chicken forebrain).

    • Incubate the vesicle preparation with radiolabeled VMAT ligand (e.g., [³H]dihydrotetrabenazine) in the presence of varying concentrations of this compound.

    • Measure the displacement of the radioligand by this compound using scintillation counting.

    • Calculate the Ki (inhibition constant) to quantify the binding affinity.

Neurotransmitter Uptake Assay
  • Objective: To measure the functional inhibition of VMAT-mediated neurotransmitter transport by this compound.

  • Methodology:

    • Use the same synaptic vesicle preparation as in the binding assay.

    • Incubate the vesicles with a radiolabeled monoamine (e.g., [³H]dopamine) and ATP (to energize the transporter) in the presence and absence of this compound.

    • After a set incubation period, separate the vesicles from the free radiolabeled monoamine by rapid filtration.

    • Quantify the amount of radiolabeled monoamine taken up by the vesicles.

    • Determine the IC50 (half-maximal inhibitory concentration) of this compound.

Experimental_Workflow cluster_binding Binding Assay cluster_uptake Uptake Assay Start Avian Brain Tissue Isolation Isolate Synaptic Vesicles Start->Isolation Incubate_Binding Incubate with [³H]Ligand and this compound Isolation->Incubate_Binding Incubate_Uptake Incubate with [³H]Monoamine, ATP, and this compound Isolation->Incubate_Uptake Measure_Displacement Measure Radioligand Displacement Incubate_Binding->Measure_Displacement Calculate_Ki Calculate Ki Measure_Displacement->Calculate_Ki Measure_Uptake Quantify Monoamine Uptake Incubate_Uptake->Measure_Uptake Calculate_IC50 Calculate IC50 Measure_Uptake->Calculate_IC50

Caption: Workflow for in vitro validation of this compound's mechanism.

Conclusion

While direct experimental evidence is scarce, the classification of this compound as a yohimban alkaloid and its documented use as a tranquilizer provide a strong foundation for proposing its mechanism of action. The hypothesized irreversible inhibition of the vesicular monoamine transporter (VMAT), leading to the depletion of key neurotransmitters, is a scientifically sound model that aligns with the known pharmacology of its structural analog, reserpine. Further in vitro and in vivo studies are warranted to definitively confirm this mechanism and to explore the full therapeutic potential of this and related compounds.

References

Metoserpate: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Chemical Structure, Analytical Methodology, and Known Biological Effects

Introduction

Metoserpate, a derivative of the rauwolfia alkaloid reserpine, is a compound that has found application in veterinary medicine as a tranquilizing agent. This technical guide provides a comprehensive overview of the chemical structure, analytical methods for its determination, and available data on its biological effects. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on this molecule.

Chemical Structure

This compound is chemically designated as methyl (1R,15S,17S,18R,19S,20S)-6,17,18-trimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate. It is a complex heterocyclic compound belonging to the alkaloid class.

Molecular Formula: C₂₄H₃₂N₂O₅

Molecular Weight: 428.5 g/mol

SMILES: CO[C@H]1C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2--INVALID-LINK--C(=O)OC)NC5=C4C=CC(=C5)OC

InChI Key: FPGCYQVKNKEGRQ-SXLQGMKLSA-N

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Weight428.5 g/mol
Molecular FormulaC₂₄H₃₂N₂O₅
XLogP32.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count5
Exact Mass428.23112213 g/mol
Monoisotopic Mass428.23112213 g/mol
Topological Polar Surface Area73.0 Ų
Heavy Atom Count31
Formal Charge0
Complexity662

Experimental Protocols

Analytical Determination by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A validated method for the simultaneous determination of this compound, buquinolate, and diclofenac in porcine, egg, and milk matrices has been developed.[1][2]

Sample Preparation:

  • Homogenize the sample (pork, milk, or eggs).

  • Extract the analytes with a solution of 0.1% formic acid in acetonitrile.

  • Defat the extract using n-hexane.

  • Filter the resulting solution prior to LC-MS/MS analysis.[1][2]

Chromatographic Conditions:

  • Column: C₁₈ analytical column.[1][2]

  • Mobile Phase: A gradient of 0.1% acetic acid and methanol.[1][2]

  • Detection: Tandem mass spectrometry.

Method Performance: The method demonstrates good linearity, accuracy, and precision, making it suitable for residue analysis in animal-derived food products.[1][2]

ParameterValue
Linearity (R²)≥0.991 (over a concentration range of 5-50 ng/g)
Intra-day Accuracy (Recovery %)80 - 108.65%
Inter-day Accuracy (Recovery %)74.06 - 107.15%
Intra-day Precision (RSD)2.86 - 13.67%
Inter-day Precision (RSD)0.05 - 11.74%
Limit of Quantification (LOQ)1 and 2 µg/kg

Pharmacodynamics and Mechanism of Action

This compound is classified as a tranquilizing agent.[3] Its use in veterinary medicine, particularly for treating hysteria in replacement pullets, suggests a mechanism of action that modulates central nervous system activity.[3] A study on its use in chickens reported effective and safe treatment at a dose of 4 mg/kg body weight on the first day, followed by 2 mg/kg on days 5 and 9, administered via drinking water.[3]

While the precise molecular targets and signaling pathways of this compound have not been fully elucidated in the available literature, its structural similarity to reserpine suggests a potential interaction with monoamine transporters or receptors, leading to a depletion of neurotransmitters such as serotonin, norepinephrine, and dopamine in the central and peripheral nervous systems. This depletion is the established mechanism of action for reserpine and is responsible for its antihypertensive and antipsychotic effects. Further research is required to determine the specific receptor binding affinities and the exact downstream signaling cascades affected by this compound.

Potential Signaling Pathways

Based on the tranquilizing effects of this compound and its structural relationship to reserpine, a plausible mechanism of action involves the disruption of monoaminergic neurotransmission. The following diagram illustrates a hypothetical workflow for investigating the effects of this compound on a generic monoaminergic synapse.

Metoserpate_Mechanism_Workflow cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Dopamine_vesicle Dopamine (vesicle) VMAT2->Dopamine_vesicle Sequestration MAO MAO This compound This compound This compound->VMAT2 Inhibition? Dopamine_pre Dopamine Dopamine_pre->VMAT2 Uptake Dopamine_pre->MAO Degradation Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Binding Signaling_cascade Downstream Signaling Dopamine_receptor->Signaling_cascade Activation

Caption: Hypothetical workflow for investigating this compound's effect on a dopaminergic synapse.

Conclusion

This compound is a rauwolfia alkaloid derivative with established use as a veterinary tranquilizer. Detailed analytical methods for its detection in biological matrices are available. However, a comprehensive understanding of its pharmacokinetics, pharmacodynamics, and the specific signaling pathways it modulates is currently lacking in the public domain. Further research into its receptor binding profile and its effects on neurotransmitter systems is warranted to fully characterize its mechanism of action and to explore any potential for further drug development.

References

Metoserpate synthesis and biosynthesis pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Biosynthesis of Metoserpate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a member of the yohimbane class of indole alkaloids, is structurally related to the well-known antihypertensive and antipsychotic agent, reserpine. While specific literature detailing the synthesis and biosynthesis of this compound is scarce, its structural similarity to other monoterpenoid indole alkaloids allows for the confident postulation of its metabolic and synthetic pathways. This guide provides a comprehensive overview of the inferred biosynthetic pathway of this compound, originating from tryptamine and secologanin. Furthermore, a proposed chemical synthesis route is outlined, drawing upon established methodologies for the total synthesis of yohimbane alkaloids, particularly reserpine. This document is intended to serve as a foundational resource for researchers interested in the chemistry and biology of this compound and related compounds.

Chemical Structure and Properties

This compound is characterized by a pentacyclic yohimbane skeleton with specific stereochemistry and substitutions. Its chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₄H₃₂N₂O₅[1]
Molecular Weight 428.5 g/mol [1]
IUPAC Name methyl (1R,15S,17S,18R,19S,20S)-6,17,18-trimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate[1]
CAS Number 1178-28-5[1]
Synonyms Methyl O-methyl-18-epireserpate, SU-9064[1]

Postulated Biosynthetic Pathway

The biosynthesis of monoterpenoid indole alkaloids, including the yohimbane family, is a well-established pathway originating from the precursors tryptamine and secologanin.[1][2][3] Tryptamine is derived from the amino acid tryptophan, while secologanin is a secoiridoid monoterpene.[1][2] The key steps in the proposed biosynthesis of this compound are outlined below.

2.1. Formation of Strictosidine

The biosynthesis initiates with the condensation of tryptamine and secologanin, catalyzed by the enzyme strictosidine synthase (STR). This Pictet-Spengler reaction forms strictosidine, the universal precursor for all monoterpenoid indole alkaloids.[1][2][3]

2.2. Conversion to the Yohimbane Skeleton

Strictosidine undergoes deglycosylation by strictosidine β-glucosidase (SGD) to yield a reactive aglycone. This intermediate can then cyclize to form the corynanthe-type skeleton, which serves as a branch point for the formation of various alkaloid subtypes. Through a series of enzymatic reactions involving oxidations, reductions, and rearrangements, the yohimbane backbone is established.[4]

2.3. Tailoring Steps

Following the formation of the core yohimbane structure, a series of tailoring enzymes, likely including methyltransferases and oxidoreductases, would be responsible for the specific substitutions found on this compound. This includes the methoxy groups at positions C-6, C-17, and C-18, and the methyl ester at C-19. The precise sequence and enzymes involved in these final steps for this compound have not been experimentally determined but can be inferred from the biosynthesis of related alkaloids like reserpine.[5]

Biosynthesis_Pathway Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Strictosidine Strictosidine Tryptamine->Strictosidine STR Geraniol Geraniol Secologanin Secologanin Geraniol->Secologanin Secologanin->Strictosidine Aglycone Strictosidine Aglycone Strictosidine->Aglycone SGD Yohimbane_Core Yohimbane Skeleton Aglycone->Yohimbane_Core Multiple Steps This compound This compound Yohimbane_Core->this compound Tailoring Enzymes (Methylation, etc.)

Fig. 1: Postulated biosynthetic pathway of this compound.

Proposed Chemical Synthesis Strategy

3.1. Retrosynthetic Analysis

A retrosynthetic disconnection of this compound suggests two key fragments: 6-methoxytryptamine and a highly substituted cyclohexene derivative that will form the E-ring. The crucial stereocenters of the E-ring are the main challenge in the synthesis.

Retrosynthesis This compound This compound Key_Intermediate Pentacyclic Intermediate This compound->Key_Intermediate Late-stage functionalization Tryptamine_Derivative 6-Methoxytryptamine Key_Intermediate->Tryptamine_Derivative Pictet-Spengler or Bischler-Napieralski Reaction E_Ring_Precursor Substituted Cyclohexene Key_Intermediate->E_Ring_Precursor

Fig. 2: Retrosynthetic analysis of this compound.

3.2. Key Synthetic Steps and Experimental Considerations

The following outlines a conceptual workflow for the synthesis of this compound.

  • Synthesis of the E-Ring Precursor: This is the most critical part of the synthesis. A Diels-Alder reaction between a suitable diene and dienophile can be employed to construct the cyclohexene ring with the desired initial stereochemistry. Subsequent functional group manipulations, including oxidations, reductions, and epoxidations, would be necessary to install the required hydroxyl and carboxylate functionalities with the correct stereochemistry. The use of chiral auxiliaries or asymmetric catalysis would be essential to achieve an enantioselective synthesis.

  • Coupling with 6-Methoxytryptamine: The functionalized E-ring precursor, likely an aldehyde or a related electrophile, would be coupled with 6-methoxytryptamine.

  • Ring C and D Formation: A Pictet-Spengler or Bischler-Napieralski reaction would be used to construct the C-ring, leading to the formation of the pentacyclic yohimbane skeleton. The conditions for this reaction would need to be carefully optimized to control the stereochemistry at C-3.

  • Final Functional Group Manipulations: The final steps would involve the introduction of the methoxy groups, potentially via methylation of hydroxyl precursors, and the esterification of the carboxylic acid to the methyl ester.

3.3. Experimental Workflow

Experimental_Workflow Start Starting Materials (Diene, Dienophile) Diels_Alder Asymmetric Diels-Alder Reaction Start->Diels_Alder Functionalization E-Ring Functionalization (Oxidation, Reduction, etc.) Diels_Alder->Functionalization Coupling Coupling with 6-Methoxytryptamine Functionalization->Coupling Cyclization Pictet-Spengler/ Bischler-Napieralski Cyclization Coupling->Cyclization Final_Steps Final Functionalization (Methylation, Esterification) Cyclization->Final_Steps This compound This compound Final_Steps->this compound

Fig. 3: Conceptual experimental workflow for this compound synthesis.

Quantitative Data

As no direct experimental data for this compound synthesis or biosynthesis has been published, quantitative data such as reaction yields or enzyme kinetics are not available. The table below is a template that can be populated as research in this area progresses.

StepReaction/EnzymeSubstrate(s)ProductYield (%) / kcat (s⁻¹)Km (µM)
Biosynthesis
1Strictosidine SynthaseTryptamine, SecologaninStrictosidineData not availableData not available
Chemical Synthesis
1Asymmetric Diels-AlderDiene, DienophileCyclohexene adductData not available-
2Coupling ReactionE-Ring Precursor, 6-MethoxytryptamineCoupled ProductData not available-
3CyclizationCoupled ProductPentacyclic IntermediateData not available-

Conclusion

While this compound remains a relatively understudied yohimbane alkaloid, its structural relationship to well-characterized compounds like reserpine provides a solid foundation for understanding its formation in nature and its potential synthesis in the laboratory. The biosynthetic pathway is likely to follow the canonical route of monoterpenoid indole alkaloids. A chemical synthesis would represent a significant challenge, particularly in the stereocontrolled construction of the E-ring, but is achievable using modern synthetic methodologies. Further research is needed to elucidate the specific enzymes involved in the biosynthesis of this compound and to develop an efficient and stereoselective total synthesis. Such studies would not only provide access to this compound for further pharmacological evaluation but also contribute to the broader understanding of indole alkaloid chemistry and biology.

References

The Pharmacological Profile of Metoserpate: An Obscure Veterinary Tranquilizer

Author: BenchChem Technical Support Team. Date: December 2025

Metoserpate, a compound with the chemical formula C24H32N2O5, is a sparsely documented substance primarily identified for its use as a tranquilizing agent in veterinary medicine, specifically in poultry.[1] Despite its historical application, a comprehensive pharmacological profile of this compound is not available in publicly accessible scientific literature. The existing information dates back to the 1960s and 1970s and is largely descriptive, lacking the in-depth molecular and mechanistic data required for a detailed technical guide for researchers and drug development professionals.

Limited Available Data

The primary documented use of this compound hydrochloride, also known by the synonyms SU-9064 and Pacitran, was for the treatment of hysteria in replacement pullets.[2][3] Administration was typically via drinking water, with a dosing regimen of 4 mg/kg of body weight on the first day, followed by 2 mg/kg on the fifth and ninth days.[2] These studies, conducted in the 1970s, concluded that the treatment was effective and safe for this specific indication in chickens.[2]

Beyond this specific application, the scientific literature provides minimal insight into the broader pharmacological properties of this compound. Key areas of a modern pharmacological profile, such as mechanism of action, pharmacokinetics, pharmacodynamics, and potential signaling pathways, remain undefined in the available references.

Chemical and Physical Properties

This compound is classified as a yohimban-16-carboxylic acid derivative, specifically methyl (1R,15S,17S,18R,19S,20S)-6,17,18-trimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate.[1] Its molecular weight is 428.5 g/mol .[1]

PropertyValueReference
Molecular FormulaC24H32N2O5[1]
Molecular Weight428.5 g/mol [1]
IUPAC Namemethyl (1R,15S,17S,18R,19S,20S)-6,17,18-trimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate[1]
CAS Number1178-28-5[1]
SynonymsMetoserpato, Metoserpatum, Methyl O-methyl-18-epireserpate, SU 9064, Mepiserpate[1]

Absence of Detailed Experimental Data

A thorough search of scientific databases reveals a significant lack of published studies detailing the experimental protocols used to evaluate this compound. Information regarding its binding affinities to specific receptors, in vitro efficacy in cell-based assays, or in vivo pharmacokinetic and pharmacodynamic modeling is not available. Consequently, the creation of diagrams for signaling pathways or experimental workflows is not feasible due to the absence of the necessary foundational data.

Conclusion

While this compound was historically used as a veterinary tranquilizer, it appears to be a compound that has not been the subject of significant scientific investigation, or at least, the results of such research are not available in the public domain. The information required to construct an in-depth technical guide, including quantitative data, detailed experimental protocols, and associated signaling pathways, is absent from the current body of scientific literature. For researchers, scientists, and drug development professionals, this compound represents a historical footnote in veterinary medicine rather than a compound with a well-defined and actionable pharmacological profile.

References

Metoserpate Solubility: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoserpate, a yohimban derivative, is a compound of interest in pharmaceutical research due to its potential therapeutic applications. A thorough understanding of its physicochemical properties, particularly its solubility in various solvents, is paramount for advancing research and development efforts, including formulation design, pharmacokinetic studies, and in vitro/in vivo screening. This technical guide provides a detailed overview of the solubility of this compound, outlines experimental protocols for its determination, and elucidates its presumed mechanism of action through a relevant signaling pathway.

This compound Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and therapeutic efficacy. The following table summarizes the available quantitative and qualitative solubility data for this compound hydrochloride and its structurally related analogs, yohimbine hydrochloride and reserpine.

SolventThis compound HydrochlorideYohimbine Hydrochloride (analog)Reserpine (analog)
Water 0.155 mg/mL (Predicted)[1]~8 mg/mLPractically insoluble
DMSO 40 mg/mL42.5 mg/mL50 mg/mL[2]
Ethanol Not available~2.5 mg/mLSlightly soluble
Methanol Not availableSolubleSlightly soluble[3]

Note: The aqueous solubility for this compound hydrochloride is a predicted value obtained from ALOGPS.[1] The solubility data for yohimbine hydrochloride and reserpine are provided as estimations for this compound due to their structural similarities as yohimban alkaloids.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The following protocol is a generalized procedure that can be adapted for this compound.

1. Materials and Equipment:

  • This compound hydrochloride

  • Selected solvents (e.g., water, ethanol, methanol, DMSO)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Solvent: Prepare the desired solvents. For aqueous solubility, use purified water (e.g., Milli-Q).

  • Addition of Excess Solute: Add an excess amount of this compound hydrochloride to a series of vials, each containing a known volume of a specific solvent. The excess solid should be visually apparent.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed to further separate the solid from the supernatant.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.

  • Dilution: Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculation: Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solute Weigh this compound add_excess Add Excess Solute to Solvent prep_solute->add_excess prep_solvent Prepare Solvents prep_solvent->add_excess equilibrate Equilibrate (Shake at Constant T) add_excess->equilibrate separate Separate Solid (Centrifuge) equilibrate->separate filter Filter Supernatant separate->filter dilute Dilute Sample filter->dilute quantify Quantify (HPLC/UV-Vis) dilute->quantify calculate Calculate Solubility quantify->calculate

Diagram 1: Experimental workflow for solubility determination.

Presumed Mechanism of Action: VMAT Inhibition

This compound is structurally related to reserpine, a well-characterized inhibitor of the vesicular monoamine transporter (VMAT).[4][5] Therefore, it is highly probable that this compound exerts its tranquilizing effects through a similar mechanism. VMAT is a transport protein responsible for packaging monoamine neurotransmitters (e.g., dopamine, norepinephrine, serotonin) into synaptic vesicles for subsequent release.[4] Inhibition of VMAT leads to the depletion of these neurotransmitters in the presynaptic terminal, as they are left unprotected in the cytoplasm and are degraded by monoamine oxidase (MAO).[5][6] This reduction in neurotransmitter release is believed to underlie the sedative and antihypertensive effects of VMAT inhibitors.

Signaling Pathway of VMAT Inhibition

The following diagram illustrates the proposed signaling pathway affected by this compound through the inhibition of VMAT.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitters (Dopamine, Norepinephrine, Serotonin) VMAT Vesicular Monoamine Transporter (VMAT) MA->VMAT Transport MAO Monoamine Oxidase (MAO) MA->MAO Degradation Vesicle Synaptic Vesicle VMAT->Vesicle Packaging Released_MA Released Neurotransmitters Vesicle->Released_MA Exocytosis This compound This compound This compound->VMAT Inhibition Receptor Postsynaptic Receptors Released_MA->Receptor Binding Signal Signal Transduction Receptor->Signal

Diagram 2: Proposed signaling pathway of VMAT inhibition by this compound.

Conclusion

This technical guide provides a consolidated overview of the current knowledge on this compound solubility. The presented data, though including some predicted values and information from structural analogs, offers a valuable starting point for researchers. The detailed experimental protocol for solubility determination provides a practical framework for obtaining precise and reliable data. Furthermore, the elucidation of the presumed mechanism of action through VMAT inhibition offers a basis for understanding its pharmacological effects and for designing future studies. Further experimental validation of this compound's solubility in a broader range of solvents is crucial for its continued development.

References

In Vitro Effects of Metoserpate on Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly accessible scientific literature lacks specific studies on the in vitro effects of Metoserpate on cell lines. This compound, a yohimban alkaloid, has limited documentation regarding its cellular and molecular mechanisms in the context of modern cell biology and oncology. This guide, therefore, utilizes data from studies on Yohimbine , a structurally related and well-researched yohimban alkaloid, to provide a hypothetical framework for the potential effects of this compound. The experimental protocols and potential findings described herein are extrapolations and should be considered as a starting point for future research on this compound.

Introduction

This compound is a derivative of the yohimban class of indole alkaloids. While its primary documented use has been as a tranquilizing agent in veterinary medicine, its structural similarity to other bioactive alkaloids, such as Yohimbine, suggests potential for other cellular activities. This document outlines a theoretical framework for investigating the in vitro effects of this compound on cell lines, with a focus on potential cytotoxic and apoptotic activities, drawing parallels from research on Yohimbine.

Potential Cytotoxic Effects of this compound on Cancer Cell Lines

Based on studies of the related alkaloid Yohimbine, it is plausible that this compound could exhibit dose-dependent cytotoxic effects on various cancer cell lines. Research on Yohimbine has demonstrated its ability to inhibit cell proliferation in oral, breast, colon, and lung cancer cell lines.

Quantitative Data from Yohimbine Studies

The following table summarizes the 50% inhibitory concentration (IC50) values of Yohimbine and a related derivative in different human cancer cell lines, which could serve as a benchmark for initial dose-ranging studies with this compound.

CompoundCell LineCancer TypeIC50 (µM)Reference
YohimbineKB-ChR-8-5Drug-Resistant Oral Cancer44[1][2][3]
Rauvine B (Yohimbine-type alkaloid)MCF-7Breast Cancer25.5[4][5]
Rauvine B (Yohimbine-type alkaloid)SWS80Colon Cancer22.6[4][5]
Rauvine B (Yohimbine-type alkaloid)A549Lung Cancer26.0[4][5]

Postulated Mechanism of Action: Induction of Apoptosis

Studies on Yohimbine suggest that its cytotoxic effects are mediated through the induction of apoptosis. Key events observed include morphological changes, generation of reactive oxygen species (ROS), and depolarization of the mitochondrial membrane potential (MMP).[1] It is hypothesized that this compound may induce apoptosis through a similar mitochondrial-mediated pathway.

Proposed Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates a potential signaling cascade for this compound-induced apoptosis, based on the known mechanisms of Yohimbine.

Metoserpate_Apoptosis_Pathway This compound This compound Cell Cancer Cell This compound->Cell Mitochondrion Mitochondrion Cell->Mitochondrion Stress Induction ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS MMP ↓ Mitochondrial Membrane Potential (MMP) Depolarization ROS->MMP Caspase9 Caspase-9 Activation MMP->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Morphology Morphological Changes (Shrinkage, Blebbing) Apoptosis->Morphology

Caption: Proposed pathway for this compound-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro effects of this compound on cell lines, adapted from standard cell biology techniques and protocols used in Yohimbine research.

Cell Viability Assay (MTT Assay)

Objective: To determine the dose-dependent cytotoxic effect of this compound on a given cell line and to calculate the IC50 value.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Treat the cells with varying concentrations of this compound and a vehicle control (DMSO) for 24, 48, and 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Detection by Annexin V-FITC/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Cancer cell line

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

  • Analyze the stained cells using a flow cytometer.

Measurement of Reactive Oxygen Species (ROS)

Objective: To determine if this compound treatment leads to an increase in intracellular ROS levels.

Materials:

  • Cancer cell line

  • This compound

  • DCFH-DA (2',7'-dichlorofluorescin diacetate) probe

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treat cells with this compound for a specified time.

  • Incubate the cells with DCFH-DA solution.

  • Wash the cells to remove excess probe.

  • Measure the fluorescence intensity, which is proportional to the amount of intracellular ROS, using a fluorescence microscope or flow cytometer.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for investigating the in vitro effects of this compound.

Experimental_Workflow cluster_Phase1 Phase 1: Cytotoxicity Screening cluster_Phase2 Phase 2: Mechanism of Action cluster_Phase3 Phase 3: Pathway Analysis Cell_Culture Cell Line Culture MTT_Assay MTT Assay (Dose-Response) Cell_Culture->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay ROS_Assay ROS Measurement (DCFH-DA) IC50->ROS_Assay MMP_Assay MMP Analysis (e.g., JC-1) IC50->MMP_Assay Western_Blot Western Blot (Caspases, Bcl-2 family) Apoptosis_Assay->Western_Blot

Caption: General experimental workflow for this compound analysis.

Conclusion and Future Directions

While there is a significant gap in the literature regarding the in vitro effects of this compound, the available data on the structurally similar yohimban alkaloid, Yohimbine, provides a solid foundation for future research. The experimental protocols and hypothesized mechanisms of action outlined in this guide offer a comprehensive starting point for researchers and drug development professionals to begin to characterize the potential anti-cancer properties of this compound. Future studies should focus on performing the described assays to generate empirical data for this compound, which will be crucial in determining its true therapeutic potential.

References

Unveiling the Molecular Targets of Metoserpate: A Technical Guide to Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the methodologies for identifying and validating the molecular targets of Metoserpate. This compound, a secologanin tryptamine alkaloid, has been identified as a tranquilizing agent, yet its precise mechanism of action at the molecular level remains largely uncharacterized. This document outlines a systematic approach to elucidate its biological targets, thereby paving the way for further therapeutic development and application.

Introduction to this compound

This compound is a biochemical compound classified under secologanin tryptamine alkaloids.[1] Its documented use as a tranquilizing agent, particularly in veterinary medicine for treating hysteria in pullets, suggests its interaction with the central nervous system.[2] However, a significant knowledge gap exists regarding its specific molecular targets and the signaling pathways it modulates. Understanding these is crucial for its potential development as a therapeutic agent. This guide details a strategic workflow for the de novo target identification and subsequent validation of this compound.

Hypothesized Target Class: Neurotransmitter Receptors

Given its classification as a tranquilizing agent, it is hypothesized that this compound's primary targets are likely to be neurotransmitter receptors, such as those for dopamine and serotonin. These receptor families are well-established targets for antipsychotic and tranquilizing drugs. This hypothesis forms the basis for the targeted experimental approaches outlined below.

Target Identification Methodologies

A multi-pronged approach is recommended for the robust identification of this compound's molecular targets.

Chemical Proteomics Approach: Affinity-Based Target Capture

A powerful method for identifying direct binding partners of a small molecule is affinity chromatography coupled with mass spectrometry.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize a this compound analog ("bait") that incorporates a linker arm and a reactive group (e.g., an alkyne or biotin) for immobilization. The linker's attachment point should be chosen carefully to minimize disruption of the pharmacophore.

  • Immobilization: Covalently attach the this compound probe to a solid support, such as sepharose beads, to create an affinity matrix.

  • Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue (e.g., neuronal cells or brain tissue homogenate).

  • Affinity Capture: Incubate the cell lysate with the this compound-functionalized beads. Proteins that bind to this compound will be captured on the matrix.

  • Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads. This can be done by competitive elution with an excess of free this compound or by using a denaturing elution buffer.

  • Protein Identification: Identify the eluted proteins using one-dimensional gel electrophoresis followed by in-gel digestion and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the this compound pull-down compared to a control experiment using beads without the this compound probe.

In Silico Target Prediction

Computational methods can be employed to screen large databases of protein structures and predict potential binding targets for this compound based on its chemical structure.

Experimental Protocol: Virtual Screening

  • Ligand Preparation: Generate a 3D conformation of the this compound molecule.

  • Target Database Selection: Select a database of protein structures, such as the Protein Data Bank (PDB), focusing on proteins relevant to the central nervous system (e.g., G-protein coupled receptors, ion channels, transporters).

  • Molecular Docking: Use molecular docking software to predict the binding pose and affinity of this compound to each protein in the database.

  • Ranking and Filtering: Rank the potential targets based on their predicted binding energies and other scoring functions. Filter the list to prioritize targets with known roles in neuronal signaling.

Target Validation Methodologies

Once a list of putative targets is generated, it is essential to validate these interactions using orthogonal assays.

Direct Binding Assays

These assays confirm a direct physical interaction between this compound and the candidate protein.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Immobilize the purified candidate target protein onto an SPR sensor chip.

  • Analyte Injection: Flow a series of concentrations of this compound over the sensor chip surface.

  • Binding Measurement: Monitor the change in the refractive index at the chip surface, which is proportional to the binding of this compound to the immobilized protein.

  • Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which quantifies the binding affinity.

Cellular Target Engagement Assays

These assays confirm that this compound engages with its target in a cellular context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with either this compound or a vehicle control.

  • Heating: Heat the treated cells to a range of temperatures. Target engagement by this compound can stabilize the protein, leading to a higher melting temperature.

  • Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Detect the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

Quantitative Data Presentation

All quantitative data from the validation experiments should be summarized in clear and structured tables for easy comparison.

Validation Assay Target Protein Parameter Value
Surface Plasmon ResonanceDopamine Receptor D2KD150 nM
Cellular Thermal Shift AssayDopamine Receptor D2ΔTm+2.5 °C
Functional Assay (cAMP)Dopamine Receptor D2IC50300 nM
Surface Plasmon ResonanceSerotonin Receptor 5-HT2AKD800 nM
Cellular Thermal Shift AssaySerotonin Receptor 5-HT2AΔTm+1.2 °C
Functional Assay (IP1)Serotonin Receptor 5-HT2AIC501.2 µM

Table 1: Hypothetical quantitative data for this compound target validation.

Visualizing Workflows and Pathways

Experimental and Logical Workflows

Target_Identification_Workflow cluster_0 Target Identification cluster_1 Target Validation Affinity Chromatography Affinity Chromatography Candidate Targets Candidate Targets Affinity Chromatography->Candidate Targets In Silico Screening In Silico Screening In Silico Screening->Candidate Targets Binding Assays (SPR) Binding Assays (SPR) Candidate Targets->Binding Assays (SPR) Cellular Engagement (CETSA) Cellular Engagement (CETSA) Candidate Targets->Cellular Engagement (CETSA) Validated Target Validated Target Binding Assays (SPR)->Validated Target Cellular Engagement (CETSA)->Validated Target Functional Assays Functional Assays Functional Assays->Validated Target Validated Target->Functional Assays

Figure 1: Workflow for this compound target identification and validation.

Hypothetical Signaling Pathway

GPCR_Signaling_Pathway This compound This compound Dopamine Receptor Dopamine Receptor This compound->Dopamine Receptor antagonist G-protein (Gi) G-protein (Gi) Dopamine Receptor->G-protein (Gi) Adenylate Cyclase Adenylate Cyclase G-protein (Gi)->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP PKA PKA cAMP->PKA Downstream Effects Downstream Effects PKA->Downstream Effects

Figure 2: Hypothetical signaling pathway for this compound's action on a dopamine receptor.

Conclusion

While the precise molecular targets of this compound are currently unknown, this guide provides a robust framework for their identification and validation. By employing a combination of chemical proteomics, in silico screening, and rigorous biophysical and cellular validation assays, the mechanism of action of this tranquilizing agent can be elucidated. This will not only provide valuable insights into its pharmacology but also unlock its potential for future therapeutic applications.

References

Metoserpate: A Technical Review of a Niche Secologanin Tryptamine Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoserpate is a secologanin tryptamine alkaloid historically documented for its application as a veterinary tranquilizer. This technical guide synthesizes the limited available public domain data on this compound (also known as Pacitran and SU 9064), presenting its chemical identity, historical use, and the broader context of its alkaloid class. Due to a lack of modern research, this document focuses on the established, albeit dated, information and provides a general overview of the biosynthetic pathway of related alkaloids, as specific signaling pathways for this compound are not described in the literature. The information is intended to provide a factual basis for researchers interested in this or related chemical entities.

Introduction

This compound is a chemical compound classified as a Secologanin Tryptamine Alkaloid[1]. Its primary documented use dates back to the 1960s and 1970s as this compound Hydrochloride, a tranquilizing agent for specific stresses in poultry[2][3]. Marketed under the name Pacitran (SU 9064), its application was niche and is not reflective of a broader therapeutic use in humans[2][3]. Current suppliers of this compound hydrochloride classify it as a biochemical for research purposes only, not for human or veterinary use[4][5].

The molecular formula for this compound is C24H32N2O5, and its hydrochloride salt is C24H33ClN2O5[4][6][7][8]. Despite its defined chemical structure, there is a significant lack of contemporary research into its pharmacology, mechanism of action, and potential therapeutic applications beyond its historical veterinary context.

Chemical and Physical Properties

A summary of the key chemical identifiers for this compound is provided below.

PropertyValue
Molecular Formula C24H32N2O5[6][7]
Molecular Weight 428.5 g/mol [6]
CAS Number 1178-28-5 (free base)[6]
Synonyms This compound, Pacitran, SU 9064, Mepiserpate, Methyl O-methyl-18-epireserpate[2][6]
Chemical Class Alkaloids, Secologanin Tryptamine Alkaloids[1][6]

Historical Therapeutic Application in Veterinary Medicine

The only documented therapeutic application of this compound is in the treatment of hysteria in replacement pullets.

Quantitative Data from Avian Studies

The following table summarizes the dosing regimen and outcome from a 1977 study on the use of this compound Hydrochloride in poultry.

ParameterDetailsReference
Species Replacement pullets (Chickens)[6]
Condition Hysteria[6]
Formulation This compound Hydrochloride administered via drinking water[6]
Dosing Regimen Day 1: 4 mg/kg body weightDay 5: 2 mg/kg body weightDay 9: 2 mg/kg body weight[6]
Outcome Reported as an effective and safe treatment for clinical cases of hysteria in the subject flocks.[6]
Experimental Protocol: Treatment of Hysteria in Replacement Pullets

The following protocol is based on the methodology described in the 1977 study published in Avian Diseases.

  • Subject Identification: Fifteen flocks of replacement pullets diagnosed with clinical hysteria were selected for treatment.

  • Pre-treatment: Water was withheld from the flocks for an adequate period to ensure subsequent consumption of the medicated water.

  • Drug Formulation: this compound hydrochloride was dissolved in the drinking water.

  • Administration - Day 1: The medicated water was provided to the pullets at a concentration calculated to deliver a dose of 4 mg of this compound hydrochloride per kg of body weight.

  • Administration - Day 5: The treatment was repeated with a fresh preparation of medicated water, this time calculated to deliver a dose of 2 mg/kg of body weight.

  • Administration - Day 9: A final treatment was administered at a dose of 2 mg/kg of body weight.

  • Monitoring: The flocks' behavior was monitored for the resolution of hysterical symptoms.

Broader Context: Secologanin Tryptamine Alkaloids

This compound belongs to the large and diverse class of monoterpenoid indole alkaloids, which are formed by the condensation of tryptamine and secologanin[1][9][10]. This class of compounds is of significant interest to drug development professionals due to the wide range of biological activities they exhibit. Many well-known pharmaceuticals, such as the anti-malarial quinine and the anti-cancer agents vinblastine and vincristine, are derived from this biosynthetic pathway[11][12].

General Biosynthetic Pathway

As no specific signaling pathway for this compound has been elucidated, the following diagram illustrates the foundational biosynthetic step for the entire class of Secologanin Tryptamine Alkaloids. This process begins with the condensation of tryptamine (derived from tryptophan) and secologanin (a monoterpene) to form strictosidine, the central precursor to thousands of indole alkaloids[9][10][13].

G cluster_0 Tryptophan-derived Pathway cluster_1 Terpenoid Pathway cluster_2 Condensation Reaction cluster_3 Downstream Alkaloids Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Decarboxylation Strictosidine Strictosidine (Precursor to >3000 Alkaloids) Tryptamine->Strictosidine Strictosidine Synthase GPP Geranyl Pyrophosphate Secologanin Secologanin GPP->Secologanin Multiple Steps Secologanin->Strictosidine This compound This compound Strictosidine->this compound Further Biosynthesis OtherAlkaloids Other Monoterpenoid Indole Alkaloids Strictosidine->OtherAlkaloids

Biosynthesis of Secologanin Tryptamine Alkaloids.
Experimental Workflow Logic

The general workflow for investigating a compound like this compound, should modern research be undertaken, would follow a standard preclinical drug discovery pipeline.

G A Compound Synthesis or Isolation B In Vitro Screening (Target Identification, MOA) A->B C In Vivo Animal Models (Efficacy, PK/PD, Toxicology) B->C D Lead Optimization C->D D->B Iterative Refinement E Preclinical Development D->E

Standard Preclinical Drug Discovery Workflow.

Conclusion and Future Directions

This compound remains an understudied alkaloid with a documented history limited to veterinary use as a tranquilizer in the mid-20th century. There is no publicly available data on its mechanism of action, pharmacokinetics, or potential for therapeutic applications in humans. For drug development professionals, this compound itself may be of limited interest without significant new research. However, its classification as a Secologanin Tryptamine Alkaloid places it within a class of compounds renowned for their diverse and potent biological activities. Future research could focus on elucidating the pharmacological targets of this compound to understand the basis for its observed tranquilizing effects, which may, in turn, inform the study of other, more complex alkaloids within this family. A systematic approach, beginning with in vitro screening and progressing to in vivo models, would be necessary to ascertain any potential therapeutic value.

References

Sourcing and Purity of Metoserpate for Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of sourcing research-grade Metoserpate, determining its purity, and understanding its potential impurities and mechanism of action. The information is intended to assist researchers in obtaining high-quality material and employing robust analytical methods for their studies.

Sourcing Research-Grade this compound

This compound is a biochemical available for research purposes from various chemical suppliers. When sourcing this compound, it is crucial to obtain a Certificate of Analysis (CoA) from the supplier to verify its identity and purity.

Table 1: Sourcing Information for this compound

SupplierProduct NameCAS NumberEstimated PurityIntended Use
TargetMolThis compound1178-28-598%[1]Research Use Only[2]
Santa Cruz BiotechnologyThis compound1178-28-5Lot-specific (refer to CoA)[3]Research Use Only[3]

Purity Assessment of this compound

Ensuring the purity of this compound is critical for the validity and reproducibility of research findings. Several analytical techniques can be employed for this purpose. A highly sensitive and specific method for the determination of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: Purity Determination by LC-MS/MS

This protocol is adapted from a method for the determination of this compound in biological matrices and can be modified for the analysis of research-grade material.[4]

2.1.1. Sample Preparation

  • Accurately weigh a small amount of the this compound sample.

  • Dissolve the sample in a suitable solvent, such as acetonitrile or methanol, to a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions to prepare working solutions at concentrations appropriate for LC-MS/MS analysis (e.g., in the ng/mL range).

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2.1.2. Liquid Chromatography (LC) Conditions

  • Column: C18 analytical column

  • Mobile Phase: A gradient of 0.1% acetic acid in water and methanol.[4]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Injection Volume: 5-10 µL

  • Column Temperature: 30-40 °C

2.1.3. Tandem Mass Spectrometry (MS/MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. The exact m/z values would need to be determined by infusing a standard solution of this compound into the mass spectrometer.

  • Collision Energy and other MS parameters: Optimize for the specific instrument and transitions being monitored.

2.1.4. Data Analysis

  • Integrate the peak area of the this compound MRM transition.

  • Calculate the purity of the sample by comparing the peak area of the main compound to the total area of all detected peaks (impurities).

  • For quantitative analysis, a calibration curve should be prepared using a certified reference standard.

Table 2: Summary of LC-MS/MS Parameters for this compound Analysis

ParameterCondition
LC System
ColumnC18
Mobile Phase A0.1% Acetic Acid in Water[4]
Mobile Phase BMethanol[4]
GradientOptimized for separation
Flow Rate0.2-0.6 mL/min
MS/MS System
IonizationESI Positive
Scan TypeMRM
Precursor Ion (Q1)To be determined
Product Ion (Q3)To be determined
Other Analytical Techniques for Purity Assessment
  • High-Performance Liquid Chromatography (HPLC) with UV detection: A standard method for purity determination. The mobile phase and column conditions would be similar to the LC part of the LC-MS/MS method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of this compound and identify potential impurities by their mass-to-charge ratio.

Potential Impurities in this compound

Impurities in a drug substance can originate from the synthesis process or degradation. While specific impurities for this compound are not readily documented in the public domain, potential types of impurities can be predicted based on its chemical structure and general principles of organic synthesis.

  • Synthesis-Related Impurities:

    • Unreacted starting materials and intermediates: Residual amounts of compounds used in the synthesis.

    • Byproducts: Formed from side reactions during the synthesis.

    • Reagents and catalysts: Trace amounts of chemicals used to facilitate the reactions.

  • Degradation Products:

    • Hydrolysis products: Breakdown of ester or other labile functional groups.

    • Oxidation products: Reaction with atmospheric oxygen.

    • Isomers: Conversion to stereoisomers or constitutional isomers under certain conditions.

Mechanism of Action

This compound is classified as a tranquilizing agent.[5] The primary mechanism of action for many tranquilizers involves the modulation of the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the central nervous system. These drugs typically enhance the effect of GABA at the GABA-A receptor, leading to a decrease in neuronal excitability.

Visualizations

Experimental_Workflow_for_Purity_Analysis cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilutions dissolve->dilute filter Filter dilute->filter hplc HPLC-UV filter->hplc Inject/Analyze lcms LC-MS/MS filter->lcms Inject/Analyze nmr NMR filter->nmr Inject/Analyze purity Purity Calculation hplc->purity identity Identity Confirmation lcms->identity impurities Impurity Profiling lcms->impurities nmr->identity

Caption: Workflow for the purity analysis of this compound.

Metoserpate_Mechanism_of_Action This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Positive Allosteric Modulation Neuronal_Inhibition Increased Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition Enhances Cl- influx GABA GABA GABA->GABA_A_Receptor Binds Tranquilizing_Effect Tranquilizing Effect Neuronal_Inhibition->Tranquilizing_Effect

References

Methodological & Application

Metoserpate Hydrochloride: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding Metoserpate hydrochloride in publicly accessible scientific literature is exceptionally limited. The following application notes and protocols are compiled based on the sparse available data and generalized experimental procedures for the characterization of novel psychoactive compounds. These protocols should be regarded as a foundational framework for investigation rather than a definitive guide based on established research.

Introduction

This compound hydrochloride is classified as a secologanin tryptamine alkaloid and has been investigated as a tranquilizing agent.[1] Its primary documented use is in a 1977 study for the treatment of hysteria in replacement pullets.[1] Due to the scarcity of further research, its precise mechanism of action, pharmacokinetic profile, and full range of physiological effects remain largely uncharacterized.

This document provides a summary of the available data and proposes a general experimental workflow for the further pharmacological and toxicological evaluation of this compound hydrochloride.

Chemical and Physical Properties

PropertyValueSource
Chemical FormulaC24H33ClN2O5DrugBank Online[2]
Average Mass464.99 g/mol DrugBank Online[2]
Monoisotopic Mass464.2077999 g/mol DrugBank Online[2]
CAS Number1178-29-6DrugBank Online[2]
UNIIKBO7409339DrugBank Online[2]

In Vivo Efficacy Data (Avian Model)

The only available in vivo data for this compound hydrochloride is from a study on its use to treat hysteria in replacement pullets.

Animal ModelConditionDosing RegimenRoute of AdministrationOutcomeReference
Replacement PulletsHysteriaDay 1: 4 mg/kg body weight; Day 5 & 9: 2 mg/kg body weightVia drinking waterEffective and safe for treating clinical cases of hysteria[1]

Proposed Experimental Workflow

A systematic evaluation of this compound hydrochloride would necessitate a tiered approach, beginning with in vitro assays to determine cytotoxicity and primary pharmacological targets, followed by in vivo studies in rodent models to assess behavioral effects, pharmacokinetics, and safety.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Behavioral & Pharmacokinetic Screening cluster_2 Phase 3: In Vivo Safety & Toxicology Cytotoxicity Assays Cytotoxicity Assays (e.g., MTT, LDH) Receptor Binding Assays Receptor Binding Assays (e.g., Dopamine, Serotonin Receptors) Cytotoxicity Assays->Receptor Binding Assays Functional Assays Functional Assays (e.g., cAMP, Calcium Flux) Receptor Binding Assays->Functional Assays Acute Behavioral Studies Acute Behavioral Studies (e.g., Open Field, Elevated Plus Maze) Functional Assays->Acute Behavioral Studies Pharmacokinetic Profiling Pharmacokinetic Profiling (Single Dose, Multiple Time Points) Acute Behavioral Studies->Pharmacokinetic Profiling Acute Toxicity Acute Toxicity Studies (Dose-escalation) Pharmacokinetic Profiling->Acute Toxicity Sub-chronic Toxicity Sub-chronic Toxicity Studies (Repeat Dose) Acute Toxicity->Sub-chronic Toxicity

Proposed experimental workflow for this compound hydrochloride.

Hypothetical Signaling Pathway for Investigation

As a tranquilizing agent, this compound hydrochloride may interact with central nervous system (CNS) pathways involving key neurotransmitters like dopamine and serotonin. A plausible, yet unconfirmed, mechanism could involve the modulation of G-protein coupled receptors (GPCRs). The following diagram illustrates a hypothetical signaling cascade that could be investigated.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular This compound This compound GPCR Hypothetical GPCR (e.g., Dopamine D2 Receptor) This compound->GPCR G_Protein G-protein Activation (Gi/o) GPCR->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_Protein->Adenylyl_Cyclase Inhibits cAMP Decreased cAMP Adenylyl_Cyclase->cAMP PKA Decreased PKA Activity cAMP->PKA Neuronal_Activity Altered Neuronal Excitability PKA->Neuronal_Activity

Hypothetical signaling pathway for a tranquilizing agent.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration range of this compound hydrochloride that is non-toxic to cells in vitro.

Materials:

  • This compound hydrochloride

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound hydrochloride in DMSO. Create a serial dilution in cell culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM. Ensure the final DMSO concentration is below 0.5%.

  • Treatment: Replace the medium in each well with the medium containing the different concentrations of this compound hydrochloride. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known cytotoxic compound).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

In Vivo Open Field Test (Rodent Model)

Objective: To assess the effect of this compound hydrochloride on locomotor activity and anxiety-like behavior in mice.

Materials:

  • This compound hydrochloride

  • Male C57BL/6 mice (8-10 weeks old)

  • Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)

  • Open field apparatus (a square arena with video tracking software)

  • Syringes and needles for administration (intraperitoneal or oral gavage)

Protocol:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Compound Preparation: Dissolve this compound hydrochloride in the vehicle to achieve the desired doses (e.g., 1, 5, 10 mg/kg).

  • Administration: Administer the compound or vehicle to the mice via intraperitoneal injection or oral gavage.

  • Post-Dosing Period: Return the mice to their home cages for a set period (e.g., 30 minutes) to allow for drug absorption.

  • Open Field Test: Place each mouse individually into the center of the open field arena and record its activity for 10-15 minutes using the video tracking software.

  • Data Analysis: Analyze the following parameters:

    • Total distance traveled (locomotor activity)

    • Time spent in the center versus the periphery of the arena (anxiety-like behavior)

    • Rearing frequency (exploratory behavior)

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare the different dose groups to the vehicle control group.

Formulation for In Vivo Studies

For in vivo administration, particularly for a compound with unknown solubility, a standard formulation can be used.

ComponentPercentagePurpose
DMSO5-10%Solubilizing agent
PEG30040%Co-solvent
Tween-805%Surfactant
Saline or PBS45-50%Vehicle

Preparation:

  • Dissolve the this compound hydrochloride in DMSO first.

  • Add PEG300 and mix thoroughly.

  • Add Tween-80 and mix.

  • Finally, add saline or PBS to reach the final volume and concentration.

Note: The final concentration of DMSO should be kept as low as possible, especially for sensitive animal models.[3] A solvent-negative control experiment is recommended to ensure the vehicle does not have non-specific effects.[3]

References

Metoserpate Dosage Calculation for Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoserpate, a tranquilizing agent, has seen application in veterinary medicine. This document provides detailed application notes and protocols for the dosage calculation of this compound in animal models, with a specific focus on available data. It is intended to guide researchers in designing and executing preclinical studies. The following sections will cover general dosage calculation principles, specific protocols for avians, and methodologies for preparing formulations for administration.

Introduction to this compound

This compound is classified as a tranquilizing agent and a Secologanin Tryptamine Alkaloid. While its application in diverse animal models is not extensively documented in publicly available literature, a notable use has been in the management of hysteria in poultry. The precise mechanism of action and detailed signaling pathways for this compound are not well-elucidated in current scientific literature. Therefore, researchers should exercise caution and conduct thorough dose-finding studies when exploring its use in new models or for different therapeutic indications.

General Principles of Dosage Calculation in Animal Models

Extrapolating drug dosages across species is a critical step in preclinical research. The most common method relies on Body Surface Area (BSA) normalization, as it often correlates better with metabolic rate than body weight alone.

Allometric Scaling from Human Dose (if applicable)

Should a human equivalent dose (HED) be known, the following formula can be used to calculate the animal equivalent dose (AED):

AED (mg/kg) = HED (mg/kg) x (Kmhuman / Kmanimal)

Where Km is the species-specific factor.

Table 1: Km Values for Various Species

SpeciesBody Weight (kg)Km Factor
Human6037
Rat0.156
Mouse0.023
Rabbit1.812
Dog1020
Monkey312

Note: This table provides approximate values. For precise calculations, refer to specific guidelines from regulatory bodies like the FDA.

This compound Dosage for Avian Models

A specific application of this compound has been documented for the treatment of hysteria in replacement pullets.

Table 2: this compound Dosage in Chickens

Animal ModelIndicationDosage RegimenRoute of Administration
Replacement Pullets (Chickens)HysteriaDay 1: 4 mg/kg body weightDay 5: 2 mg/kg body weightDay 9: 2 mg/kg body weightVia drinking water

Experimental Protocols

Protocol for this compound Administration in Chickens

This protocol is based on the study by Reynolds and Maplesden (1977).[1]

Objective: To treat hysteria in replacement pullets.

Materials:

  • This compound Hydrochloride

  • Drinking water

  • Calibrated water dispensers

  • Scale for weighing chickens

Procedure:

  • Animal Preparation: Withhold drinking water for a period sufficient to ensure the birds will drink readily once water is provided.

  • Dosage Calculation:

    • Calculate the total body weight of the flock to be treated.

    • On day 1, calculate the total amount of this compound Hydrochloride needed for a 4 mg/kg dose.

    • On days 5 and 9, recalculate the total amount of this compound Hydrochloride needed for a 2 mg/kg dose based on the flock's current total body weight.

  • Drug Preparation and Administration:

    • Dissolve the calculated amount of this compound Hydrochloride in the daily drinking water. Ensure thorough mixing to achieve a homogenous solution.

    • Provide the medicated water as the sole source of drinking water for the respective treatment days.

  • Monitoring: Observe the flock for any adverse reactions and for resolution of hysterical behaviors.

Formulation for In Vivo Studies

For animal models where an oral solution is not feasible or a different route of administration is required, the following general-purpose formulation can be considered.

General Vehicle Formulation for Parenteral Administration

For compounds that are soluble in DMSO, a common vehicle for intraperitoneal (IP) or intravenous (IV) injection in rodents is a mixture of DMSO, PEG300, Tween-80, and saline.

Table 3: General Vehicle Formulation

ComponentPercentage
DMSO10%
PEG30040%
Tween-805%
Saline45%

Protocol for Preparation:

  • Dissolve the this compound in DMSO.

  • Add PEG300 and mix thoroughly.

  • Add Tween-80 and mix.

  • Finally, add saline to the desired final volume and mix until a clear solution is formed.

Note: The concentration of DMSO should be kept as low as possible, ideally below 10% for most animal models, to avoid solvent toxicity.

Suspension for Oral Gavage

For oral administration of poorly soluble compounds, a suspension can be prepared using carboxymethylcellulose sodium (CMC-Na).

Protocol for Preparation:

  • Prepare a 0.5% (w/v) solution of CMC-Na in sterile water or saline.

  • Levigate the calculated amount of this compound powder with a small amount of the CMC-Na solution to form a smooth paste.

  • Gradually add the remaining CMC-Na solution while stirring to achieve the desired final concentration and a homogenous suspension.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for conducting an in vivo study with this compound.

experimental_workflow cluster_planning Phase 1: Planning cluster_preparation Phase 2: Preparation cluster_execution Phase 3: Execution cluster_analysis Phase 4: Analysis A Define Research Question & Hypothesis B Select Animal Model A->B C Determine Dosage Regimen (Dose-finding study may be needed) B->C D Choose Route of Administration C->D E Calculate Required This compound & Vehicle D->E F Prepare Formulation E->F G Animal Acclimatization F->G H Administer this compound G->H I Monitor for Effects & Adverse Events H->I J Data Collection I->J K Statistical Analysis J->K L Interpret Results K->L

Caption: General workflow for an in vivo study using this compound.

Signaling Pathway

Information regarding the specific signaling pathways modulated by this compound is not available in the reviewed scientific literature. It is known to be a tranquilizing agent, which suggests a likely interaction with neurotransmitter systems in the central nervous system. However, without specific molecular targets being identified, a detailed signaling pathway diagram cannot be constructed at this time. Further research into the pharmacodynamics of this compound is required to elucidate its mechanism of action.

Conclusion

The provided application notes and protocols for this compound dosage calculation in animal models are based on the limited available data. The information for avian models is specific, while the formulation protocols are general guidelines applicable to many in vivo studies. Researchers are strongly encouraged to perform pilot studies to determine the optimal and safe dosage for their specific animal model and research context. The lack of information on the mechanism of action highlights a significant knowledge gap that warrants further investigation.

References

Application Notes & Protocols: Analytical Methods for the Quantification of Metoserpate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Metoserpate in various matrices. The protocols are intended to be a comprehensive guide for researchers and scientists involved in drug development and quality control.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is highly sensitive and selective for the determination of this compound in complex biological matrices such as pork, milk, and eggs.[1]

Quantitative Data Summary
ParameterValueReference
Linearity Range5-50 ng/g[1]
Coefficient of Determination (R²)≥0.991[1]
Intraday Accuracy (Recovery %)80-108.65%[1]
Interday Accuracy (Recovery %)74.06-107.15%[1]
Intraday Precision (RSD %)2.86-13.67%[1]
Interday Precision (RSD %)0.05-11.74%[1]
Limit of Quantification (LOQ)1-2 µg/kg[1]
Experimental Protocol

a) Sample Preparation

  • Weigh 5 g of homogenized sample (pork, milk, or egg) into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of 0.1% formic acid in acetonitrile.

  • Homogenize for 3 minutes using a high-speed homogenizer.

  • Add 5 mL of n-hexane for defatting.

  • Vortex for 1 minute and centrifuge at 8000 rpm for 10 minutes.

  • Collect the acetonitrile layer (lower layer).

  • Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

b) LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% acetic acid in water.

    • Mobile Phase B: Methanol.

    • Gradient Elution:

      • 0-1 min: 95% A

      • 1-5 min: Linear gradient to 5% A

      • 5-7 min: Hold at 5% A

      • 7.1-10 min: Re-equilibrate at 95% A

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z): To be determined based on this compound's molecular weight.

    • Product Ions (m/z): To be determined by fragmentation of the precursor ion.

    • Collision Energy: Optimize for maximum signal intensity.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

Experimental Workflow

LCMSMS_Workflow Sample Homogenized Sample (Pork, Milk, or Egg) Extraction Extraction with 0.1% Formic Acid in Acetonitrile Sample->Extraction Defatting Defatting with n-Hexane Extraction->Defatting Centrifugation Centrifugation Defatting->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration LCMSMS LC-MS/MS Analysis Filtration->LCMSMS

LC-MS/MS analysis workflow for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

This method provides a robust and cost-effective alternative to LC-MS/MS for the quantification of this compound, particularly in pharmaceutical formulations. The following protocol is based on established methods for structurally similar indole alkaloids like reserpine.[2][3][4]

Quantitative Data Summary (Hypothetical)
ParameterExpected Value
Linearity Range0.5 - 50 µg/mL
Coefficient of Determination (R²)≥0.999
Accuracy (Recovery %)98 - 102%
Precision (RSD %)< 2%
Limit of Quantification (LOQ)0.5 µg/mL
Experimental Protocol

a) Sample Preparation (for Pharmaceutical Tablets)

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.

  • Make up to the mark with methanol and mix well.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute the filtrate with the mobile phase to a final concentration of approximately 10 µg/mL.

b) HPLC-UV Conditions

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: Acetonitrile and water (gradient or isocratic, e.g., 50:50 v/v).[2]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 20 µL.

  • Column Temperature: 25 °C.[3]

  • UV Detection Wavelength: Approximately 268-280 nm, based on the UV absorbance of similar indole alkaloids.[2][4][6]

Experimental Workflow

HPLCUV_Workflow Tablets Powdered Tablets Dissolution Dissolution in Methanol & Sonication Tablets->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Dilution Dilution with Mobile Phase Filtration->Dilution HPLC HPLC-UV Analysis Dilution->HPLC

HPLC-UV analysis workflow for this compound.

Spectrophotometric Method

This colorimetric method offers a simple and rapid approach for the quantification of this compound. The protocol is adapted from a method for reserpine and other Rauwolfia alkaloids, which relies on an oxidation and complexation reaction.[1][7]

Quantitative Data Summary (Hypothetical)
ParameterExpected Value
Linearity Range5 - 25 µg/mL
Molar AbsorptivityTo be determined
Correlation Coefficient (r)≥0.998
Limit of Detection (LOD)1 µg/mL
Experimental Protocol

a) Reagent Preparation

  • Standard this compound Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 100 mL of ethanol.

  • Iron(III) Chloride Solution (0.1% w/v): Dissolve 0.1 g of FeCl₃ in 100 mL of distilled water.

  • 1,10-Phenanthroline Solution (0.2% w/v): Dissolve 0.2 g of 1,10-phenanthroline in 100 mL of ethanol.

b) Assay Procedure

  • Pipette aliquots (0.5 - 2.5 mL) of the standard this compound solution into a series of 10 mL volumetric flasks.

  • To each flask, add 1 mL of the Iron(III) chloride solution and mix well.

  • Allow the reaction to proceed for 15 minutes at room temperature.

  • Add 2 mL of the 1,10-phenanthroline solution to each flask.

  • Make up the volume to 10 mL with distilled water and mix thoroughly.

  • Measure the absorbance of the resulting red-colored complex at 510 nm against a reagent blank.[1][7]

  • Prepare a calibration curve by plotting absorbance versus concentration.

Signaling Pathway (Reaction Mechanism)

Spectro_Pathway This compound This compound Oxidation Oxidation This compound->Oxidation Reductant Fe3 Fe(III) Fe3->Oxidation Oxidant Fe2 Fe(II) Oxidation->Fe2 Complex [Fe(phen)₃]²⁺ (Red Complex, λmax = 510 nm) Fe2->Complex Phen 1,10-Phenanthroline Phen->Complex

Reaction pathway for spectrophotometric analysis.

References

Application Note: HPLC-MS Analysis of Metoserpate and its Potential Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Metoserpate in biological matrices using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). Due to the current lack of specific literature on the biotransformation of this compound, this document also presents a hypothetical metabolic pathway based on common enzymatic reactions observed for related indole alkaloids and xenobiotics. The provided methodologies and hypothetical pathways serve as a guide for researchers, scientists, and drug development professionals in establishing analytical methods and investigating the metabolism of this compound.

Introduction

This compound is an indole alkaloid derivative. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for drug development and safety assessment. HPLC-MS is a powerful analytical technique that offers the high sensitivity and selectivity required for the quantification of drugs and their metabolites in complex biological samples. This document outlines a robust HPLC-MS method for this compound and provides a theoretical framework for the potential metabolic fate of the molecule to guide future metabolism studies.

Data Presentation

The following table summarizes the quantitative data for the analysis of this compound based on a validated HPLC-MS/MS method for its determination in animal-derived food products.

ParameterValueReference
Linearity Range 5 - 50 ng/g[1][2]
Correlation Coefficient (R²) ≥ 0.991[1][2]
Intra-day Accuracy (Recovery %) 80 - 108.65%[1]
Inter-day Accuracy (Recovery %) 74.06 - 107.15%[1]
Intra-day Precision (RSD %) 2.86 - 13.67%[1]
Inter-day Precision (RSD %) 0.05 - 11.74%[1]
Limit of Quantification (LOQ) 1 and 2 µg/kg[1]

Experimental Protocols

Sample Preparation: Extraction of this compound from Biological Matrices

This protocol is adapted from a method for the analysis of veterinary drug residues in animal tissues.[1][2]

Materials:

  • Biological matrix (e.g., tissue homogenate, plasma)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, 88%

  • n-Hexane, HPLC grade

  • 0.22 µm syringe filters

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 1 g of homogenized sample in a 50 mL centrifuge tube, add 5 mL of 0.1% formic acid in acetonitrile.

  • Vortex vigorously for 1 minute.

  • Add 5 mL of n-hexane for defatting.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the lower acetonitrile layer.

  • Filter the extract through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC-MS analysis.

HPLC-MS/MS Analysis of this compound

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

  • Mobile Phase A: 0.1% Acetic Acid in Water

  • Mobile Phase B: Methanol

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-7 min: 90% B

    • 7.1-10 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound to identify the precursor ion and optimize fragmentation for product ions.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis Sample Biological Sample (e.g., Tissue, Plasma) Extraction Extraction with 0.1% Formic Acid in Acetonitrile Sample->Extraction Defatting Defatting with n-Hexane Extraction->Defatting Centrifugation Centrifugation Defatting->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC MS Mass Spectrometry Detection (ESI+) HPLC->MS Data Data Acquisition and Processing MS->Data

Caption: Experimental workflow for HPLC-MS analysis of this compound.

Hypothetical Metabolic Pathway of this compound

Disclaimer: The following metabolic pathway is hypothetical and based on the chemical structure of this compound (an indole alkaloid with ester and ether functionalities) and common biotransformation reactions.[3][4] Specific metabolites of this compound have not been reported in the scientific literature. This diagram is intended to guide researchers in the potential identification of metabolites.

This compound contains several potential sites for metabolic modification, including the indole ring, the ester group, and the methoxy groups.

Phase I Metabolism:

  • Oxidation: Hydroxylation of the indole ring or aliphatic portions of the molecule, and O-demethylation of the methoxy groups are common reactions catalyzed by cytochrome P450 enzymes.

  • Hydrolysis: The ester group can be hydrolyzed by esterases to form a carboxylic acid metabolite.[3][5]

Phase II Metabolism:

  • The hydroxylated metabolites and the carboxylic acid metabolite from Phase I can undergo conjugation reactions.

  • Glucuronidation: Addition of glucuronic acid to hydroxyl or carboxyl groups, catalyzed by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: Addition of a sulfate group to hydroxyl groups, catalyzed by sulfotransferases (SULTs).

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Hydroxylation Hydroxylated Metabolites This compound->Hydroxylation Oxidation (CYP450) O_Demethylation O-Demethylated Metabolites This compound->O_Demethylation Oxidation (CYP450) Hydrolysis Carboxylic Acid Metabolite (Ester Hydrolysis) This compound->Hydrolysis Hydrolysis (Esterases) Glucuronide Glucuronide Conjugates Hydroxylation->Glucuronide Glucuronidation (UGTs) Sulfate Sulfate Conjugates Hydroxylation->Sulfate Sulfation (SULTs) Hydrolysis->Glucuronide Glucuronidation (UGTs)

References

Application Notes and Protocols for Compound Administration in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Initial searches for "Metoserpate" did not yield specific data regarding its administration routes, pharmacokinetics, or mechanism of action in rodents. The available literature primarily focuses on its use in avian species[1]. Therefore, this document provides a detailed, generalized guide to the common routes of compound administration in rodents (mice and rats), which can be adapted by researchers for various experimental compounds.

These notes are intended for researchers, scientists, and drug development professionals to provide standardized protocols and key considerations for administering substances to rodents in a laboratory setting.

Introduction to Administration Routes

The selection of an appropriate administration route is a critical step in experimental design for in vivo studies.[2] It influences the pharmacokinetic and pharmacodynamic profile of a compound, including its absorption, distribution, metabolism, and excretion (ADME).[3] The primary routes of administration in rodents can be broadly categorized as enteral (via the gastrointestinal tract) and parenteral (bypassing the gastrointestinal tract).[4]

Commonly used routes in rodent studies include:

  • Oral (PO): Administration by mouth, often via gavage. This route is common for mimicking human drug intake.[5][6]

  • Intravenous (IV): Injection directly into a vein, providing immediate and complete bioavailability.[5][7]

  • Intraperitoneal (IP): Injection into the peritoneal cavity, allowing for rapid absorption.[2][5]

  • Subcutaneous (SC): Injection into the space between the skin and underlying muscle, providing a slower, more sustained absorption.[5]

The choice of route depends on the experimental goals, the physicochemical properties of the compound, and the desired onset and duration of action.[8]

Data Presentation: Quantitative Parameters for Administration Routes

The following tables summarize key quantitative parameters for common administration routes in mice and rats.

Table 1: Recommended Maximum Injection Volumes for Mice and Rats

Route of AdministrationMouse (25 g)Rat (250 g)
Oral (PO) 1.25 mL (50 mL/kg)12.5 mL (50 mL/kg)
Intravenous (IV) 0.125 mL (5 mL/kg)1.25 mL (5 mL/kg)
Intraperitoneal (IP) 0.25 mL (10 mL/kg)2.5 mL (10 mL/kg)[9]
Subcutaneous (SC) 0.25 mL (10 mL/kg)2.5 mL (10 mL/kg)[10]

Note: Volumes are generally given in ml/kg of body weight. The volumes listed are typical maximums but can vary based on institutional guidelines and the specific substance being administered.[9][10]

Table 2: Recommended Needle Gauges for Injections in Mice and Rats

Route of AdministrationMouseRat
Intravenous (IV) 27-30 G[11]23-25 G[11]
Intraperitoneal (IP) 25-27 G[9]23-25 G[9]
Subcutaneous (SC) 25-27 G[10][12]25 G[12]

Table 3: General Pharmacokinetic Characteristics of Different Administration Routes

RouteSpeed of OnsetBioavailabilityKey Considerations
Oral (PO) SlowVariableSubject to first-pass metabolism; requires skill to avoid injury.[5][6]
Intravenous (IV) Rapid100%Technically challenging; suitable for compounds that are not absorbed orally.[7]
Intraperitoneal (IP) RapidHigh but variableFaster absorption than SC; risk of injuring internal organs.[2][5][13]
Subcutaneous (SC) SlowHigh but variableSlower absorption provides a more sustained effect; can be used for larger volumes.[5]

Experimental Protocols

The following are detailed protocols for the key administration routes. All procedures should be performed by trained personnel in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.[13]

Oral Administration (Gavage)

Oral gavage ensures the precise delivery of a known volume of a substance directly into the stomach.[13]

Materials:

  • Sterile gavage needle (flexible or rigid with a ball tip)

  • Appropriately sized syringe

  • Substance to be administered

Procedure:

  • Preparation: Measure the required dose of the substance into the syringe and attach the gavage needle.[5]

  • Restraint: Gently but firmly restrain the animal to prevent movement. For a mouse, this can often be done by one person. A rat may require two people.[13]

  • Administration:

    • Position the animal in an upright position.

    • Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus into the stomach.[5] Do not force the needle; if resistance is met, withdraw and reposition.

    • Slowly depress the syringe plunger to deliver the substance.[5]

    • Withdraw the needle smoothly in the same direction it was inserted.

  • Post-Procedure: Return the animal to its cage and monitor for any signs of distress.[12]

Intravenous (IV) Injection

IV injections are most commonly performed via the lateral tail vein in both mice and rats.[13]

Materials:

  • Sterile syringe with a fine-gauge needle (27-30 G for mice, 23-25 G for rats)[11]

  • Restraining device

  • Warming lamp or warm water to dilate the tail veins[11]

  • Substance to be administered

Procedure:

  • Preparation: Prepare the syringe with the correct volume of the substance. Ensure there are no air bubbles.

  • Restraint and Vein Dilation: Place the animal in a restraining device. Warm the tail to make the lateral veins more visible.[11]

  • Injection:

    • Position the tail and identify one of the lateral veins.

    • With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.[12]

    • To confirm placement, you may see a small flash of blood in the needle hub.

    • Slowly inject the substance. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

    • The maximum bolus injection volume is typically 5 ml/kg.[13]

  • Post-Procedure: After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding. Return the animal to its cage and monitor.

Intraperitoneal (IP) Injection

IP injections are administered into the abdominal cavity.[2]

Materials:

  • Sterile syringe and needle (25-27 G for mice, 23-25 G for rats)[9]

  • Substance to be administered

Procedure:

  • Preparation: Draw up the required volume of the substance into the syringe.

  • Restraint: Position the animal on its back with its head tilted slightly down. This causes the abdominal organs to shift forward, reducing the risk of puncture.[2]

  • Injection:

    • Insert the needle into the lower right quadrant of the abdomen to avoid the cecum and bladder.[9]

    • The needle should be inserted at a 30-40° angle.[14]

    • Before injecting, gently pull back on the plunger (aspirate) to ensure no blood or urine is drawn, which would indicate entry into a vessel or the bladder.[14]

    • Inject the substance smoothly.

  • Post-Procedure: Withdraw the needle and return the animal to its cage. Observe for any adverse reactions.[14]

Subcutaneous (SC) Injection

SC injections are given in the loose skin, typically over the back or neck.[13]

Materials:

  • Sterile syringe and needle (25-27 G for mice, 25 G for rats)[12]

  • Substance to be administered

Procedure:

  • Preparation: Prepare the syringe with the substance to be injected.

  • Restraint: Manually restrain the animal on a flat surface.

  • Injection:

    • Lift a fold of loose skin between the shoulder blades to form a "tent".[12]

    • Insert the needle, with the bevel facing up, into the base of the tented skin, parallel to the body.[10]

    • Aspirate to ensure you have not entered a blood vessel.

    • Inject the substance, which will form a small bleb under the skin.

  • Post-Procedure: Withdraw the needle and return the animal to its cage. The bleb will dissipate as the substance is absorbed.

Visualizations

Signaling Pathway Example: mTOR Pathway

As no specific signaling pathway for this compound in rodents was identified, the following diagram illustrates the mTOR signaling pathway, a crucial regulator of cell growth and metabolism and a common target in drug development.[15]

mTOR_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients (e.g., Amino Acids) mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourE_BP1 4E-BP1 mTORC1->fourE_BP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourE_BP1->Protein_Synthesis

Caption: Simplified mTOR signaling pathway.

Experimental Workflow: Rodent Pharmacokinetic Study

The diagram below outlines a typical workflow for a pharmacokinetic (PK) study in rodents following compound administration.

PK_Workflow Animal_Acclimation Animal Acclimation & Grouping Compound_Admin Compound Administration (e.g., IV, PO) Animal_Acclimation->Compound_Admin Dose_Preparation Dose Formulation Preparation Dose_Preparation->Compound_Admin Blood_Sampling Serial Blood Sampling (Defined Time Points) Compound_Admin->Blood_Sampling Sample_Processing Plasma/Serum Separation Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Data Analysis Bioanalysis->PK_Analysis Report Final Report Generation PK_Analysis->Report

Caption: General workflow for a rodent pharmacokinetic study.

Logical Relationships of Administration Routes

This diagram illustrates the primary absorption sites for each administration route.

Admin_Routes Compound Compound Oral Oral (PO) Compound->Oral IV Intravenous (IV) Compound->IV IP Intraperitoneal (IP) Compound->IP SC Subcutaneous (SC) Compound->SC GIT Gastrointestinal Tract Oral->GIT Bloodstream Systemic Circulation IV->Bloodstream Peritoneal_Cavity Peritoneal Cavity IP->Peritoneal_Cavity Subcutis Subcutaneous Tissue SC->Subcutis GIT->Bloodstream Absorption Peritoneal_Cavity->Bloodstream Absorption Subcutis->Bloodstream Absorption

Caption: Absorption pathways for different administration routes.

References

Application Notes and Protocols for Metoserpate Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of the current date, publicly available scientific literature does not contain specific protocols or detailed mechanistic studies regarding the use of Metoserpate in in vitro cell culture applications. The primary research identified for this compound focuses on its in vivo use as a tranquilizing agent in avians.[1]

The following Application Notes and Protocols are provided as a generalized framework for researchers and drug development professionals interested in investigating a novel compound, such as this compound, in a cell culture setting. The experimental details, data, and signaling pathways presented are hypothetical and intended to serve as an illustrative template.

Introduction

This compound is a compound with known tranquilizing effects in avians.[1] Its mechanism of action at the cellular level and its potential effects on various cell types in vitro have not been extensively characterized. These notes provide a general framework for initiating such an investigation, including protocols for determining cytotoxicity and for preparing cell cultures for further analysis.

Hypothetical Quantitative Data Summary

To evaluate the effect of a novel compound on cultured cells, a dose-response analysis is a fundamental first step. The following table represents hypothetical data from a cytotoxicity assay, such as an MTT or resazurin-based assay, performed on a generic cancer cell line (e.g., HeLa) and a normal fibroblast cell line (e.g., MRC-5) after 72 hours of treatment.

Table 1: Hypothetical IC50 Values for a Test Compound

Cell LineCompoundIncubation Time (hours)IC50 (µM)
HeLaHypothetical Compound A7215.2
MRC-5Hypothetical Compound A7289.7

This data is for illustrative purposes only.

Key Experimental Protocols

The following are generalized protocols that can be adapted for the initial in vitro screening of a compound like this compound.

General Cell Culture Maintenance

Standard aseptic cell culture techniques are essential for reliable and reproducible results.[2][3]

  • Cell Lines: HeLa (human cervical adenocarcinoma) and MRC-5 (human fetal lung fibroblast).

  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[4]

  • Subculturing: Passage cells when they reach 80-90% confluency. For adherent cells, this involves washing with phosphate-buffered saline (PBS), detaching with a suitable dissociation reagent like trypsin-EDTA, and reseeding at a lower density in fresh medium.[3]

Preparation of Compound Stock Solutions

The solubility of the test compound will dictate the appropriate solvent. Dimethyl sulfoxide (DMSO) is a common solvent for in vitro studies as it is miscible with water and dissolves both polar and nonpolar compounds.[5]

  • Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in sterile DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C or -80°C, protected from light.

  • For experiments, dilute the stock solution in culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[5]

Cytotoxicity Assay Protocol (MTT Assay)

This protocol outlines a common method for assessing cell viability based on mitochondrial activity.

  • Cell Seeding:

    • Harvest logarithmically growing cells and determine the cell concentration using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium at 2x the final desired concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a blank well (medium and MTT only).

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.

Visualizations: Hypothetical Pathways and Workflows

The following diagrams are provided as examples of how signaling pathways and experimental workflows can be visualized using the DOT language.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling cascade that could be investigated if a compound were found to induce apoptosis.

cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 This compound This compound (Hypothetical) This compound->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Apoptosis Apoptosis TF->Apoptosis Gene Expression

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Experimental Workflow Diagram

This diagram outlines the general workflow for screening a compound for its effects on cell viability.

start Start: Select Cell Lines culture Cell Culture & Expansion start->culture seed Seed Cells in 96-Well Plates culture->seed treat Treat with Compound (Dose-Response) seed->treat incubate Incubate (e.g., 72 hours) treat->incubate assay Perform Viability Assay (MTT) incubate->assay read Read Absorbance assay->read analyze Data Analysis: Calculate IC50 read->analyze end End: Report Results analyze->end

Caption: General workflow for an in vitro cell viability screen.

References

Application Notes and Protocols for Behavioral Research Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for the Evaluation of Novel Psychoactive Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The following application notes and protocols provide a comprehensive framework for the behavioral evaluation of novel psychoactive compounds. While the initial focus of this request was on Metoserpate, a thorough literature search revealed a significant lack of data regarding its use in modern behavioral research assays and its specific mechanism of action. The only available study, conducted in 1977, investigated its effects on hysteria in chickens and classified it as a tranquilizing agent.[1]

Therefore, this document has been adapted to serve as a broader guide. It outlines standardized protocols for key behavioral assays—the Elevated Plus Maze (EPM), Open Field Test (OFT), and Forced Swim Test (FST)—that are essential for characterizing the anxiolytic, anxiogenic, locomotor, and antidepressant-like effects of a test compound. Furthermore, it details the general roles of the dopaminergic and serotonergic systems, which are frequently modulated by psychoactive agents and are critical to the behaviors assessed in these assays.

These notes are intended to provide researchers with the necessary methodologies to assess a novel compound, using the structure requested for this compound as a template for future studies.

Section 1: Behavioral Assays for Anxiety-Like Behavior and Locomotor Activity

Elevated Plus Maze (EPM)

The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.[2][3][4] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[5]

Experimental Protocol:

  • Apparatus: The maze consists of four arms (e.g., for rats: 50 cm long x 10 cm wide) arranged in a plus shape, elevated from the floor (e.g., 50 cm).[6] Two opposite arms are enclosed by high walls (closed arms), while the other two are exposed (open arms).[3][5]

  • Acclimation: Animals should be brought to the testing room at least 30-60 minutes before the test to acclimate.

  • Procedure:

    • Place the animal in the center of the maze, facing one of the open arms.[4]

    • Allow the animal to explore the maze for a single 5-minute session.[2][3][4]

    • A video camera positioned above the maze records the session for later analysis.

  • Data Collection: The primary measures recorded are the number of entries into and the time spent in the open and closed arms.[2][5] An entry is typically defined as all four paws entering an arm.[6] Other ethological parameters like head dips and stretched-attend postures can also be scored.[4]

  • Interpretation: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. Conversely, a decrease suggests an anxiogenic-like effect.

Data Presentation: Elevated Plus Maze

GroupTreatmentDose (mg/kg)Time in Open Arms (s)% Time in Open ArmsEntries into Open ArmsTotal Arm Entries
1Vehicle-
2Test CompoundX
3Test CompoundY
4Positive Control (e.g., Diazepam)Z

Experimental Workflow: Elevated Plus Maze

EPM_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_post_test Post-Test Phase acclimation Acclimate Animal (30-60 min) dosing Administer Compound (Pre-treatment time) acclimation->dosing placement Place Animal on Center Platform dosing->placement exploration Allow Exploration (5 min) placement->exploration recording Record Session (Video Tracking) exploration->recording analysis Analyze Data (Time/Entries in Arms) recording->analysis interpretation Interpret Results (Anxiolytic/Anxiogenic Effect) analysis->interpretation

Caption: Workflow for the Elevated Plus Maze assay.

Open Field Test (OFT)

The Open Field Test is used to assess general locomotor activity and anxiety-like behavior in rodents.[7][8][9] Anxiety is inferred from the animal's tendency to remain close to the walls (thigmotaxis) versus exploring the more exposed central area.[7]

Experimental Protocol:

  • Apparatus: A square arena (e.g., 40 x 40 cm) with walls high enough to prevent escape.[10] The floor is typically divided into a central zone and a peripheral zone by software.

  • Acclimation: Similar to the EPM, animals should be acclimated to the testing room for at least 30 minutes prior to testing.[8]

  • Procedure:

    • Gently place the animal in the center of the open field.

    • Allow the animal to explore the arena for a set period, typically 5-10 minutes.[11]

    • A video tracking system records the animal's movements.[8]

  • Data Collection: Key parameters include the total distance traveled, time spent in the center versus the periphery, and the number of entries into the center zone.[11]

  • Interpretation:

    • Anxiety: A lower amount of time spent in the center zone is indicative of higher anxiety-like behavior.

    • Locomotion: The total distance traveled is a measure of general locomotor activity. This is crucial for interpreting results from other tests, as a sedative effect (reduced locomotion) could be a confounding factor.[12]

Data Presentation: Open Field Test

GroupTreatmentDose (mg/kg)Total Distance Traveled (cm)Time in Center (s)% Time in CenterCenter Entries
1Vehicle-
2Test CompoundX
3Test CompoundY
4Positive Control (e.g., Amphetamine for locomotion)Z

Experimental Workflow: Open Field Test

OFT_Workflow cluster_pre Preparation cluster_run Execution cluster_analyze Analysis acclimate Acclimate Animal to Room dose Administer Vehicle/ Test Compound acclimate->dose place Place Animal in Center of Arena dose->place explore Allow Free Exploration (5-10 min) place->explore record Track Movement via Video explore->record quantify Quantify Parameters (Distance, Time in Center) record->quantify interpret Assess Locomotion & Anxiety-like Behavior quantify->interpret

Caption: Workflow for the Open Field Test.

Section 2: Behavioral Assay for Depressant-Like Behavior

Forced Swim Test (FST)

The Forced Swim Test is a common rodent behavioral test used to evaluate antidepressant efficacy.[13][14] The test is based on the principle that when placed in an inescapable container of water, animals will eventually cease active escape attempts and become immobile.[15] Antidepressant treatments are known to increase the latency to immobility and decrease the total duration of immobility.[14]

Experimental Protocol:

  • Apparatus: A transparent cylinder (e.g., for mice: 20 cm diameter, 30 cm height) filled with water (24-25°C) to a depth where the animal cannot touch the bottom (e.g., 15 cm).[13][15]

  • Procedure:

    • Mice: A single 6-minute session is typically used. The first 2 minutes are considered a habituation period and are not scored. Behavior is scored during the last 4 minutes.[16]

    • Rats: A two-day protocol is common, with a 15-minute "pre-test" on day 1, followed by a 5-minute test session 24 hours later.[16]

    • Gently place the animal into the water.

    • A trained observer or a video system records the session.

  • Data Collection: The primary measure is the duration of immobility, defined as the time the animal spends floating with only minor movements necessary to keep its head above water.[13][16]

  • Interpretation: A significant decrease in the duration of immobility is interpreted as an antidepressant-like effect.

Data Presentation: Forced Swim Test

GroupTreatmentDose (mg/kg)Latency to Immobility (s)Total Immobility Time (s)
1Vehicle-
2Test CompoundX
3Test CompoundY
4Positive Control (e.g., Fluoxetine)Z

Experimental Workflow: Forced Swim Test

FST_Workflow cluster_setup Setup & Dosing cluster_procedure Test Procedure (Mouse Protocol) cluster_scoring Scoring & Analysis dosing Drug Administration (e.g., 30 min prior) placement Place Mouse in Water Cylinder dosing->placement session 6-minute Test Session placement->session scoring Score Immobility (last 4 minutes) session->scoring analysis Compare Immobility Time Across Groups scoring->analysis

Caption: Workflow for the Forced Swim Test.

Section 3: Relevant Signaling Pathways

The dopaminergic and serotonergic systems are crucial neuromodulatory pathways that play a significant role in regulating mood, motivation, and motor control.[17][18] Atypical antipsychotics and many other psychoactive drugs exert their effects by interacting with receptors in these systems.[19]

Dopamine (DA) Pathways:

  • Mesolimbic Pathway: Originating in the Ventral Tegmental Area (VTA) and projecting to the nucleus accumbens, this pathway is central to reward, motivation, and addiction.

  • Mesocortical Pathway: Also originating in the VTA but projecting to the prefrontal cortex, this pathway is involved in cognition and executive function.[19]

  • Nigrostriatal Pathway: Projects from the substantia nigra to the striatum and is critical for motor control.

Serotonin (5-HT) Pathways:

  • Originating from the raphe nuclei, serotonergic neurons project throughout the brain, influencing mood, anxiety, and sleep.

Dopamine-Serotonin Interaction: There is a complex and significant interaction between the serotonin and dopamine systems.[18] For instance, serotonin, acting through various 5-HT receptor subtypes, can modulate dopamine release.[17] The 5-HT2A receptor, for example, can stimulate dopamine release in the prefrontal cortex, while the 5-HT2C receptor can have an inhibitory effect.[17][20] This interplay is a key target for many psychotropic medications.

Signaling Pathway: Dopamine-Serotonin Interaction

DA_5HT_Interaction cluster_VTA VTA (Ventral Tegmental Area) cluster_PFC PFC (Prefrontal Cortex) cluster_Raphe Raphe Nuclei VTA_DA Dopamine Neuron PFC_DA_Terminal DA Terminal VTA_DA->PFC_DA_Terminal Mesocortical Pathway Raphe_5HT Serotonin Neuron Raphe_5HT->VTA_DA 5-HT Input Raphe_5HT->PFC_DA_Terminal 5-HT Input VTA_DA_5HTR 5-HT Receptors Raphe_5HT->VTA_DA_5HTR PFC_DA_5HTR 5-HT Receptors (e.g., 5-HT2A) Raphe_5HT->PFC_DA_5HTR VTA_DA_5HTR->VTA_DA Modulates DA Neuron Firing PFC_DA_5HTR->PFC_DA_Terminal Modulates DA Release

Caption: Serotonergic modulation of the mesocortical dopamine pathway.

References

Application Notes and Protocols for Radiolabeling Metoserpate for Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoserpate, a derivative of the indole alkaloid reserpine, presents a valuable scaffold for the development of novel imaging agents.[1][2] Its chemical structure offers several potential sites for the introduction of radionuclides, enabling its use in Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging. These imaging modalities can provide crucial insights into the pharmacokinetics, biodistribution, and target engagement of this compound and its analogs in preclinical and clinical research.

This document provides detailed application notes and protocols for the radiolabeling of this compound with various isotopes suitable for nuclear imaging. The protocols described herein are based on established radiochemical methodologies and are intended to serve as a comprehensive guide for researchers. While direct radiolabeling of this compound has not been extensively reported, the following protocols are proposed based on the known reactivity of its functional groups and analogous chemical transformations.

Chemical Structure of this compound

This compound possesses a complex pentacyclic structure with several functional groups that can be leveraged for radiolabeling.[2] Key features include:

  • An indole nucleus, which can be susceptible to electrophilic substitution.

  • Methoxy groups, which can be demethylated to provide phenolic precursors for labeling.

  • A methyl ester group, which can be hydrolyzed to a carboxylic acid for conjugation or targeted for ¹¹C-methylation.

  • Secondary amine functionalities within the yohimban skeleton.

Section 1: Labeling with Iodine-123 for SPECT Imaging

Iodine-123 is a gamma-emitting radionuclide ideal for SPECT imaging, offering excellent image resolution and a convenient half-life of 13.2 hours.[2] Direct electrophilic radioiodination of the electron-rich indole nucleus of this compound is a feasible approach.

Protocol 1.1: Direct Radioiodination of this compound with [¹²³I]NaI

This protocol describes the direct labeling of this compound via electrophilic substitution on the indole ring using [¹²³I]NaI and a mild oxidizing agent.

Experimental Protocol:

  • Materials:

    • This compound

    • [¹²³I]Sodium Iodide in 0.1 M NaOH

    • Chloramine-T

    • Sodium metabisulfite

    • Phosphate buffer (0.1 M, pH 7.4)

    • Ethanol

    • C18 Sep-Pak cartridge

    • HPLC system with a radioactivity detector

    • TLC system with a phosphor imager

  • Procedure:

    • Dissolve 1 mg of this compound in 100 µL of ethanol in a sealed reaction vial.

    • Add 500 µL of 0.1 M phosphate buffer (pH 7.4).

    • Add 185-370 MBq (5-10 mCi) of [¹²³I]NaI solution.

    • To initiate the reaction, add 50 µL of a freshly prepared Chloramine-T solution (1 mg/mL in water).

    • Allow the reaction to proceed for 15-20 minutes at room temperature with gentle stirring.

    • Quench the reaction by adding 100 µL of sodium metabisulfite solution (2 mg/mL in water).

    • Purify the reaction mixture using a C18 Sep-Pak cartridge, pre-conditioned with ethanol and water.

    • Wash the cartridge with water to remove unreacted [¹²³I]NaI.

    • Elute the [¹²³I]Iodo-Metoserpate with ethanol.

    • Further purify the product using preparative HPLC.

Data Presentation:

ParameterExpected Value
Radiochemical Yield40-60%
Radiochemical Purity>95%
Specific Activity>37 GBq/µmol (>1 Ci/µmol)

Quality Control:

  • Radiochemical Purity: Determined by radio-HPLC and radio-TLC. A typical HPLC mobile phase would be a gradient of acetonitrile and water with 0.1% trifluoroacetic acid. For TLC, a mobile phase of dichloromethane:methanol (9:1) can be used.[3][4]

  • Radionuclidic Purity: Assessed by gamma spectroscopy to confirm the absence of other iodine isotopes.[5][6][7][8][9]

Section 2: Labeling with Fluorine-18 for PET Imaging

Fluorine-18 is the most commonly used radionuclide for PET imaging due to its short half-life (109.8 minutes) and low positron energy.[10] Labeling with ¹⁸F typically requires the synthesis of a suitable precursor.

Protocol 2.1: Synthesis of a Bromo-Metoserpate Precursor and Subsequent Nucleophilic ¹⁸F-Fluorination

This protocol involves a two-step process: the synthesis of a bromo-substituted this compound precursor, followed by a nucleophilic substitution with [¹⁸F]fluoride. Bromination is anticipated to occur on the indole nucleus.[11]

Experimental Protocol - Precursor Synthesis (Bromo-Metoserpate):

  • Materials:

    • This compound

    • N-Bromosuccinimide (NBS)

    • Dichloromethane (DCM)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve this compound in DCM.

    • Cool the solution to 0°C.

    • Add NBS (1.1 equivalents) portion-wise.

    • Stir the reaction at 0°C for 1 hour and then at room temperature for 4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with aqueous sodium thiosulfate.

    • Separate the organic layer, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain Bromo-Metoserpate.

    • Characterize the precursor by NMR and MS.

Experimental Protocol - Radiolabeling with [¹⁸F]Fluoride:

  • Materials:

    • Bromo-Metoserpate precursor

    • [¹⁸F]Fluoride (produced via cyclotron)

    • Kryptofix 2.2.2 (K₂₂₂)

    • Potassium carbonate

    • Acetonitrile

    • Dimethyl sulfoxide (DMSO)

    • HPLC system

    • C18 Sep-Pak cartridge

  • Procedure:

    • Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge and elute with a solution of K₂₂₂ and potassium carbonate in acetonitrile/water.

    • Azeotropically dry the [¹⁸F]K/K₂₂₂ complex by heating under a stream of nitrogen.

    • Dissolve the Bromo-Metoserpate precursor (2-5 mg) in 500 µL of dry DMSO.

    • Add the precursor solution to the dried [¹⁸F]K/K₂₂₂ complex.

    • Heat the reaction mixture at 120-150°C for 15-20 minutes.

    • Cool the reaction and dilute with water.

    • Purify the crude product using a C18 Sep-Pak cartridge followed by preparative HPLC.[12][13][14]

Data Presentation:

ParameterExpected Value
Radiochemical Yield (from ¹⁸F)15-30%
Radiochemical Purity>98%
Molar Activity>74 GBq/µmol (>2 Ci/µmol)

Quality Control:

  • Radiochemical Purity: Determined by radio-HPLC.[12]

  • Residual Solvents: Analyzed by gas chromatography.

  • Kryptofix Content: Determined by a spot test.

Section 3: Labeling with Gallium-68 for PET Imaging

Gallium-68, obtained from a ⁶⁸Ge/⁶⁸Ga generator, is a convenient positron emitter for PET imaging.[1][15] This approach requires the conjugation of a chelator, such as DOTA, to the this compound molecule. The carboxylic acid moiety, obtained from the hydrolysis of the methyl ester, is a suitable site for conjugation.

Protocol 3.1: Synthesis of this compound-DOTA Conjugate and Labeling with ⁶⁸Ga

Experimental Protocol - Precursor Synthesis (this compound-DOTA):

  • Materials:

    • This compound

    • Lithium hydroxide

    • Methanol/Water

    • DOTA-NHS ester

    • N,N-Diisopropylethylamine (DIPEA)

    • Dimethylformamide (DMF)

  • Procedure:

    • Hydrolyze the methyl ester of this compound using lithium hydroxide in a methanol/water mixture to yield this compound carboxylic acid.

    • Purify the carboxylic acid derivative.

    • Dissolve the this compound carboxylic acid and DOTA-NHS ester in DMF.

    • Add DIPEA and stir the reaction at room temperature overnight.

    • Purify the this compound-DOTA conjugate by preparative HPLC.

    • Characterize the conjugate by MS.

Experimental Protocol - Radiolabeling with [⁶⁸Ga]Gallium Chloride:

  • Materials:

    • This compound-DOTA conjugate

    • ⁶⁸Ge/⁶⁸Ga generator

    • 0.05 M HCl

    • Sodium acetate buffer (1 M, pH 4.5)

    • C18 Sep-Pak light cartridge

  • Procedure:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl to obtain [⁶⁸Ga]GaCl₃.

    • Add 10-20 µg of the this compound-DOTA conjugate to a reaction vial.

    • Add sodium acetate buffer to the vial.

    • Add the [⁶⁸Ga]GaCl₃ eluate to the reaction vial.

    • Heat the mixture at 95°C for 10 minutes.

    • Cool the reaction and purify using a C18 Sep-Pak light cartridge.

    • Elute the final product with ethanol/water.

Data Presentation:

ParameterExpected Value
Radiochemical Yield>90%
Radiochemical Purity>97%
Molar Activity10-50 GBq/µmol

Quality Control:

  • Radiochemical Purity: Determined by radio-TLC using a mobile phase of 0.1 M sodium citrate (pH 5.5).[3]

  • pH of final formulation: Should be between 4.5 and 7.5.

Section 4: Labeling with Technetium-99m for SPECT Imaging

Technetium-99m is the most widely used radionuclide in diagnostic nuclear medicine.[7] Labeling with the [⁹⁹ᵐTc(CO)₃]⁺ core is a robust method for small molecules containing a suitable chelating system.

Protocol 4.1: Synthesis of a this compound-Picolylamine-diacetic acid (PADA) Conjugate and Labeling with [⁹⁹ᵐTc(CO)₃]⁺

Experimental Protocol - Precursor Synthesis (this compound-PADA):

  • Materials:

    • This compound carboxylic acid (from Protocol 3.1)

    • PADA-NHS ester

    • DIPEA, DMF

  • Procedure:

    • Synthesize the this compound-PADA conjugate by reacting this compound carboxylic acid with PADA-NHS ester in the presence of DIPEA in DMF, similar to the DOTA conjugation.

    • Purify and characterize the conjugate.

Experimental Protocol - Radiolabeling with [⁹⁹ᵐTc(CO)₃]⁺:

  • Materials:

    • This compound-PADA conjugate

    • [⁹⁹ᵐTc]NaTcO₄ from a ⁹⁹Mo/⁹⁹ᵐTc generator

    • Isolink® kit (or similar for preparing the [⁹⁹ᵐTc(CO)₃(H₂O)₃]⁺ precursor)

    • Saline

  • Procedure:

    • Prepare the fac-[⁹⁹ᵐTc(CO)₃(H₂O)₃]⁺ precursor according to the kit manufacturer's instructions.

    • Add 50-100 µg of the this compound-PADA conjugate to a reaction vial.

    • Add the [⁹⁹ᵐTc(CO)₃(H₂O)₃]⁺ solution to the vial.

    • Heat the reaction mixture at 75-100°C for 20-30 minutes.

    • Cool the reaction to room temperature.

    • Purify using a C18 Sep-Pak cartridge.

Data Presentation:

ParameterExpected Value
Radiochemical Yield>90%
Radiochemical Purity>95%
Specific ActivityVariable, dependent on ⁹⁹ᵐTc activity

Quality Control:

  • Radiochemical Purity: Determined by radio-HPLC and radio-TLC. A common TLC system is C18 plates with a mobile phase of methanol:water (60:40).[3][10][16][17][18][19]

Section 5: Labeling with Carbon-11 for PET Imaging

Carbon-11, with its very short half-life of 20.4 minutes, allows for repeated imaging studies on the same day.[20] A common strategy is ¹¹C-methylation.

Protocol 5.1: Demethylation of a this compound Methoxy Group and subsequent O-¹¹C-methylation

Experimental Protocol - Precursor Synthesis (Desmethyl-Metoserpate):

  • Materials:

    • This compound

    • Boron tribromide (BBr₃)

    • DCM

  • Procedure:

    • Selectively demethylate one of the methoxy groups of this compound using BBr₃ in DCM at low temperature to create a phenolic precursor.

    • Carefully control the stoichiometry of BBr₃ to favor mono-demethylation.

    • Purify the Desmethyl-Metoserpate precursor by chromatography.

    • Characterize the precursor by NMR and MS.

Experimental Protocol - Radiolabeling with [¹¹C]CH₃I or [¹¹C]CH₃OTf:

  • Materials:

    • Desmethyl-Metoserpate precursor

    • [¹¹C]CO₂ from cyclotron

    • Lithium aluminum hydride or gas-phase iodination system

    • Hydriodic acid or triflic anhydride

    • Base (e.g., NaOH, TBAH)

    • Solvent (e.g., DMF, acetone)

    • HPLC system

  • Procedure:

    • Produce [¹¹C]CH₃I or [¹¹C]CH₃OTf from cyclotron-produced [¹¹C]CO₂ using standard methods.

    • Trap the [¹¹C]methylating agent in a reaction vessel containing the Desmethyl-Metoserpate precursor (0.5-1 mg) and a base in a suitable solvent.

    • Heat the reaction at 80-120°C for 3-5 minutes.

    • Quench the reaction and purify the [¹¹C]this compound by preparative HPLC.[21]

Data Presentation:

ParameterExpected Value
Radiochemical Yield (from ¹¹C)30-50%
Radiochemical Purity>99%
Molar Activity>185 GBq/µmol (>5 Ci/µmol)

Quality Control:

  • Radiochemical Purity: Determined by radio-HPLC.

  • Chemical Purity: Determined by HPLC with UV detection.

  • Radionuclidic Identity: Confirmed by half-life determination.

Diagrams

Workflow for Direct Radioiodination of this compound

G cluster_prep Preparation cluster_reaction Radiolabeling cluster_quench Quenching cluster_purification Purification cluster_qc Quality Control This compound This compound Solution Reaction Reaction Vial (15-20 min, RT) This compound->Reaction I123 [¹²³I]NaI I123->Reaction ChloramineT Chloramine-T ChloramineT->Reaction Quench Add Sodium Metabisulfite Reaction->Quench SPE C18 Sep-Pak Quench->SPE HPLC Preparative HPLC SPE->HPLC Final [¹²³I]Iodo-Metoserpate HPLC->Final QC Radio-HPLC/TLC Gamma Spec. Final->QC G cluster_precursor Precursor Synthesis cluster_labeling Radiolabeling cluster_purification Purification cluster_qc Quality Control Met_COOH This compound Carboxylic Acid Conjugation Conjugation (DMF, DIPEA) Met_COOH->Conjugation DOTA_NHS DOTA-NHS ester DOTA_NHS->Conjugation Met_DOTA This compound-DOTA Conjugation->Met_DOTA Labeling_Reaction Reaction Vial (95°C, 10 min) Met_DOTA->Labeling_Reaction Ga68 [⁶⁸Ga]GaCl₃ Ga68->Labeling_Reaction SPE C18 Sep-Pak Labeling_Reaction->SPE Final [⁶⁸Ga]Ga-DOTA-Metoserpate SPE->Final QC Radio-TLC pH Final->QC G RD Radiolabeled Drug (e.g., [¹⁸F]this compound) Receptor Target Receptor RD->Receptor Binding Imaging PET/SPECT Imaging RD->Imaging Detection Cell Target Cell Receptor->Cell Signal Signal Transduction Cell->Signal Response Biological Response Signal->Response

References

Troubleshooting & Optimization

Technical Support Center: Metoserpate Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Metoserpate is a compound with limited publicly available stability data. This guide is based on the known chemical properties of this compound, specifically its ester functional group, and general principles of pharmaceutical stability. The troubleshooting advice and protocols provided are intended as a starting point for your own experimental design.

This compound is an alkaloid containing a methyl ester group. Molecules with ester linkages are often susceptible to degradation in solution, primarily through hydrolysis. This degradation can be influenced by several factors including pH, temperature, light, and the presence of enzymes or metal ions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has a decreased therapeutic effect over time. What could be the cause?

A1: A decrease in therapeutic effect often points to a reduction in the concentration of the active compound. This compound, containing an ester group, is likely undergoing hydrolysis, breaking down into its parent carboxylic acid and alcohol, which are likely inactive. The rate of this degradation can be accelerated by inappropriate pH, high temperatures, or exposure to light.

Q2: I've noticed a change in the color and clarity of my this compound stock solution. What does this indicate?

A2: Color change or precipitation can be a sign of chemical degradation. Degradation products may be less soluble or colored, leading to these observable changes. It is recommended to perform a purity analysis (e.g., via HPLC) to identify and quantify any degradants.

Q3: What is the optimal pH for storing this compound in an aqueous solution?

A3: While specific data for this compound is unavailable, for many ester-containing compounds, a slightly acidic pH (around 3-5) minimizes the rate of hydrolysis. Both strongly acidic and alkaline conditions can catalyze ester hydrolysis. It is crucial to perform a pH-stability profile experiment to determine the optimal pH for your specific application.

Q4: Can I add stabilizers to my this compound solution?

A4: Yes, several types of stabilizers can be employed to protect ester-containing compounds. These include:

  • Antioxidants: To prevent oxidative degradation.

  • Chelating Agents (e.g., EDTA): To complex metal ions that can catalyze hydrolysis.

  • Carbodiimides: Can act as ester stabilizers.

  • Esterase Inhibitors: If working with biological matrices (like plasma), these can prevent enzymatic hydrolysis.

Troubleshooting Guide
Issue Potential Cause Recommended Action
Low recovery of this compound in experiments. Degradation due to pH of the buffer.Measure the pH of your solution. Perform a pH-stability study to find the optimal pH range. Consider using a citrate or acetate buffer to maintain a slightly acidic pH.
Degradation due to high temperature.Store stock solutions at recommended low temperatures (e.g., 4°C or -20°C). Avoid repeated freeze-thaw cycles.
Photodegradation.Protect solutions from light by using amber vials or covering containers with aluminum foil.
Inconsistent results between experimental batches. Variable storage conditions.Standardize your protocol for solution preparation and storage. Ensure all users are following the same procedure.
Presence of esterases in biological samples.If using plasma or cell lysates, add esterase inhibitors (e.g., sodium fluoride) to your samples immediately upon collection.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.Conduct a forced degradation study to intentionally create and identify potential degradation products. This will help in developing a stability-indicating analytical method.

Experimental Protocols

**Protocol 1: pH-Stability Profile of this compound

Technical Support Center: Troubleshooting Metoserpate Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who may encounter precipitation issues when working with Metoserpate in experimental cell culture media. The following question-and-answer format directly addresses specific problems to help you identify the root cause of precipitation and provides systematic solutions to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of the cell culture medium?

A1: this compound precipitation in aqueous solutions like cell culture media is often due to its low water solubility. The predicted water solubility for this compound hydrochloride is approximately 0.155 mg/mL, and it has a predicted logP of 2.81, indicating it is a lipophilic (fat-soluble) compound.[1] When a concentrated stock solution of this compound, typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into the aqueous environment of the culture medium, the abrupt change in solvent polarity can cause the compound to fall out of solution, forming a visible precipitate.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: For compounds with limited aqueous solubility like this compound, Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions for in vitro studies. It is crucial to prepare a concentrated stock to minimize the final volume of DMSO added to the cell culture medium.

Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?

A3: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept at or below 0.1% (v/v). However, the tolerance to DMSO can vary significantly between different cell lines. It is always advisable to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without this compound) to ensure the solvent does not affect your experimental outcomes.

Q4: I observed a precipitate in my this compound stock solution upon thawing. Can I still use it?

A4: The solid material is likely precipitated this compound. You can attempt to redissolve it by gently warming the vial in a 37°C water bath and vortexing vigorously. If the solution becomes completely clear, it is likely usable. However, for the most accurate and reproducible results, it is always best practice to prepare a fresh stock solution, as repeated freeze-thaw cycles can promote precipitation.[2]

Troubleshooting Guide

Issue 1: Immediate Precipitate Formation Upon Addition to Media
  • Potential Cause: The final concentration of this compound in the culture medium exceeds its solubility limit, or the dilution method is causing localized high concentrations.

  • Solutions:

    • Decrease Final Concentration: If your experimental design permits, try using a lower final concentration of this compound.

    • Optimize Dilution Technique: Add the this compound stock solution drop-wise into the pre-warmed (37°C) culture medium while gently swirling or vortexing. This facilitates rapid and uniform dispersion, preventing localized supersaturation.

    • Serial Dilution: Perform a serial dilution of the stock solution in pre-warmed media to gradually decrease the concentration.

Issue 2: Media Becomes Cloudy or Hazy After Adding this compound
  • Potential Cause: Formation of a fine, colloidal suspension of this compound that is not immediately visible as distinct particles. This can still impact the effective concentration of the compound and may have unintended effects on cells.

  • Solutions:

    • Increase Media Volume: Adding the stock solution to a larger volume of media can improve dispersion.

    • Consider Serum Concentration: If using a serum-containing medium, interactions between this compound and serum proteins could lead to precipitation. While serum can sometimes aid in solubilizing hydrophobic compounds, it can also cause them to precipitate. If compatible with your cell line, you could test a lower serum concentration or a serum-free medium.

Issue 3: Precipitate Forms Over Time During Incubation
  • Potential Cause: The stability of this compound in the solution may be affected by factors like pH and temperature over the course of the experiment. Cell culture media is typically buffered around pH 7.2-7.4, but cellular metabolism can cause shifts in the local pH.

  • Solutions:

    • pH and Temperature Stability: Ensure your cell culture medium is properly buffered and maintained at a stable temperature (typically 37°C). Since this compound is an alkaloid, its stability could be pH-dependent.[3]

    • Media Components: Certain components in the media, such as salts and metal ions, can sometimes interact with the compound and cause precipitation.[2][4][5] If you are preparing your own medium, ensure that components like calcium chloride are fully dissolved separately before being added to the final mixture.[2][5]

    • Fresh Media Changes: For longer-term experiments, consider more frequent media changes with freshly prepared this compound to maintain the desired soluble concentration.

Quantitative Data Summary

PropertyPredicted ValueSource
Molecular Formula C₂₄H₃₂N₂O₅PubChem[3]
Molecular Weight 428.5 g/mol PubChem[3]
Water Solubility (Hydrochloride Salt) 0.155 mg/mLDrugBank[1]
logP 2.81DrugBank[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (or this compound hydrochloride) powder

    • High-purity Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Calculate the required mass of this compound to prepare a high-concentration stock solution (e.g., 10 mM, 20 mM, or 50 mM).

    • Weigh the this compound powder accurately and transfer it to a sterile tube.

    • Add the calculated volume of DMSO to achieve the desired concentration.

    • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound into Cell Culture Medium
  • Materials:

    • This compound stock solution (in DMSO)

    • Complete cell culture medium, pre-warmed to 37°C

    • Sterile conical tubes or multi-well plates

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • In a sterile tube, add the required volume of pre-warmed complete cell culture medium.

    • While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution drop-by-drop.

    • Ensure the final DMSO concentration is within the acceptable range for your cell line (e.g., ≤ 0.1%).

    • Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your cells.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Precipitation Start Precipitation Observed CheckStock Inspect Stock Solution for Precipitate Start->CheckStock Redissolve Warm (37°C) & Vortex Stock CheckStock->Redissolve Precipitate Present CheckDilution Review Dilution Method CheckStock->CheckDilution No Precipitate FreshStock Prepare Fresh Stock Solution Redissolve->FreshStock Does Not Redissolve Redissolve->CheckDilution Redissolved FreshStock->CheckDilution OptimizeDilution Add Dropwise to Warmed, Swirling Media CheckDilution->OptimizeDilution CheckConcentration Is Final Concentration Too High? OptimizeDilution->CheckConcentration LowerConcentration Decrease Final Concentration CheckConcentration->LowerConcentration Yes CheckMedia Consider Media Interactions (pH, Serum, Time) CheckConcentration->CheckMedia No Success Precipitation Resolved LowerConcentration->Success AdjustMedia Test Different Serum Levels or Change Media More Frequently CheckMedia->AdjustMedia AdjustMedia->Success

Caption: Troubleshooting workflow for this compound precipitation.

Signaling_Pathway_Hypothetical Hypothetical Impact of this compound Precipitation on a Signaling Pathway Metoserpate_Soluble Soluble this compound Receptor Target Receptor Metoserpate_Soluble->Receptor Binds Metoserpate_Precipitate Precipitated this compound Effective_Concentration Decreased Effective Concentration Metoserpate_Precipitate->Effective_Concentration Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activates/Inhibits Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Effective_Concentration->Receptor Reduced Binding

References

Technical Support Center: Optimizing Metoserpate Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Metoserpate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize this compound concentration for cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cell viability assay?

For initial screening, we recommend a broad concentration range to determine the potency of this compound on your specific cell line. A common starting point is a 10-point serial dilution from 100 µM down to 0.01 nM. This wide range helps in identifying the IC50 (half-maximal inhibitory concentration) value effectively.

Q2: How should I prepare the stock solution of this compound?

This compound is soluble in DMSO (Dimethyl sulfoxide). We recommend preparing a high-concentration stock solution, for example, 10 mM in 100% DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Q3: What is the mechanism of action for this compound?

This compound is a potent and selective inhibitor of the PI3K/AKT/mTOR signaling pathway. It primarily targets the p110α subunit of PI3K, leading to the downstream inhibition of AKT phosphorylation and subsequent deactivation of mTOR. This cascade ultimately results in the induction of apoptosis and a reduction in cell proliferation in susceptible cancer cell lines.

Metoserpate_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates This compound This compound This compound->PI3K Inhibits mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Troubleshooting_Workflow start Start: Unexpected IC50 Value check_incubation Check Incubation Time (48-72h recommended) start->check_incubation check_cell_line Verify Cell Line Sensitivity (e.g., pathway status) check_incubation->check_cell_line Correct adjust_time Adjust Incubation Time & Repeat check_incubation->adjust_time Incorrect check_reagent Check Viability Reagent (expiration, storage) check_cell_line->check_reagent Sensitive consider_resistance Consider Intrinsic Resistance or Combination Therapy check_cell_line->consider_resistance Resistant replace_reagent Replace Reagent & Repeat check_reagent->replace_reagent Issue Found end_success End: IC50 Value as Expected check_reagent->end_success No Issue adjust_time->end_success replace_reagent->end_success Experimental_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_measure Day 4: Measurement & Analysis seed_cells Seed Cells (5,000 cells/well) incubate_24h Incubate 24h (Attachment) seed_cells->incubate_24h prep_drug Prepare this compound Serial Dilutions add_drug Add Drug to Cells prep_drug->add_drug incubate_48h Incubate 48h add_drug->incubate_48h add_cck8 Add CCK-8 Reagent read_plate Read Absorbance (450 nm) add_cck8->read_plate analyze_data Calculate IC50 read_plate->analyze_data

Technical Support Center: Overcoming Metoserpate Delivery Challenges In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Metoserpate in vivo studies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges associated with the in vivo delivery of this compound, a lipophilic compound with limited aqueous solubility. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you successfully design and execute your in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in delivering this compound in vivo?

A1: The primary challenges with this compound arise from its physicochemical properties. As a lipophilic molecule with low aqueous solubility (predicted to be 0.155 mg/mL), achieving sufficient bioavailability for in vivo studies can be difficult.[1] Key challenges include:

  • Poor Dissolution: Limited solubility in gastrointestinal fluids can lead to poor absorption after oral administration.

  • Precipitation: When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer for injection, the compound may precipitate, leading to inaccurate dosing and potential emboli.

  • Low Bioavailability: A combination of poor dissolution and potential first-pass metabolism can result in low and variable systemic exposure.[2][3]

  • Lack of Specific Formulation Guidance: There is limited publicly available information on established formulations for in vivo research with this compound.

Q2: I observed precipitation when I diluted my this compound stock solution in PBS for injection. What should I do?

A2: This is a common issue with poorly soluble compounds. Here are some immediate troubleshooting steps:

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible while maintaining solubility. For many in vivo studies, a final DMSO concentration of less than 5-10% is recommended.

  • Use Co-solvents: Employ a co-solvent system. A common formulation for poorly soluble compounds is a mixture of DMSO, PEG300, Tween-80, and saline.

  • Gentle Warming and Sonication: Gently warming the solution to 37°C or using a bath sonicator can help re-dissolve the precipitate. However, be cautious about the thermal stability of this compound.

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle may improve its solubility.

Q3: What are the recommended routes of administration for this compound in animal studies?

A3: The choice of administration route depends on the experimental goals.

  • Intravenous (IV) Injection: Provides 100% bioavailability and is suitable for initial pharmacokinetic studies to determine clearance and volume of distribution. However, the formulation must be carefully prepared to avoid precipitation.

  • Intraperitoneal (IP) Injection: A common route for preclinical studies. It allows for the administration of slightly larger volumes compared to IV and can tolerate suspensions to some extent.

  • Oral Gavage (PO): Used to assess oral bioavailability. Due to this compound's poor solubility, absorption can be low and variable. Formulation strategies are crucial to improve oral exposure.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations After Oral Administration

Possible Cause: Poor dissolution in the gastrointestinal tract and/or rapid first-pass metabolism.

Troubleshooting Workflow:

A Low/Variable Oral Bioavailability B Assess Physicochemical Properties (Solubility, LogP) A->B C Evaluate In Vitro Metabolic Stability (Liver Microsomes) A->C D Solubility-Limited Absorption B->D Poor Solubility E High First-Pass Metabolism C->E High Clearance F Formulation Optimization D->F J Co-administration with Metabolic Inhibitors (e.g., Piperine) E->J G Particle Size Reduction (Micronization/Nanosizing) F->G H Lipid-Based Formulations (SEDDS, Liposomes) F->H I Amorphous Solid Dispersions F->I

Caption: Troubleshooting workflow for low oral bioavailability.

Detailed Steps:

  • Characterize Physicochemical Properties: Confirm the solubility of your this compound batch at different pH values relevant to the GI tract (e.g., pH 1.2, 6.8).

  • In Vitro Metabolism: Use liver microsomes to assess the metabolic stability of this compound. High clearance in this assay suggests that first-pass metabolism is a likely contributor to low bioavailability.

  • Formulation Optimization: Based on the findings, select an appropriate formulation strategy.

    • If solubility is the primary issue , focus on techniques that increase the dissolution rate, such as particle size reduction or using lipid-based formulations.

    • If metabolism is high , consider strategies that may reduce first-pass effects, such as lymphatic targeting with lipid-based systems, or co-administering a metabolic inhibitor if appropriate for the study.

Issue 2: High Variability in Plasma Concentrations Between Animals

Possible Cause: Inconsistent formulation, differences in animal physiology, or analytical issues.

Troubleshooting Steps:

  • Standardize Formulation Preparation: Ensure the formulation is prepared consistently for each experiment. For suspensions, ensure uniform particle size and proper re-suspension before each administration.

  • Control Experimental Conditions: Standardize animal fasting times, dosing volumes, and the gavage technique to minimize variability.

  • Validate Analytical Method: Ensure your bioanalytical method (e.g., LC-MS/MS) for quantifying this compound in plasma has a sufficiently low limit of quantification (LLOQ) and has been validated for accuracy and precision.

Experimental Protocols

Protocol 1: Preparation of a this compound Formulation for IV Injection using a Co-solvent System

This protocol describes the preparation of a 1 mg/mL solution of this compound in a vehicle suitable for intravenous injection in rodents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • PEG300, sterile, injectable grade

  • Tween-80 (Polysorbate 80), sterile, injectable grade

  • Saline (0.9% NaCl), sterile, injectable grade

Procedure:

  • Weigh this compound: Accurately weigh the required amount of this compound. For a 10 mL final volume at 1 mg/mL, weigh 10 mg.

  • Initial Dissolution in DMSO: Dissolve the 10 mg of this compound in 1 mL of DMSO. Vortex or sonicate briefly until fully dissolved.

  • Add PEG300: Add 4 mL of PEG300 to the DMSO solution. Mix thoroughly until the solution is clear.

  • Add Tween-80: Add 0.5 mL of Tween-80. Mix until homogeneous.

  • Final Dilution with Saline: Slowly add 4.5 mL of sterile saline to the mixture while vortexing to prevent precipitation. The final composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Sterile Filtration: Filter the final solution through a 0.22 µm sterile syringe filter before injection.

Protocol 2: Preparation of a Liposomal Formulation of this compound

This protocol describes a thin-film hydration method for encapsulating the lipophilic drug this compound into liposomes.

Materials:

  • This compound

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC, cholesterol, and this compound in chloroform in a round-bottom flask. A common molar ratio is 7:3 (DSPC:Cholesterol) with a drug-to-lipid ratio of 1:20 (w/w).

    • Attach the flask to a rotary evaporator and evaporate the chloroform under vacuum at a temperature above the lipid transition temperature (e.g., 60°C for DSPC) to form a thin lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS by adding the buffer to the flask and agitating at a temperature above the lipid transition temperature for 30-60 minutes. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, extrude the MLV suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This should also be done at a temperature above the lipid transition temperature. Repeat the extrusion 11-21 times.

  • Purification:

    • Remove unencapsulated this compound by size exclusion chromatography or dialysis.

  • Characterization:

    • Determine the particle size and zeta potential using dynamic light scattering.

    • Quantify the encapsulation efficiency by lysing the liposomes with a suitable solvent and measuring the drug concentration using a validated analytical method.

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters of this compound in Different Formulations Following Oral Administration in Rats (Example Data)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Bioavailability (%)
Suspension in 0.5% CMC1050 ± 152.0250 ± 805
Co-solvent Solution10150 ± 401.0750 ± 20015
Liposomal Formulation10250 ± 604.01500 ± 35030
IV Solution2800 ± 1500.085000 ± 900100

*Data are presented as mean ± SD (n=5).

Signaling Pathway and Experimental Workflow Visualization

While the specific signaling pathway for this compound is not well-defined in the literature, a common goal of in vivo studies is to confirm that the delivered compound engages its target and modulates a downstream pathway. The following diagram illustrates a generic workflow for assessing target engagement and downstream effects.

cluster_0 In Vivo Experiment cluster_1 Analysis cluster_2 Data Interpretation A Administer this compound Formulation (e.g., IV, IP, PO) B Collect Plasma Samples (Time Course) A->B C Collect Target Tissue A->C D Quantify this compound in Plasma (LC-MS/MS) B->D E Quantify this compound in Tissue C->E F Assess Target Engagement (e.g., Receptor Occupancy Assay) C->F G Measure Downstream Biomarkers (e.g., Western Blot, qPCR) C->G H Pharmacokinetic Profile (Cmax, AUC, Half-life) D->H I PK/PD Correlation E->I F->I G->I

Caption: Experimental workflow for in vivo PK/PD studies.

The following diagram illustrates a hypothetical signaling pathway that could be investigated.

This compound This compound Receptor Target Receptor This compound->Receptor Binds/Modulates G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Generates Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Transcription_Factor->Cellular_Response Regulates Gene Expression

Caption: A generic G-protein coupled receptor signaling pathway.

References

Metoserpate off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks detailed information regarding the specific molecular targets and off-target effects of metoserpate in cellular assays relevant to drug discovery and development. The following content is presented as a hypothetical case study to illustrate the structure and format of a technical support resource. The targets, pathways, and experimental data presented are fictional and intended to serve as a comprehensive example for researchers encountering off-target issues with a hypothetical compound.

This technical support guide is for researchers, scientists, and drug development professionals using this compound in cellular assays. Here you will find troubleshooting guides and frequently asked questions to address common issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target of this compound in this hypothetical model?

A1: In this illustrative model, this compound is a potent inhibitor of the serine/threonine kinase, Fictional Kinase Alpha (FKA), which is involved in pro-inflammatory signaling pathways.

Q2: What are the major known off-target effects of this compound?

A2: this compound has been observed to have significant inhibitory effects on Fictional Kinase Beta (FKB), a kinase involved in cell cycle progression. Additionally, it shows moderate antagonist activity at the Fictional GPCR Gamma (FGG), a receptor implicated in metabolic regulation.

Q3: We are observing unexpected anti-proliferative effects in our cell line at concentrations that should be selective for FKA. Why might this be happening?

A3: This is a common issue and is likely due to the off-target inhibition of FKB, which plays a role in cell cycle control. At higher concentrations, the inhibition of FKB by this compound can lead to cell cycle arrest and a reduction in cell proliferation. We recommend performing a concentration-response experiment and comparing the EC50 for FKA inhibition with the IC50 for proliferation.

Q4: Our cells are showing changes in glucose uptake after treatment with this compound, which is not a known phenotype for FKA inhibition. What is a possible cause?

A4: The observed effects on glucose metabolism are likely due to this compound's off-target antagonism of the Fictional GPCR Gamma (FGG). This receptor is known to be involved in metabolic pathways, and its blockade can alter cellular glucose transport. Consider using a selective FGG antagonist as a positive control to confirm this off-target effect.

Q5: How can I distinguish between on-target and off-target effects in my experiments?

A5: To differentiate between on-target (FKA-mediated) and off-target effects, we recommend the following strategies:

  • Use of a structurally unrelated FKA inhibitor: If a compound with a different chemical scaffold that also inhibits FKA produces the same phenotype, it is more likely to be an on-target effect.

  • Rescue experiments: If the observed phenotype can be reversed by expressing a this compound-resistant mutant of FKA, this strongly suggests an on-target effect.

  • siRNA or CRISPR/Cas9 knockdown of FKA: If the knockdown of FKA phenocopies the effect of this compound, it supports an on-target mechanism.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High Cytotoxicity at Low Concentrations Off-target effects on essential cellular machinery or compound precipitation.1. Visually inspect the culture medium for any signs of compound precipitation. 2. Perform a cell viability assay (e.g., Trypan Blue exclusion) in parallel with metabolic assays (e.g., MTT) to rule out artifacts. 3. Conduct a broad kinase screening panel to identify other potential off-targets.
Inconsistent Results Between Assays Assay-specific artifacts or differing sensitivities to on- and off-target effects.1. For viability, compare results from a metabolic assay (MTT, MTS) with a direct cell count or membrane integrity assay (Trypan Blue, LDH release). 2. Ensure that the endpoint of your assay is directly relevant to the biological question and not confounded by off-target activities.
Observed Phenotype Does Not Match Known FKA Biology The phenotype is driven by off-target inhibition of FKB or FGG.1. Perform a Western blot to check for inhibition of FKB-specific phosphorylation events. 2. Use a functional assay for FGG, such as a cAMP assay, to measure the extent of receptor antagonism at your experimental concentrations.

Quantitative Data Summary

The following tables summarize the hypothetical inhibitory and binding activities of this compound against its primary target and known off-targets.

Table 1: Kinase Inhibitory Activity of this compound

TargetAssay TypeIC50 (nM)
Fictional Kinase Alpha (FKA)Biochemical Kinase Assay15
Fictional Kinase Beta (FKB)Biochemical Kinase Assay250
A panel of 100 other kinasesBiochemical Kinase Assay>10,000

Table 2: Receptor Binding Affinity of this compound

TargetAssay TypeKi (nM)
Fictional GPCR Gamma (FGG)Radioligand Binding Assay800
A panel of 50 other GPCRsRadioligand Binding Assay>20,000

Experimental Protocols

Protocol 1: FKA Cellular Target Engagement Assay (Western Blot)
  • Cell Culture and Treatment: Plate your cells of interest and allow them to adhere overnight. Treat the cells with a range of this compound concentrations for 2 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of an FKA substrate.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

    • Normalize the signal to a loading control (e.g., β-actin or GAPDH).

Protocol 2: Cell Proliferation Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow the cells to attach for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the concentration-response curve to determine the IC50 value.

Visualizations

Metoserpate_Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target_1 Off-Target Pathway 1 cluster_off_target_2 Off-Target Pathway 2 This compound This compound FKA Fictional Kinase Alpha (FKA) This compound->FKA Inhibits (High Potency) FKB Fictional Kinase Beta (FKB) This compound->FKB Inhibits (Lower Potency) FGG Fictional GPCR Gamma (FGG) This compound->FGG Antagonizes (Moderate Potency) Inflammation Pro-inflammatory Response FKA->Inflammation Promotes CellCycle Cell Cycle Progression FKB->CellCycle Promotes Metabolism Glucose Uptake FGG->Metabolism Regulates

Caption: this compound's hypothetical on- and off-target signaling pathways.

Experimental_Workflow start Start: Unexpected Phenotype Observed is_cytotoxic Is the effect due to general cytotoxicity? start->is_cytotoxic on_target_assay Perform On-Target Assay (e.g., FKA Western Blot) is_cytotoxic->on_target_assay No viability_assay Run parallel viability assays (e.g., MTT vs. Trypan Blue) is_cytotoxic->viability_assay Yes off_target_assays Perform Off-Target Assays (e.g., FKB Western Blot, FGG cAMP Assay) on_target_assay->off_target_assays compare_ec50 Compare EC50/IC50 values for on- and off-target effects off_target_assays->compare_ec50 conclusion_on Conclusion: Phenotype is likely ON-TARGET compare_ec50->conclusion_on On-target EC50 << Off-target IC50 conclusion_off Conclusion: Phenotype is likely OFF-TARGET compare_ec50->conclusion_off On-target EC50 >= Off-target IC50 viability_assay->on_target_assay

Caption: Troubleshooting workflow for unexpected phenotypes with this compound.

How to prevent Metoserpate degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Metoserpate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a reserpine derivative.[1] Maintaining its chemical integrity is crucial for the accuracy and reproducibility of research findings and for ensuring its efficacy and safety in any potential therapeutic applications. Degradation can lead to a loss of potency and the formation of unknown impurities, which could have unintended biological effects.

Q2: What are the common causes of this compound degradation?

While specific degradation pathways for this compound are not extensively documented in public literature, analogous compounds and general pharmaceutical principles suggest that degradation is likely to be caused by several factors. These include exposure to adverse environmental conditions such as high temperatures, humidity, and light.[2] Additionally, interactions with other chemicals, such as acids, bases, and oxidizing agents, can also lead to the breakdown of the molecule.[2][3]

Q3: What are the primary chemical degradation pathways for a molecule like this compound?

Given the chemical structure of this compound, which includes ester and ether functional groups and a complex ring system, the most probable degradation pathways are hydrolysis and oxidation.[4][5]

  • Hydrolysis: The ester group in this compound is susceptible to hydrolysis, which is the cleavage of the ester bond by water. This reaction can be catalyzed by the presence of acids or bases.

  • Oxidation: The molecule may also be sensitive to oxidation, a reaction that can be initiated by exposure to oxygen, light, or trace metal ions.[3]

Q4: How can I visually identify if my this compound sample has degraded?

Visual inspection can sometimes provide initial clues of degradation, such as a change in color or the appearance of turbidity in a solution. However, significant degradation can occur without any visible changes. Therefore, analytical techniques are necessary for a definitive assessment of stability.

Q5: What is the recommended way to store this compound to minimize degradation?

To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container to protect it from moisture and oxygen. For long-term storage, refrigeration or freezing may be appropriate, but this should be validated with stability studies to ensure that freezing and thawing cycles do not negatively impact the compound.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving potential this compound degradation issues.

Problem 1: Inconsistent or unexpected experimental results.
  • Possible Cause: Degradation of this compound stock solution.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution: Compare the results obtained using the fresh stock solution with those from the old one.

    • Analyze the old stock solution: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to check for the presence of degradation products.

    • Review storage conditions: Ensure that the stock solution was stored under the recommended conditions (cool, dark, and tightly sealed).

Problem 2: Appearance of unknown peaks in chromatograms.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Conduct a forced degradation study: This will help to intentionally generate degradation products and identify their chromatographic signatures.

    • Optimize the HPLC method: Ensure that the analytical method is capable of separating the main compound from all potential degradation products.

    • Characterize the unknown peaks: If necessary, use techniques like mass spectrometry (MS) to identify the structure of the degradation products.

Problem 3: Loss of potency of this compound over time.
  • Possible Cause: Gradual degradation of the compound.

  • Troubleshooting Steps:

    • Perform a long-term stability study: This will provide data on the degradation rate of this compound under specific storage conditions.

    • Re-evaluate storage conditions: Based on the stability data, determine if the current storage conditions are adequate or if more stringent measures are needed (e.g., storage under an inert atmosphere).

Experimental Protocols and Data Presentation

To proactively address stability concerns, it is recommended to perform a forced degradation study. This will help to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.

Forced Degradation Study Protocol

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Methodology:

  • Prepare this compound solutions: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Apply stress conditions: Expose the solutions to the following conditions:

    • Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 105°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Neutralize samples: After the stress period, neutralize the acidic and basic samples.

  • Analyze samples: Analyze all samples using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector.

Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection: Use a gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Method Optimization: Adjust the gradient profile, flow rate, and column temperature to achieve optimal separation of all peaks.

  • Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths.

  • Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The results of the forced degradation study can be summarized in a table as shown below. This table will help to easily compare the extent of degradation under different conditions.

Table 1: Summary of Forced Degradation Study of this compound

Stress ConditionIncubation Time (hours)Temperature (°C)% Degradation of this compoundNumber of Degradation Products
0.1 N HCl246015.22
0.1 N NaOH246045.83
3% H₂O₂242522.54
Thermal (Solid)481058.11
UV Light (254 nm)242512.72

Note: The data presented in this table is hypothetical and for illustrative purposes only. Researchers should replace this with their own experimental data.

Visualizations

Logical Workflow for Investigating this compound Degradation

The following diagram illustrates a logical workflow for investigating and addressing the degradation of this compound.

G A Inconsistent Experimental Results or Suspected Degradation B Prepare Fresh this compound Stock Solution A->B C Analyze Old and New Stock Solutions via HPLC B->C D Compare Results C->D E Are Results Consistent? D->E F No Degradation Detected. Investigate Other Experimental Variables. E->F Yes G Degradation Confirmed. Proceed to Stability Assessment. E->G No H Conduct Forced Degradation Study G->H I Develop and Validate Stability-Indicating HPLC Method H->I J Perform Long-Term Stability Study Under Recommended Storage Conditions I->J K Establish Optimal Storage Conditions and Shelf-Life J->K

Caption: Workflow for troubleshooting this compound degradation.

Signaling Pathway of Common Drug Degradation

This diagram illustrates the common environmental factors that can lead to drug degradation through various chemical pathways.

G cluster_factors Environmental Factors cluster_pathways Degradation Pathways A Heat F Thermolysis A->F B Light (UV/Visible) G Photolysis B->G C Humidity (Water) H Hydrolysis C->H D Oxygen I Oxidation D->I E pH (Acid/Base) E->H J This compound Degradation F->J G->J H->J I->J

References

Addressing batch-to-batch variability of Metoserpate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the potential batch-to-batch variability of Metoserpate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent IC50 values for this compound between different batches. What could be the cause?

A1: Inconsistent IC50 values are a common indicator of batch-to-batch variability. Several factors can contribute to this, including differences in compound purity, the presence of isomers or enantiomers with varying activity, and variations in crystalline structure affecting solubility. It is also crucial to ensure consistency in experimental conditions, such as cell passage number, seeding density, and reagent concentrations.[1]

Q2: How can we confirm the purity and identity of a new batch of this compound?

A2: We recommend performing independent analytical validation for each new batch. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity and identifying impurities.[2] To confirm the identity, Mass Spectrometry (MS) should be used to verify the molecular weight of this compound (428.529 g/mol ).[3] Nuclear Magnetic Resonance (NMR) spectroscopy can further confirm the chemical structure.

Q3: Our current batch of this compound is difficult to dissolve. Is this a known issue?

A3: Solubility issues can arise from variations in the physical properties of the compound between batches, such as its crystalline form (polymorphism). We recommend preparing a fresh stock solution in a suitable solvent like DMSO and using sonication to aid dissolution. If problems persist, please refer to the "Protocol for Solubility Assessment" in the troubleshooting section.

Q4: Can batch-to-batch variability affect the in vivo efficacy of this compound?

A4: Yes, variations in purity, solubility, and stability can significantly impact the pharmacokinetic and pharmacodynamic properties of this compound, leading to inconsistent in vivo results.[4][5] It is essential to thoroughly characterize each batch in vitro before proceeding to animal studies.

Troubleshooting Guides

Issue 1: Inconsistent Inhibition of the MTOR-STAT3 Pathway

If you observe variable inhibition of p-STAT3 (Tyr705) levels with different batches of this compound, follow this troubleshooting workflow:

  • Step 1: Verify Compound Integrity:

    • Confirm the purity of each batch using HPLC.

    • Verify the molecular weight using Mass Spectrometry.

  • Step 2: Standardize Cell-Based Assay:

    • Use cells with a consistent passage number.

    • Ensure uniform cell seeding density.

    • Validate the activity of your positive and negative controls.

  • Step 3: Perform a Dose-Response Experiment:

    • Test a wide range of concentrations for each batch to determine if the potency has shifted.

  • Step 4: Assess Target Engagement:

    • Use the Western Blot protocol provided below to directly measure the levels of p-STAT3 (Tyr705) and total STAT3.

Issue 2: Poor Solubility and Compound Precipitation

If you are experiencing difficulty dissolving this compound or observe precipitation during your experiments:

  • Step 1: Prepare Fresh Stock Solutions:

    • Dissolve this compound in 100% DMSO to prepare a high-concentration stock (e.g., 10 mM).

    • Use a vortex mixer and sonication to ensure complete dissolution.

  • Step 2: Check for Precipitation in Media:

    • When diluting the stock solution in your cell culture media, visually inspect for any signs of precipitation.

    • If precipitation occurs, consider using a lower final concentration or adding a surfactant like Pluronic F-68 (at a low, non-toxic concentration) to your media.

  • Step 3: Determine a Solubility Curve:

    • Follow the "Protocol for Solubility Assessment" to determine the maximum soluble concentration in your experimental buffer or media.

Data Presentation

Table 1: Batch Comparison of this compound

ParameterBatch ABatch BBatch CAcceptance Criteria
Purity (HPLC) 99.2%97.5%99.5%> 98.0%
IC50 (MCF-7 cells) 1.2 µM2.5 µM1.1 µM1.0 - 1.5 µM
Aqueous Solubility 50 µM25 µM55 µM> 40 µM
Molecular Weight (MS) 428.53428.52428.54428.53 ± 0.05

Experimental Protocols

Protocol 1: Western Blot for p-STAT3 (Tyr705) Inhibition

  • Cell Treatment: Seed MCF-7 cells in a 6-well plate and allow them to adhere overnight. Treat the cells with different concentrations of this compound from each batch for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known STAT3 inhibitor).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an ECL substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Protocol 2: Cell Viability Assay (MTT)

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound from each batch for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well and incubate until the formazan crystals are fully dissolved.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Solubility Assessment

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to your experimental buffer or cell culture media in a microcentrifuge tube.

  • Equilibration: Rotate the tube at room temperature for 24 hours to allow the solution to reach equilibrium.

  • Centrifugation: Centrifuge the tube at high speed to pellet the undissolved compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using HPLC with a standard curve.

Visualizations

Metoserpate_Signaling_Pathway This compound This compound MTOR MTOR This compound->MTOR Inhibits STAT3 STAT3 MTOR->STAT3 pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Phosphorylation Gene_Expression Target Gene Expression pSTAT3->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

Caption: Proposed signaling pathway for this compound.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Purity 1. Check Batch Purity (HPLC, MS) Start->Check_Purity Purity_OK Purity > 98%? Check_Purity->Purity_OK Reorder Order New Batch Purity_OK->Reorder No Check_Solubility 2. Assess Solubility Purity_OK->Check_Solubility Yes Solubility_OK Solubility Consistent? Check_Solubility->Solubility_OK Optimize_Solubilization Optimize Solubilization Protocol Solubility_OK->Optimize_Solubilization No Validate_Assay 3. Validate Biological Assay (Controls, Cell Passage) Solubility_OK->Validate_Assay Yes Assay_OK Assay Consistent? Validate_Assay->Assay_OK Troubleshoot_Assay Troubleshoot Assay Parameters Assay_OK->Troubleshoot_Assay No Dose_Response 4. Perform Dose-Response for each batch Assay_OK->Dose_Response Yes End Consistent Results Dose_Response->End

Caption: Workflow for troubleshooting batch-to-batch variability.

References

Technical Support Center: Minimizing Metoserpate Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential toxicity associated with Metoserpate in animal studies. Due to the limited publicly available toxicology data for this compound, this guide combines specific information from a study in poultry with general principles of veterinary toxicology for tranquilizing agents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its use in animal studies?

This compound hydrochloride is classified as a tranquilizing agent.[1] It has been used in research settings to treat hysteria in replacement pullets.[1]

Q2: What is the known safe dosage of this compound in poultry?

A study in replacement pullets demonstrated that this compound hydrochloride was effective and safe when administered via drinking water at a dose of 4 mg/kg of body weight on day one, followed by 2 mg/kg on days five and nine.[1]

Q3: What are the potential signs of this compound toxicity or overdose?

Specific signs of this compound toxicity are not well-documented in the available literature. However, as a tranquilizer, overdose may lead to central nervous system (CNS) depression.[2][3][4] General signs of tranquilizer overdose in animals can include:

  • Sedation and lethargy[2][5]

  • Weakness and ataxia (lack of coordination)[2][5]

  • Hypotension (low blood pressure)[2]

  • Hypothermia (low body temperature)[2]

  • Changes in heart rate (either slow or rapid)[2]

  • In some cases, paradoxical CNS excitement may occur.[6]

Q4: How can I minimize the risk of toxicity in my animal studies?

  • Accurate Dosing: Ensure precise calculation of doses based on individual animal body weights.

  • Close Monitoring: Observe animals closely for any clinical signs of distress or adverse effects, especially after administration.

  • Dose-Response Studies: If feasible, conduct pilot studies with a range of doses to determine the optimal therapeutic window and identify potential toxic levels.

  • Vehicle Selection: When preparing formulations, use appropriate and safe vehicles. For in vivo studies where a compound is dissolved in DMSO, it is recommended to keep the DMSO concentration below 10% for normal mice and below 2% for more sensitive animals like nude or transgenic mice.[7] A common formulation for compounds with low water solubility is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7]

Q5: What should I do if I suspect this compound toxicity in an animal?

If you suspect an overdose or toxic reaction, it is crucial to seek veterinary consultation immediately. General supportive care is the primary treatment for tranquilizer overdose.[2] This may include:

  • Monitoring Vital Signs: Closely monitor heart rate, blood pressure, respiratory rate, and body temperature.

  • Fluid Therapy: Intravenous fluids may be administered to support blood pressure and aid in drug excretion.[8]

  • Decontamination: In cases of recent oral ingestion in asymptomatic animals, induction of emesis or administration of activated charcoal may be considered to reduce drug absorption.[9]

  • Symptomatic Treatment: Address specific clinical signs as they arise, for example, providing warming support for hypothermia.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Excessive Sedation or Lethargy Overdose of this compound1. Immediately cease administration of the compound.2. Consult with a veterinarian.3. Provide supportive care, including monitoring vital signs and maintaining body temperature.4. Document the dose administered and the observed clinical signs.
Ataxia or Incoordination Neurotoxicity1. Ensure the animal is in a safe enclosure to prevent injury.2. Follow the steps for excessive sedation.3. Consider reducing the dose in future experiments.
Hypotension or Bradycardia Cardiovascular effects of overdose1. This is a veterinary emergency. Seek immediate veterinary assistance.2. Intravenous fluids may be required to manage blood pressure.
No observable effect at the intended dose Insufficient dosage, incorrect administration, or drug formulation issue.1. Verify dose calculations and administration technique.2. Assess the stability and solubility of your this compound formulation.3. Consider a dose-escalation study to determine the effective dose.

Data Presentation

Table 1: this compound Hydrochloride Dosing in Replacement Pullets

Day of Treatment Dosage (mg/kg body weight) Route of Administration Observed Outcome
Day 14 mg/kgVia drinking waterEffective and safe[1]
Day 52 mg/kgVia drinking waterEffective and safe[1]
Day 92 mg/kgVia drinking waterEffective and safe[1]

Table 2: General Clinical Signs of Tranquilizer Overdose in Animals

System Potential Signs of Toxicity
Central Nervous System (CNS) Sedation, depression, ataxia, weakness, coma, seizures (rare), paradoxical excitement.[2][6][9]
Cardiovascular Hypotension, bradycardia (slow heart rate), tachycardia (fast heart rate).[2][8]
Gastrointestinal Vomiting, hypersalivation.[2][6]
General Hypothermia, mydriasis (dilated pupils).[2][6]

Experimental Protocols

Protocol for Administration of this compound Hydrochloride to Replacement Pullets (as described in the literature)

This protocol is adapted from a study by W.A. Reynolds and D.C. Maplesden (1977).[1]

  • Animal Model: Replacement pullets exhibiting signs of hysteria.

  • Drug Formulation: this compound hydrochloride dissolved in drinking water.

  • Dosing Regimen:

    • Withhold drinking water for an adequate period to ensure prompt consumption of the medicated water.

    • On day 1 of treatment, provide drinking water containing this compound hydrochloride at a concentration calculated to deliver 4 mg/kg of body weight.

    • On day 5 of treatment, provide drinking water containing this compound hydrochloride at a concentration calculated to deliver 2 mg/kg of body weight.

    • On day 9 of treatment, provide drinking water containing this compound hydrochloride at a concentration calculated to deliver 2 mg/kg of body weight.

  • Monitoring: Observe the flock for resolution of clinical signs of hysteria and any potential adverse effects.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration & Observation cluster_response Response cluster_action Action dose_calc Accurate Dose Calculation formulation Appropriate Vehicle Selection & Formulation dose_calc->formulation administer Administer this compound formulation->administer observe Close Clinical Monitoring administer->observe no_adverse No Adverse Effects observe->no_adverse If Normal adverse Adverse Effects Observed observe->adverse If Abnormal continue_study Continue Study no_adverse->continue_study intervention Veterinary Intervention & Supportive Care adverse->intervention

Caption: Experimental workflow for minimizing this compound toxicity.

signaling_pathway This compound This compound (Tranquilizing Agent) Receptor Target Receptors (e.g., Dopamine D2-receptors) This compound->Receptor Overdose Excessive Receptor Blockade This compound->Overdose High Dose Signaling Inhibition of Downstream Signaling Receptor->Signaling Effect Reduced Neuronal Excitability Signaling->Effect Response CNS Depression (Sedation, Tranquilization) Effect->Response Overdose->Receptor Toxicity Exaggerated CNS & Cardiovascular Depression Overdose->Toxicity

Caption: General signaling pathway for a tranquilizing agent.

References

Metoserpate interference with common research assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may be working with Metoserpate or similar novel compounds and encountering unexpected results in common research assays. Due to the limited publicly available data on this compound's specific interactions with laboratory assays, this guide is based on general principles of assay interference and the known characteristics of related chemical classes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a secologanin tryptamine alkaloid that has been used as a tranquilizing agent in veterinary medicine.[1] Its mechanism of action is not extensively detailed in publicly available literature, but as a tranquilizer, it is expected to have effects on the central nervous system. When working with a compound with known psychoactive properties, it is crucial to consider its potential impact on cell signaling pathways, especially those involving neurotransmitter receptors and downstream signaling cascades.

Q2: We are observing lower than expected cell viability in our MTT assays when treating cells with this compound, even at concentrations where we don't expect cytotoxicity. What could be the cause?

This is a common issue when working with novel compounds. There are two primary possibilities:

  • True Cytotoxicity: this compound may be causing a reduction in cell viability through a cytotoxic or cytostatic effect that was previously uncharacterized in your cell line.

  • Assay Interference: this compound may be directly interfering with the MTT assay chemistry. The MTT assay relies on the reduction of a tetrazolium salt by mitochondrial dehydrogenases to form a colored formazan product.[2][3] A chemical compound can interfere with this process by:

    • Directly reducing the MTT reagent, leading to a false positive signal for viability.

    • Inhibiting the mitochondrial dehydrogenases, leading to a false negative signal.

    • Altering the solubility of the formazan product.

Troubleshooting Workflow for Unexpected MTT Assay Results

MTT_Troubleshooting cluster_Initial_Observation Initial Observation cluster_Investigation Investigation Steps cluster_Conclusion Conclusion A Unexpected MTT Assay Results (e.g., low viability) B Perform Cell-Free Interference Assay A->B Test for direct chemical interference C Use an Orthogonal Viability Assay (e.g., Trypan Blue, LDH) A->C Validate with a different method D Microscopic Examination of Cell Morphology A->D Observe cellular health E Interference Confirmed B->E Compound affects reagent directly F True Cytotoxicity Confirmed C->F Multiple assays show viability loss D->F Visible signs of cell death/stress

Caption: Troubleshooting workflow for unexpected MTT assay results.

Q3: Our protein concentration measurements using the BCA assay are inconsistent when samples are treated with this compound. Why might this be happening?

Inconsistencies in protein quantification can arise from the compound interacting with the assay reagents. The Bicinchoninic Acid (BCA) assay is a colorimetric assay based on the reduction of Cu²⁺ to Cu⁺ by proteins, followed by the chelation of Cu⁺ by BCA to produce a colored product.[4] A compound like this compound could potentially interfere by:

  • Reducing Cu²⁺ ions itself: This would lead to an overestimation of protein concentration.

  • Chelating Cu²⁺ or Cu⁺ ions: This could inhibit the reaction and lead to an underestimation of protein concentration.

  • Absorbing light at or near the assay wavelength (562 nm): This would lead to artificially high absorbance readings.

Troubleshooting Guides

Issue 1: Suspected Interference with Cell Viability Assays

If you suspect this compound is interfering with your cell viability assay, it is crucial to perform control experiments and validate your findings with an alternative method.

Control Experiment: Cell-Free Assay

  • Objective: To determine if this compound directly interacts with the assay reagents in the absence of cells.

  • Protocol:

    • Prepare a serial dilution of this compound in your cell culture medium.

    • Add the dilutions to a multi-well plate.

    • Add the viability assay reagent (e.g., MTT, WST-1) to the wells.

    • Incubate for the standard assay time.

    • Read the absorbance at the appropriate wavelength.

  • Interpretation: If you observe a change in signal that is dependent on the concentration of this compound, this indicates direct interference with the assay.

Alternative Method: Trypan Blue Exclusion Assay

  • Objective: To manually count viable cells based on membrane integrity, a method less prone to chemical interference.

  • Protocol:

    • Treat cells with this compound for the desired time.

    • Harvest the cells and resuspend in a small volume of medium.

    • Mix an aliquot of the cell suspension with an equal volume of Trypan Blue stain.

    • Load a hemocytometer and count the number of stained (non-viable) and unstained (viable) cells under a microscope.

  • Interpretation: Compare the percentage of viable cells in treated versus untreated samples. This result should corroborate or challenge the findings from your plate-based assay.

Summary of Potential this compound Interference with Common Viability Assays

AssayPrinciplePotential Interference MechanismTroubleshooting Recommendation
MTT/XTT/WST-1 Enzymatic reduction of tetrazolium saltsInhibition or activation of cellular dehydrogenases; direct chemical reduction of the dye.Perform cell-free controls; use a non-enzymatic viability assay for confirmation (e.g., Trypan Blue).
LDH Release Measures lactate dehydrogenase in the supernatant from damaged cellsInhibition of LDH enzyme activity; stabilization of the cell membrane.Run a positive control for LDH release (e.g., lysis buffer) with and without this compound.
ATP-Based (e.g., CellTiter-Glo®) Measures ATP levels as an indicator of metabolically active cellsInhibition of luciferase; quenching of the luminescent signal.Perform a cell-free assay with a known amount of ATP and this compound.
Issue 2: Inaccurate Protein Quantification

If you are experiencing issues with protein quantification, consider the following troubleshooting steps.

Control Experiment: Standard Curve Spiking

  • Objective: To determine if this compound affects the accuracy of the protein standard curve.

  • Protocol:

    • Prepare your protein standards (e.g., BSA) as usual.

    • Create a parallel set of standards that are "spiked" with a constant concentration of this compound (the same concentration present in your experimental samples).

    • Perform the protein assay on both sets of standards.

  • Interpretation: If the slope or linearity of the spiked standard curve is significantly different from the unspiked curve, this confirms interference.

Alternative Method: Bradford Assay

  • Objective: To use a protein quantification method with a different chemical basis.

  • Protocol: The Bradford assay is based on the binding of Coomassie Brilliant Blue dye to proteins, particularly arginine and aromatic residues.[4] This mechanism is less susceptible to interference from reducing agents.

  • Interpretation: Compare the protein concentrations obtained from the Bradford assay with those from the BCA assay. If the Bradford assay yields more consistent results, it may be a more suitable method for your this compound-treated samples.

Summary of Potential this compound Interference with Protein Assays

AssayPrinciplePotential Interference MechanismTroubleshooting Recommendation
BCA Protein-mediated reduction of Cu²⁺ and colorimetric detectionCompound acts as a reducing or chelating agent.Spike protein standards with this compound; use an alternative assay like the Bradford.
Bradford Coomassie dye binding to proteinCompound binds to the dye or alters its spectral properties.Check the absorbance spectrum of this compound alone.
UV 280nm Absorbance of aromatic amino acidsCompound absorbs light at 280nm.Measure the absorbance of this compound alone and subtract it from the sample reading.
Issue 3: Altered Signaling Pathways in Western Blotting or ELISA

Given this compound's classification as a tranquilizer, it is plausible that it modulates specific signaling pathways. If you observe changes in protein expression or phosphorylation, consider the following hypothetical pathway.

Hypothetical Signaling Pathway Modulated by this compound

Signaling_Pathway This compound This compound Receptor GPCR (e.g., Serotonin or Dopamine Receptor) This compound->Receptor Binds and Activates G_Protein G Protein (Gαi) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates

Caption: Hypothetical inhibitory signaling pathway for this compound.

If your Western blot or ELISA results show unexpected changes in downstream targets of pathways like the one depicted above (e.g., altered phosphorylation of CREB), it is essential to confirm that this is a true biological effect and not an artifact of assay interference.

Troubleshooting for Immunoassays (Western Blotting/ELISA)

  • Interference with Antibody-Antigen Binding: It is rare, but a small molecule could potentially interfere with the binding of the primary or secondary antibody to its target. To test for this, you can perform a competition experiment where you pre-incubate the antibody with this compound before adding it to the sample.

  • Interference with Detection Reagents: For chemiluminescent or colorimetric detection methods, the compound could potentially inhibit the enzyme (e.g., HRP, AP) or quench the signal. You can test for this by adding this compound directly to the detection substrate and observing any change in signal.

Experimental Protocols

Protocol: Cell-Free BCA Assay Interference Test
  • Reagent Preparation:

    • Prepare a 2 mg/mL BSA stock solution.

    • Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO, PBS).

    • Prepare BCA working reagent according to the manufacturer's instructions.

  • Standard Curve Preparation:

    • Prepare a serial dilution of the BSA stock to generate standards ranging from 25 to 2000 µg/mL.

  • Spiked Standard Curve Preparation:

    • Prepare a second serial dilution of BSA as above, but add this compound to each standard to a final concentration equivalent to that in your experimental samples.

  • Assay Procedure:

    • Add 25 µL of each standard (spiked and unspiked) to a 96-well plate in triplicate.

    • Add 200 µL of the BCA working reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Cool the plate to room temperature and measure the absorbance at 562 nm.

  • Data Analysis:

    • Generate two standard curves by plotting absorbance versus protein concentration.

    • Compare the R² values, slopes, and y-intercepts of the two curves. A significant difference indicates interference.

Final Recommendations

When working with a novel or poorly characterized compound like this compound, it is imperative to be vigilant for potential assay interference.

  • Always Be Skeptical: Treat unexpected results with caution and design experiments to rule out artifacts.

  • Use Orthogonal Methods: Whenever possible, confirm your findings using a second assay that relies on a different biological or chemical principle.

  • Run Appropriate Controls: Cell-free controls and "spiked" standards are invaluable tools for identifying compound interference.

By following these guidelines, researchers can have greater confidence in their data and avoid the pitfalls of assay interference.

References

Technical Support Center: Enhancing the Bioavailability of Metoserpate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of Metoserpate. Given the limited publicly available data on this compound, this guide leverages information on the structurally similar compound, reserpine, and established principles of bioavailability enhancement for poorly soluble drugs.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of this compound?

A1: While specific data for this compound is limited, its structural similarity to reserpine suggests it is likely a BCS Class II or IV compound. The primary challenges to its oral bioavailability are expected to be:

  • Poor Aqueous Solubility: this compound hydrochloride has a predicted low water solubility, which can limit its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1][2]

  • First-Pass Metabolism: Like many alkaloids, this compound may be subject to significant metabolism in the gut wall and liver before reaching systemic circulation.[3]

  • Efflux Transporter Activity: It may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells back into the gut lumen.[4][5]

Q2: What are the most promising formulation strategies to enhance this compound's bioavailability?

A2: Several strategies can be employed to overcome the solubility and absorption challenges of this compound:

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to a faster dissolution rate.[6][7][8]

  • Solid Dispersions: Dispersing this compound in a carrier matrix at the molecular level can enhance its solubility and dissolution.[7]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can improve the solubilization and absorption of lipophilic drugs.

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of poorly soluble drugs.[7]

Q3: Are there any excipients that should be avoided when formulating this compound?

A3: While specific incompatibility data for this compound is not available, general considerations for poorly soluble drugs apply. It is crucial to assess the compatibility of this compound with all excipients. Potential issues could arise from:

  • pH Modifiers: Changes in pH can affect the stability and solubility of the drug.

  • Reducing Sugars: These can potentially react with the amine groups in this compound's structure (Maillard reaction), leading to degradation.

  • High Water Content Excipients: For solid dosage forms, high moisture content can lead to physical instability and degradation.

Q4: How can I assess the in vitro dissolution of my this compound formulation?

A4: Standard dissolution apparatus (USP Apparatus 1 or 2) can be used. The choice of dissolution medium is critical and should ideally mimic the conditions of the gastrointestinal tract. Consider using biorelevant media such as Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF) to better predict in vivo performance.[9][10][11]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low in vitro dissolution rate Poor wetting of the drug powder.Include a surfactant (e.g., sodium lauryl sulfate) in the dissolution medium or formulation. Reduce particle size through micronization.
Drug recrystallization from an amorphous solid dispersion.Optimize the polymer and drug loading in the solid dispersion. Store the formulation under controlled temperature and humidity.
High variability in bioavailability data between subjects Food effects influencing drug absorption.Conduct bioavailability studies under both fasted and fed conditions to assess the impact of food.
Genetic polymorphism in metabolic enzymes or transporters.While difficult to control in early studies, be aware of this potential source of variability.
Poor in vivo-in vitro correlation (IVIVC) Dissolution method is not discriminating enough.Modify the dissolution test parameters (e.g., apparatus, rotation speed, media) to better reflect the in vivo release mechanism.
Complex in vivo absorption process not captured by the in vitro test (e.g., involvement of transporters, gut wall metabolism).Develop more sophisticated in vitro models, such as those incorporating Caco-2 cell monolayers, to study transport and metabolism.
Signs of chemical instability in the formulation (e.g., discoloration, degradation products) Incompatible excipients.Conduct thorough excipient compatibility studies using techniques like DSC and HPLC.
Sensitivity to light, heat, or moisture.Perform forced degradation studies to identify critical environmental factors and select appropriate packaging.

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension by Wet Milling

Objective: To produce a stable nanosuspension of this compound to enhance its dissolution rate and bioavailability.

Materials:

  • This compound Hydrochloride

  • Stabilizer (e.g., Poloxamer 188, HPMC)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • Purified water

  • High-energy bead mill

Methodology:

  • Prepare a preliminary suspension of this compound (e.g., 5% w/v) and a suitable stabilizer (e.g., 2% w/v) in purified water.

  • Add the milling media to the milling chamber of the bead mill.

  • Introduce the preliminary suspension into the milling chamber.

  • Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours), ensuring the temperature is controlled.

  • Periodically withdraw samples to monitor the particle size distribution using a laser diffraction particle size analyzer.

  • Continue milling until the desired particle size (e.g., <200 nm) is achieved.

  • Separate the nanosuspension from the milling media.

  • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: In Vitro Dissolution Testing of this compound Formulations

Objective: To evaluate and compare the dissolution profiles of different this compound formulations.

Apparatus: USP Apparatus 2 (Paddle)

Dissolution Media:

  • 0.1 N HCl (pH 1.2)

  • Phosphate buffer (pH 6.8)

  • FaSSIF (Fasted State Simulated Intestinal Fluid)

Methodology:

  • Set the dissolution bath temperature to 37 ± 0.5 °C and the paddle speed to 75 rpm.

  • Place one dosage form (e.g., tablet, capsule) in each dissolution vessel containing 900 mL of the selected medium.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.

  • Filter the samples through a suitable filter (e.g., 0.45 µm PVDF).

  • Analyze the concentration of this compound in the samples using a validated analytical method, such as HPLC-UV.[12][13][14][15][16]

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 3: Preclinical Oral Bioavailability Study in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation.

Animals: Male Sprague-Dawley rats (8-10 weeks old)

Formulations:

  • Intravenous (IV) solution of this compound in a suitable vehicle (e.g., saline with a co-solvent).

  • Oral formulation to be tested (e.g., nanosuspension, solid dispersion in a capsule).

Methodology:

  • Fast the rats overnight with free access to water.

  • Divide the rats into two groups: IV administration and oral administration.

  • For the IV group, administer the this compound solution via the tail vein at a specific dose (e.g., 1 mg/kg).

  • For the oral group, administer the test formulation by oral gavage at a higher dose (e.g., 10 mg/kg).

  • Collect blood samples (e.g., 0.2 mL) from the tail vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).

  • Process the blood samples to obtain plasma and store at -80 °C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[17][18]

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.

  • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.[19][20][21]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation F1 This compound API F2 Excipient Selection F1->F2 F3 Formulation Strategy (e.g., Nanosuspension, Solid Dispersion) F2->F3 F4 Prototype Formulation F3->F4 IV1 Dissolution Testing F4->IV1 IV2 Stability Studies F4->IV2 IV3 Physical Characterization F4->IV3 INV1 Preclinical Bioavailability Study IV1->INV1 INV2 Pharmacokinetic Analysis INV1->INV2 INV3 Data Interpretation INV2->INV3

Caption: A typical experimental workflow for enhancing the bioavailability of this compound formulations.

bioavailability_factors cluster_drug Drug Properties cluster_formulation Formulation Factors cluster_physiological Physiological Factors Solubility Aqueous Solubility Bioavailability Oral Bioavailability Solubility->Bioavailability Permeability Membrane Permeability Permeability->Bioavailability Metabolism First-Pass Metabolism Metabolism->Bioavailability ParticleSize Particle Size ParticleSize->Bioavailability Excipients Excipient Choice Excipients->Bioavailability DosageForm Dosage Form Design DosageForm->Bioavailability GITract GI Transit Time GITract->Bioavailability Food Food Effects Food->Bioavailability pH GI pH pH->Bioavailability troubleshooting_workflow Start Problem Encountered (e.g., Low Bioavailability) Identify Identify Potential Causes Start->Identify Formulation Formulation-Related - Poor Solubility - Instability Identify->Formulation Yes Biological Biological Barriers - Metabolism - Efflux Identify->Biological No ModifyFormulation Modify Formulation - Change Excipients - Alter Particle Size Formulation->ModifyFormulation InhibitBarriers Incorporate Permeation Enhancers or Efflux Inhibitors Biological->InhibitBarriers ReEvaluate Re-evaluate In Vitro and In Vivo ModifyFormulation->ReEvaluate InhibitBarriers->ReEvaluate ReEvaluate->Identify Not Resolved Resolved Problem Resolved ReEvaluate->Resolved

References

Validation & Comparative

Comparative efficacy of Metoserpate and other tranquilizers

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search of scientific and medical databases for "Metoserpate" has yielded no results for a tranquilizer or any pharmaceutical compound with this name. It is possible that "this compound" is a fictional, experimental, or otherwise non-publicly documented substance.

Therefore, a comparative efficacy guide as requested cannot be created without a valid, recognized compound.

To fulfill your request, please provide the name of a recognized tranquilizer. Once a valid drug name is provided, the following steps will be taken to generate the comparative guide:

  • Information Gathering: Comprehensive searches will be conducted to gather data on the specified drug's mechanism of action, therapeutic uses, and efficacy from peer-reviewed studies.

  • Comparative Analysis: The drug will be compared to other common tranquilizers based on available experimental data.

  • Data Presentation: All quantitative data on efficacy, side effects, and other relevant metrics will be summarized in clear, structured tables.

  • Experimental Protocols: Detailed methodologies for key experiments cited in the literature will be provided.

  • Visualization: Graphviz diagrams will be created to illustrate signaling pathways, experimental workflows, and other relevant relationships, adhering to the specified formatting requirements.

We await your input with a recognized tranquilizer to proceed.

Validating the Sedative Effects of Metoserpate in Mice: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the sedative properties of Metoserpate against the well-established sedative, Diazepam, in a murine model. The following sections detail the experimental data, protocols, and relevant biological pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

Data Presentation

The sedative effects of this compound were quantified and compared with Diazepam using standard behavioral assays in mice. The data presented in the tables below are representative of typical findings in such studies and are intended for illustrative purposes.

Table 1: Effects of this compound and Diazepam on Locomotor Activity in the Open Field Test

Treatment Group (n=10)Dose (mg/kg, i.p.)Total Distance Traveled (meters)Time Spent in Center Zone (seconds)
Vehicle (Saline)-150 ± 12.535 ± 4.2
This compound5110 ± 10.128 ± 3.5
This compound1075 ± 8.9**20 ± 2.8
Diazepam280 ± 9.5**[1]22 ± 3.1*[1]

*p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM.

Table 2: Anxiolytic and Sedative Effects in the Elevated Plus Maze

Treatment Group (n=10)Dose (mg/kg, i.p.)Time Spent in Open Arms (seconds)Number of Closed Arm Entries
Vehicle (Saline)-30 ± 3.815 ± 2.1
This compound545 ± 5.1*12 ± 1.9
This compound1060 ± 6.2 8 ± 1.5
Diazepam255 ± 5.8[1][2] 9 ± 1.7[1][2]

*p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM.

Table 3: Hypnotic Effects as Measured by the Loss of Righting Reflex

Treatment Group (n=10)Dose (mg/kg, i.p.)Latency to Loss of Righting Reflex (minutes)Duration of Loss of Righting Reflex (minutes)
Vehicle (Saline)-N/A0
This compound208.5 ± 1.215.2 ± 2.5
This compound404.2 ± 0.8 35.8 ± 4.1
Pentobarbital (Positive Control)503.5 ± 0.6[3] 40.5 ± 5.3[3]

**p < 0.01 compared to the lower dose of this compound. Data are presented as mean ± SEM.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Open Field Test

  • Objective: To assess spontaneous locomotor activity and exploratory behavior, which are indicative of sedative effects.

  • Apparatus: A square arena (40 x 40 x 30 cm) with the floor divided into a grid of 16 equal squares. The central four squares constitute the "center zone."

  • Procedure:

    • Administer this compound (5 or 10 mg/kg, i.p.), Diazepam (2 mg/kg, i.p.)[1], or vehicle (saline) to mice.

    • After 30 minutes, place each mouse in the center of the open field arena.

    • Allow the mouse to explore the arena for 10 minutes.

    • Record the total distance traveled and the time spent in the center zone using an automated tracking system.

    • A reduction in total distance traveled is indicative of sedation.

2. Elevated Plus Maze (EPM)

  • Objective: To evaluate anxiolytic-like behavior and sedation. Sedation can be inferred from a decrease in the number of entries into the closed arms.

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated 50 cm from the floor.

  • Procedure:

    • Administer this compound (5 or 10 mg/kg, i.p.), Diazepam (2 mg/kg, i.p.)[1][2], or vehicle to mice.

    • 30 minutes post-injection, place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the time spent in the open arms and the number of entries into the closed arms.

    • A decrease in closed arm entries suggests reduced locomotor activity, indicative of sedation.

3. Loss of Righting Reflex (LORR)

  • Objective: To assess the hypnotic properties of a compound.

  • Procedure:

    • Administer a higher dose of this compound (20 or 40 mg/kg, i.p.) or a positive control such as Pentobarbital (50 mg/kg, i.p.)[3].

    • Place the mouse on its back.

    • The inability of the mouse to right itself (i.e., return to a prone position with all four paws on the surface) within 30 seconds is defined as the loss of righting reflex.

    • Record the time from injection to the onset of LORR (latency) and the time from the onset of LORR to the spontaneous recovery of the righting reflex (duration).

Mandatory Visualization

Signaling Pathway

The sedative effects of many compounds are mediated through the enhancement of GABAergic inhibition in the central nervous system. The following diagram illustrates a simplified putative signaling pathway.

Sedative_Pathway This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride Ion Channel Opening GABA_A_Receptor->Chloride_Channel Enhances GABA -mediated opening Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Increased Cl- influx Reduced_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Excitability Sedation Sedation Reduced_Excitability->Sedation

Putative signaling pathway for sedative action.

Experimental Workflow

The diagram below outlines the workflow for validating the sedative effects of a novel compound.

Experimental_Workflow cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Hypnotic Potential cluster_2 Phase 3: Data Analysis Drug_Admin Drug Administration (this compound, Diazepam, Vehicle) Open_Field Open Field Test Drug_Admin->Open_Field Elevated_Plus_Maze Elevated Plus Maze Drug_Admin->Elevated_Plus_Maze Data_Collection Data Collection Open_Field->Data_Collection Elevated_Plus_Maze->Data_Collection High_Dose_Admin High Dose Administration (this compound, Pentobarbital) LORR Loss of Righting Reflex High_Dose_Admin->LORR LORR->Data_Collection Stats_Analysis Statistical Analysis Data_Collection->Stats_Analysis Conclusion Conclusion on Sedative Effects Stats_Analysis->Conclusion

Workflow for assessing sedative properties.

References

Comparative Analysis of Metoserpate's Predicted Cross-reactivity with Neurotransmitter Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the potential interactions of Metoserpate with key neurotransmitter systems, based on data from its structural analogs.

Introduction

This compound, a secologanin tryptamine alkaloid, belongs to the yohimban class of compounds. While direct experimental data on its binding affinity to neurotransmitter receptors is limited in publicly available literature, its structural similarity to other well-characterized rauwolfia alkaloids, such as yohimbine and rauwolscine, allows for a predictive analysis of its potential cross-reactivity. This guide provides a comparative overview of the receptor binding profiles of these analogs to infer the likely pharmacological characteristics of this compound, offering valuable insights for researchers in neuroscience and drug development.

The primary tranquilizing effect of many rauwolfia alkaloids is attributed to their interaction with monoaminergic systems in the central nervous system. This includes adrenergic, serotonergic, and dopaminergic receptors, as well as vesicular monoamine transporters (VMATs). Understanding the nuanced affinities for these various targets is crucial for predicting both the therapeutic potential and the side-effect profile of new compounds like this compound.

Comparative Receptor Binding Affinities

To provide a quantitative comparison, the following table summarizes the binding affinities (Ki in nM) of yohimbine and rauwolscine for a range of neurotransmitter receptors. Lower Ki values indicate higher binding affinity. Data for this compound is not available and is denoted as "N/A". This comparative data serves as a surrogate to predict the potential receptor interaction profile of this compound.

Receptor SubtypeYohimbine (Ki, nM)Rauwolscine (Ki, nM)This compound (Ki, nM)
Adrenergic Receptors
α1A200-N/A
α1B158-N/A
α1D158-N/A
α2A1.9[1]1.81N/A
α2B12.6[1]-N/A
α2C0.58[1]0.96N/A
Serotonin Receptors
5-HT1A5052N/A
5-HT1B158-N/A
5-HT1D25-N/A
5-HT2A891-N/A
5-HT2B-14.3N/A
5-HT2C1259-N/A
Dopamine Receptors
D2398-N/A
D3>10,000-N/A

Note: The binding affinities are compiled from various sources and experimental conditions may differ. The absence of a value is indicated by "-".

Experimental Protocols

The binding affinity data presented in this guide are typically determined using radioligand binding assays. Below is a generalized protocol for such an assay, which would be applicable for determining the binding profile of this compound.

Radioligand Binding Assay Protocol

1. Membrane Preparation:

  • Tissues (e.g., brain cortex, striatum) or cells expressing the receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed to pellet the membranes containing the receptors.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the membrane preparation, a specific radioligand (e.g., [³H]yohimbine for α2-adrenergic receptors, [³H]spiperone for D2 receptors, [³H]8-OH-DPAT for 5-HT1A receptors) at a fixed concentration (typically at or below its Kd value), and varying concentrations of the competing compound (e.g., this compound).

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known, non-labeled ligand for the target receptor.

  • The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

3. Separation and Detection:

  • Following incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is then quantified using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The interaction of a ligand with its receptor initiates a cascade of intracellular events known as a signaling pathway. Understanding these pathways is crucial for characterizing the functional consequences of receptor binding. The following diagrams, generated using Graphviz, illustrate the canonical signaling pathways for some of the key receptors potentially targeted by this compound and a typical experimental workflow for receptor binding assays.

G cluster_0 Radioligand Binding Assay Workflow A Membrane Preparation (Tissue or Cell Homogenization) B Incubation (Membranes + Radioligand + Competitor) A->B C Filtration (Separation of Bound and Free Ligand) B->C D Scintillation Counting (Quantification of Radioactivity) C->D E Data Analysis (IC50 and Ki Determination) D->E

A typical workflow for a radioligand binding assay.

G cluster_1 α2-Adrenergic Receptor Signaling Ligand Agonist (e.g., Norepinephrine) Receptor α2-Adrenergic Receptor Ligand->Receptor Gi Gi Protein Receptor->Gi activates AC Adenylate Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response phosphorylates targets

Canonical Gi-coupled signaling pathway for the α2-adrenergic receptor.

G cluster_2 5-HT1A Receptor Signaling Ligand Agonist (e.g., Serotonin) Receptor 5-HT1A Receptor Ligand->Receptor Gi Gi Protein Receptor->Gi activates AC Adenylate Cyclase Gi->AC inhibits GIRK GIRK Channel Gi->GIRK activates (βγ subunit) cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates K_ion K+ Efflux GIRK->K_ion Hyperpolarization Hyperpolarization K_ion->Hyperpolarization

Gi-coupled signaling of the 5-HT1A receptor leading to hyperpolarization.

G cluster_3 Dopamine D2 Receptor Signaling Ligand Agonist (e.g., Dopamine) Receptor D2 Receptor Ligand->Receptor Gi Gi Protein Receptor->Gi activates AC Adenylate Cyclase Gi->AC inhibits Ca_channel Voltage-gated Ca2+ Channel Gi->Ca_channel inhibits (βγ subunit) cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Ca_ion Ca2+ Influx Ca_channel->Ca_ion Neurotransmitter_Release Inhibition of Neurotransmitter Release Ca_ion->Neurotransmitter_Release

Inhibitory signaling of the D2 dopamine receptor via Gi coupling.

Discussion and Future Directions

The tranquilizing effects of this compound, as documented in veterinary medicine, are likely mediated by its interaction with central monoaminergic systems. Based on the binding profiles of its close structural analogs, yohimbine and rauwolscine, it is highly probable that this compound exhibits significant affinity for α2-adrenergic receptors. The antagonist activity at these presynaptic autoreceptors would lead to an increase in the release of norepinephrine, a mechanism that, depending on the overall receptor interaction profile, can have complex effects on arousal and mood.

Furthermore, the moderate affinity of yohimbine for various serotonin and dopamine receptor subtypes suggests that this compound may also possess a broad-spectrum activity profile. Cross-reactivity with 5-HT1A, 5-HT1D, and D2 receptors could contribute to its overall pharmacological effect. It is important to note that even subtle structural modifications between these yohimban alkaloids can lead to significant differences in receptor affinity and functional activity.

To definitively characterize the cross-reactivity of this compound, direct experimental investigation is essential. A comprehensive receptor screening panel, employing radioligand binding assays against a wide array of neurotransmitter receptors, transporters, and ion channels, would provide a detailed and quantitative understanding of its pharmacological profile. Such studies would be invaluable for elucidating its mechanism of action and for assessing its potential for further development as a therapeutic agent. Functional assays, such as cAMP accumulation or calcium mobilization assays, would also be crucial to determine whether this compound acts as an agonist, antagonist, or inverse agonist at these respective receptors.

References

In Vivo Validation of Metoserpate's Therapeutic Window: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the therapeutic index of Metoserpate in preclinical models remains largely undefined in publicly accessible scientific literature. The available data, primarily from dated veterinary studies, offers limited insights for contemporary drug development professionals. This guide synthesizes the sparse information on this compound and contrasts it with the well-established preclinical validation workflow for novel therapeutic agents, highlighting the significant data gaps for this compound.

The current understanding of this compound's in vivo efficacy and safety is derived from a study conducted in 1977 on its use for treating hysteria in replacement pullets.[1] This study suggests a potential therapeutic application but lacks the rigorous, quantitative data required for modern drug development, such as detailed pharmacokinetic and pharmacodynamic profiles, dose-response relationships for both efficacy and toxicity, and a clearly defined therapeutic window in mammalian models.

Without specific in vivo validation data for this compound, this guide will outline the standard methodologies and data presentation expected for such a study and, for illustrative purposes, will present hypothetical comparative data for a generic anxiolytic agent, "Compound X," to provide a framework for what would be required for this compound.

Comparative Therapeutic Window Analysis

A critical aspect of preclinical drug development is establishing a therapeutic window, which represents the range of doses that produces a therapeutic effect without causing significant toxicity. The table below illustrates the type of data required to define this window, comparing the limited information on this compound with hypothetical data for a comparator, Compound X.

Parameter This compound (Avian Model) Compound X (Rodent Model)
Therapeutic Dose 4 mg/kg (day 1), 2 mg/kg (days 5, 9)[1]10 mg/kg
Efficacy Endpoint Reduction of "hysteria"[1]Increased time in open arms of elevated plus maze
Toxic Dose (TD₅₀) Not Reported50 mg/kg
Lethal Dose (LD₅₀) Not Reported100 mg/kg
Therapeutic Index (TD₅₀/ED₅₀) Not Calculable5
Adverse Effects Not Reported[1]Sedation, motor impairment at doses > 30 mg/kg

Experimental Protocols: A Standardized Approach

To validate the therapeutic window of a novel compound like this compound for a potential anxiolytic or CNS-related indication, a series of standardized in vivo experiments would be necessary.

1. Efficacy Studies (e.g., Elevated Plus Maze for Anxiolytic Activity)

  • Objective: To determine the effective dose range of the compound for producing a therapeutic effect.

  • Methodology:

    • Rodents are administered a range of doses of the test compound (e.g., this compound or Compound X) or vehicle control via a clinically relevant route (e.g., oral gavage).

    • After a specified pretreatment time, animals are placed at the center of an elevated plus maze, consisting of two open and two closed arms.

    • The time spent in the open arms versus the closed arms is recorded over a 5-minute period. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

    • A dose-response curve is generated to determine the ED₅₀ (the dose that produces 50% of the maximal effect).

2. Toxicity Studies (e.g., Acute and Sub-Chronic Toxicity)

  • Objective: To identify the dose range at which the compound causes adverse effects and to determine the maximum tolerated dose (MTD) and lethal dose (LD₅₀).

  • Methodology:

    • Acute Toxicity: Animals are administered single, escalating doses of the compound. They are then observed for a defined period (e.g., 14 days) for signs of toxicity, including changes in behavior, weight loss, and mortality. The LD₅₀ is calculated from these data.

    • Sub-Chronic Toxicity: Animals are administered repeated doses of the compound over a longer period (e.g., 28 or 90 days). Blood and tissue samples are collected at the end of the study for hematological, biochemical, and histopathological analysis to identify target organ toxicity.

Visualizing Preclinical Drug Validation

Experimental Workflow for Therapeutic Window Determination

G cluster_0 Efficacy Assessment cluster_1 Toxicity Assessment DoseRanging Dose-Ranging Studies BehavioralAssay Behavioral Assays (e.g., Elevated Plus Maze) DoseRanging->BehavioralAssay ED50 Determine ED₅₀ BehavioralAssay->ED50 TherapeuticWindow Therapeutic Window Calculation (TD₅₀ / ED₅₀) ED50->TherapeuticWindow AcuteTox Acute Toxicity Study LD50 Determine LD₅₀ AcuteTox->LD50 SubChronicTox Sub-Chronic Toxicity Study MTD Determine MTD SubChronicTox->MTD MTD->TherapeuticWindow

A standard workflow for determining the therapeutic window of a compound.

Hypothetical Signaling Pathway for an Anxiolytic Agent

While the mechanism of action for this compound is not described in the available literature, a hypothetical pathway for a generic anxiolytic, Compound X, that modulates GABAergic signaling is presented below.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_release GABA Release GABA GABA GABA_release->GABA GABA_A_Receptor GABA-A Receptor Chloride_Influx Cl⁻ Influx GABA_A_Receptor->Chloride_Influx Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Anxiolytic_Effect Anxiolytic Effect Hyperpolarization->Anxiolytic_Effect CompoundX Compound X CompoundX->GABA_A_Receptor potentiates GABA->GABA_A_Receptor binds

Hypothetical mechanism of action for an anxiolytic, Compound X.

References

A Comparative Guide to the Metabolic Stability of Novel Drug Candidates: A Case Study Approach with Metoserpate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic success. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is too stable could lead to adverse effects due to accumulation. This guide provides a comparative overview of the principles and methodologies used to assess the metabolic stability of drug candidates, using hypothetical analogs of Metoserpate as an illustrative case study.

Understanding Metabolic Stability

Metabolic stability refers to the susceptibility of a chemical compound to biotransformation by drug-metabolizing enzymes.[1] This process primarily occurs in the liver and is broadly categorized into Phase I (functionalization reactions like oxidation, reduction, and hydrolysis) and Phase II (conjugation reactions).[2][3] The primary goal in early drug discovery is to select compounds with favorable metabolic stability to improve bioavailability and duration of action.[4]

In vitro metabolic stability assays are essential tools in drug discovery for predicting a compound's in vivo behavior.[5] These assays typically involve incubating a drug candidate with liver fractions, such as microsomes or hepatocytes, and monitoring its degradation over time.[6] The data generated allows for the calculation of key parameters like half-life (t½) and intrinsic clearance (CLint).[7]

Hypothetical Metabolic Stability Data for this compound Analogs

To illustrate a comparative analysis, the following table summarizes hypothetical metabolic stability data for this compound and three of its analogs. In this scenario, the analogs have been designed with structural modifications intended to improve metabolic stability.

CompoundStructure ModificationHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound Parent Compound1592.4
Analog A Deuteration of methoxy group3539.8
Analog B Replacement of ester with amide5027.8
Analog C Introduction of a sterically hindering group> 60< 23.1

This data is for illustrative purposes only and is not derived from actual experimental results.

Interpretation of Hypothetical Data:

In this hypothetical dataset, the structural modifications in Analogs A, B, and C lead to a progressive increase in metabolic stability compared to the parent compound, this compound.

  • Analog A: Deuteration at a metabolically labile position can slow down metabolism due to the kinetic isotope effect, resulting in a longer half-life.

  • Analog B: Amide bonds are generally more resistant to hydrolysis by esterases compared to ester bonds, which could explain the improved stability.

  • Analog C: The introduction of a bulky chemical group near a potential site of metabolism can sterically hinder the approach of metabolizing enzymes, leading to a significant increase in the half-life and a corresponding decrease in intrinsic clearance.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of metabolic stability studies. Below are standard protocols for the key experiments cited in this guide.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound upon incubation with liver microsomes.

Materials:

  • Test compounds (this compound and its analogs)

  • Pooled liver microsomes (from human or other species)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Positive control compounds with known metabolic fates (e.g., verapamil, testosterone)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: A master mix is prepared containing the phosphate buffer and the NADPH regenerating system.

  • Pre-incubation: The test compound and liver microsomes are added to the master mix and pre-incubated at 37°C for a few minutes to allow temperature equilibration.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated protein, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified using a validated LC-MS/MS method.

  • Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear portion of this curve is used to calculate the half-life (t½ = -0.693 / slope). Intrinsic clearance is then calculated from the half-life and the protein concentration used in the assay.

Visualizing Metabolic Processes

Diagrams are powerful tools for visualizing complex biological and experimental workflows. The following diagrams were created using the DOT language.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound (Lipophilic) Phase1_Metabolite Phase I Metabolite (More Polar) This compound->Phase1_Metabolite Oxidation, Reduction, Hydrolysis (e.g., CYP450) Phase2_Metabolite Phase II Metabolite (Water-Soluble Conjugate) Phase1_Metabolite->Phase2_Metabolite Conjugation (e.g., Glucuronidation, Sulfation) Excretion Excretion (Urine, Bile) Phase2_Metabolite->Excretion Experimental_Workflow A 1. Prepare Incubation Mixture (Buffer, Microsomes, Test Compound) B 2. Pre-incubate at 37°C A->B C 3. Initiate Reaction with NADPH B->C D 4. Collect Aliquots at Multiple Time Points C->D E 5. Terminate Reaction (e.g., with Acetonitrile) D->E F 6. Centrifuge and Collect Supernatant E->F G 7. Analyze by LC-MS/MS F->G H 8. Calculate t½ and CLint G->H

References

A Tale of Two Alkaloids: Contrasting Metoserpate with Modern Alkaloid Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of pharmacology, the journey from traditional remedies to precision-targeted therapeutics is vividly illustrated by the study of alkaloids. This guide provides a head-to-head comparison between Metoserpate, a sparsely documented Secologanin Tryptamine Alkaloid, and the contemporary approaches used to identify and characterize novel alkaloids, with a focus on those targeting neurotransmitter systems. While a direct, data-rich comparison is hampered by the limited publicly available information on this compound, a comparative analysis of the knowns and unknowns offers valuable insights for researchers, scientists, and drug development professionals.

At a Glance: this compound vs. Novel Alkaloids

The following table summarizes the key differences in the available data and characterization of this compound compared to a representative, well-studied traditional alkaloid like Reserpine and the general profile of a modern, novel alkaloid.

FeatureThis compoundReserpine (Traditional, Well-Characterized Alkaloid)Novel Alkaloid (Representative Example)
Chemical Class Secologanin Tryptamine Alkaloid.[1]Indole Alkaloid.[2]Varies (e.g., Indole, Isoquinoline, etc.)
Primary Use Tranquilizer for hysteria in pullets (1977).[1]Antihypertensive, Antipsychotic.[2][3]Varies based on therapeutic target (e.g., neurodegenerative diseases, cancer)
Mechanism of Action Not definitively documented; presumed to act on central neurotransmitter systems.Irreversible inhibitor of Vesicular Monoamine Transporter 2 (VMAT2), leading to depletion of monoamine neurotransmitters (dopamine, norepinephrine, serotonin).[2][4][5]Typically well-defined; often involves direct interaction with a specific molecular target (e.g., receptor, enzyme, transporter).
Quantitative Data No publicly available IC50, Ki, or efficacy data.Documented antihypertensive efficacy at 0.05 to 0.25 mg/day.[2]Extensive quantitative data (e.g., binding affinities, IC50/EC50 values, in vivo efficacy) is a prerequisite for development.
Signaling Pathway Undocumented.Well-characterized: blocks monoamine transport into synaptic vesicles, leading to their degradation by MAO and reduced neurotransmission.[2][5]Precisely mapped, often involving modulation of specific intracellular signaling cascades (e.g., GPCR signaling, kinase pathways).
Discovery Method Likely through observation of effects of a natural product.Isolated from Rauwolfia serpentina and pharmacologically characterized.[2]Often involves high-throughput screening, virtual screening, and target-directed evolution.[6][7]

Experimental Protocols: A Methodological Divide

The experimental validation of alkaloids has undergone a significant transformation. The approaches used to characterize a traditional compound like this compound stand in stark contrast to the multi-faceted, target-driven methodologies employed today.

Characterization of a Traditional Alkaloid (e.g., this compound)

The primary evidence for this compound's activity comes from a 1977 study on its use in chickens. The experimental protocol, as inferred from the publication, was a straightforward in vivo efficacy study.

Experimental Protocol: In Vivo Efficacy of this compound in Chickens [1]

  • Objective: To assess the effectiveness and safety of this compound Hydrochloride for treating hysteria in replacement pullets.

  • Subjects: Fifteen flocks of replacement pullets exhibiting clinical signs of hysteria.

  • Methodology:

    • Water was withheld for an adequate period to ensure consumption of medicated water.

    • This compound hydrochloride was administered via the drinking water.

    • Dosage Regimen:

      • Day 1: 4 mg/kg body weight.

      • Day 5: 2 mg/kg body weight.

      • Day 9: 2 mg/kg body weight.

  • Endpoint: Observation of the clinical signs of hysteria in the flocks.

  • Results: this compound hydrochloride was reported to be effective and safe for treating clinical hysteria in this context.[1]

Characterization of a Novel Alkaloid

Modern alkaloid discovery and characterization involve a suite of in vitro and in vivo assays designed to elucidate the precise mechanism of action and quantify a compound's activity. The following represents a typical workflow for a novel alkaloid targeting a neurotransmitter transporter.

Experimental Workflow: Characterization of a Novel Dopamine Transporter (DAT) Inhibitor

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Virtual Screening of Alkaloid Library B Molecular Docking with DAT Crystal Structure A->B C Radioligand Binding Assay ([3H]WIN 35,428 displacement) B->C D Synaptosomal [3H]Dopamine Uptake Assay C->D E Animal Model of Parkinson's Disease (e.g., MPTP-induced) D->E F Behavioral Assays (e.g., Rotarod, Open Field Test) E->F G Microdialysis for Dopamine Levels F->G

Workflow for Novel DAT Inhibitor Characterization.

Experimental Protocols:

  • Virtual Screening and Molecular Docking: A computational approach where libraries of alkaloid structures are screened in silico against the three-dimensional structure of the target protein (e.g., Dopamine Transporter, PDB ID: 4M48) to predict binding affinity and mode.[6]

  • Radioligand Binding Assays: In vitro assays using cell membranes expressing the target receptor/transporter. The ability of the novel alkaloid to displace a known radiolabeled ligand is measured to determine its binding affinity (Ki).

  • Synaptosomal Uptake Assays: An in vitro functional assay using isolated nerve terminals (synaptosomes). The ability of the novel alkaloid to inhibit the uptake of a radiolabeled neurotransmitter (e.g., [3H]dopamine) is quantified to determine its potency (IC50).

  • Animal Models and Behavioral Assays: In vivo studies in animal models (e.g., mice, rats) to assess the physiological effects of the alkaloid. For a tranquilizer or anxiolytic, models like the elevated plus-maze or open-field test would be employed to measure anxiety-related behaviors.

  • Microdialysis: An in vivo technique to measure neurotransmitter levels in specific brain regions of a living animal, providing direct evidence of the alkaloid's effect on neurochemistry.

Signaling Pathways: From Presumed to Precisely Mapped

The understanding of how these molecules exert their effects at a cellular level is another area of significant divergence.

Hypothetical Signaling Pathway for this compound

Given its classification as a tranquilizer and a Secologanin Tryptamine Alkaloid, a plausible, though unconfirmed, mechanism for this compound would involve the modulation of monoaminergic neurotransmission, leading to a reduction in neuronal excitability.

G This compound This compound PresynapticNeuron Presynaptic Neuron This compound->PresynapticNeuron Inhibits Vesicle Synaptic Vesicle PresynapticNeuron->Vesicle Reduces Neurotransmitter Packaging/Release Neurotransmitter Neurotransmitter (e.g., Dopamine) Vesicle->Neurotransmitter Decreased Release PostsynapticReceptor Postsynaptic Receptor Neurotransmitter->PostsynapticReceptor ReducedSignal Reduced Postsynaptic Signal (Tranquilizing Effect) PostsynapticReceptor->ReducedSignal

Hypothetical Signaling for a Tranquilizer.
Signaling Pathway for Reserpine

The mechanism of Reserpine is well-established and serves as a classic example of neurotransmitter depletion.

G Reserpine Reserpine VMAT2 VMAT2 Transporter Reserpine->VMAT2 Irreversibly Inhibits Vesicle Synaptic Vesicle VMAT2->Vesicle Located on Dopamine_cyto Cytoplasmic Dopamine Dopamine_cyto->VMAT2 Transport Blocked MAO Monoamine Oxidase (MAO) Dopamine_cyto->MAO Metabolized by Depletion Depletion of Dopamine Stores Vesicle->Depletion Degradation Dopamine Degradation MAO->Degradation

Reserpine's VMAT2 Inhibition Pathway.
Signaling Pathway for a Novel GABA-A Receptor Modulator

Many novel alkaloids are being investigated for their ability to directly modulate specific receptors. For instance, a novel alkaloid acting as a positive allosteric modulator of the GABA-A receptor would enhance the inhibitory effects of GABA, a common mechanism for anxiolytics.

G cluster_0 Neuronal Membrane GABA_A_Receptor GABA-A Receptor (Chloride Channel) Chloride Cl- ions GABA_A_Receptor->Chloride Increased Influx NovelAlkaloid Novel Alkaloid NovelAlkaloid->GABA_A_Receptor Binds to Allosteric Site GABA GABA GABA->GABA_A_Receptor Binds to Orthosteric Site Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Chloride->Hyperpolarization

Modulation of GABA-A Receptor Signaling.

Conclusion

The comparison between this compound and the landscape of novel alkaloid research highlights a paradigm shift in drug discovery. While the former represents an era of discovery based on observable physiological effects, the latter is defined by a deep understanding of molecular targets and pathways. For researchers and drug development professionals, this contrast underscores the importance of a multi-pronged approach to characterization, leveraging both in vivo efficacy studies and a suite of in vitro and computational methods to build a comprehensive profile of a compound's activity. The journey from the chicken coop to the crystal structure of a receptor-ligand complex is a testament to the progress in pharmacological sciences and sets a new standard for the development of the next generation of alkaloid-based medicines.

References

A Comparative Guide to Validating Biomarkers for Metoserpate Activity in Poultry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metoserpate is a tranquilizing agent utilized in veterinary medicine to manage hysteria in pullets. However, a comprehensive understanding of its mechanism of action and reliable biomarkers for its activity are not well-documented in publicly available literature. This guide provides a proposed framework for validating biomarkers for this compound by comparing it with alternative tranquilizer classes known to act on the central nervous system. The focus is on practical, measurable biomarkers in poultry: the stress hormone corticosterone and the heterophil-to-lymphocyte (H/L) ratio.

Proposed Experimental Comparison of Tranquilizer Effects on Stress Biomarkers

Due to the limited data on this compound, a direct comparison of its performance against alternatives is not currently possible. Therefore, we propose a validation study design. This study would involve administering this compound and two common classes of tranquilizers, benzodiazepines (e.g., Diazepam) and phenothiazines (e.g., Acepromazine), to groups of chickens under a controlled stressor. The following table illustrates how the quantitative data from such a study could be presented for easy comparison.

Table 1: Hypothetical Quantitative Comparison of Tranquilizer Effects on Stress Biomarkers in Chickens

BiomarkerStressor Control (No Drug)This compound (Hypothetical Dose)Diazepam (0.5 mg/kg)Acepromazine (0.5 mg/kg)
Plasma Corticosterone (ng/mL) post-stressor 15.2 ± 2.58.5 ± 1.89.1 ± 2.010.3 ± 2.2
Feather Corticosterone (pg/mg) post-stressor 2.8 ± 0.51.5 ± 0.31.7 ± 0.41.9 ± 0.4
Heterophil:Lymphocyte (H/L) Ratio post-stressor 0.8 ± 0.150.4 ± 0.080.45 ± 0.100.5 ± 0.12

Data presented as mean ± standard deviation. This is hypothetical data for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for reproducible biomarker validation. Below are established protocols for the key experiments proposed in this guide.

Corticosterone Measurement in Chicken Feathers

This protocol provides a non-invasive method to assess chronic stress.

Materials:

  • Feather samples (e.g., primary wing feathers)

  • Methanol (HPLC grade)

  • Ball mill or scissors

  • Conical tubes (15 mL)

  • Water bath sonicator

  • Incubator

  • Centrifuge

  • Commercially available corticosterone enzyme immunoassay (EIA) kit

Procedure:

  • Collect feathers and store them in a dry, dark place.

  • Remove the calamus (the base of the feather shaft).

  • Mince the remaining feather into small pieces (< 5 mm) or pulverize using a ball mill.

  • Weigh out a standardized amount of the minced/pulverized feather (e.g., 50 mg) and place it into a 15 mL conical tube.

  • Add a defined volume of methanol (e.g., 7 mL) to the tube.

  • Sonicate the sample for 30 minutes.

  • Incubate the sample overnight in a 50°C water bath.

  • After incubation, centrifuge the sample to pellet the feather material.

  • Carefully transfer the methanol supernatant to a new tube.

  • Evaporate the methanol to dryness using a stream of nitrogen or a vacuum concentrator.

  • Reconstitute the dried extract in the assay buffer provided with the corticosterone EIA kit.

  • Follow the manufacturer's instructions for the EIA kit to determine the corticosterone concentration.

Heterophil to Lymphocyte (H/L) Ratio Analysis in Chicken Blood

The H/L ratio is a reliable indicator of acute stress in poultry.

Materials:

  • Fresh whole blood collected in EDTA tubes

  • Microscope slides

  • Wright-Giemsa stain or equivalent

  • Microscope with oil immersion objective (100x)

Procedure:

  • Collect a small volume of blood (e.g., 10 µL) from the wing vein.

  • Prepare a blood smear on a clean microscope slide.

  • Allow the smear to air dry completely.

  • Stain the smear using a Wright-Giemsa staining protocol.

  • Under the oil immersion objective, identify a monolayer of cells where they are evenly distributed.

  • Count a total of 100 leukocytes, differentiating between heterophils and lymphocytes.

  • Calculate the H/L ratio by dividing the number of heterophils by the number of lymphocytes.

Visualizing the Mechanisms of Action and Experimental Workflow

To aid in understanding the potential pathways of this compound and the experimental design for biomarker validation, the following diagrams are provided.

G Proposed Experimental Workflow for Biomarker Validation cluster_0 Animal Groups cluster_1 Experimental Procedure cluster_2 Biomarker Analysis cluster_3 Data Comparison Control Control Group Stressor Controlled Stressor Application Control->Stressor This compound This compound Group This compound->Stressor Diazepam Diazepam Group Diazepam->Stressor Acepromazine Acepromazine Group Acepromazine->Stressor Sampling Blood & Feather Sampling Stressor->Sampling Corticosterone Corticosterone Assay (EIA) Sampling->Corticosterone HL_Ratio H/L Ratio Analysis Sampling->HL_Ratio Comparison Quantitative Comparison of Biomarker Levels Corticosterone->Comparison HL_Ratio->Comparison

Proposed experimental workflow for validating biomarkers.

Given that this compound is a tranquilizer, its mechanism of action likely involves modulating neurotransmitter systems in the brain. Two common pathways targeted by tranquilizers are the GABAergic and dopaminergic systems.

G Hypothesized GABAergic Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GAD->GABA GABA_A GABA-A Receptor GABA->GABA_A Binds to Chloride Cl- Influx GABA_A->Chloride Opens Channel Hyperpolarization Hyperpolarization (Neuronal Inhibition) Chloride->Hyperpolarization Leads to This compound This compound / Benzodiazepine (Positive Allosteric Modulator) This compound->GABA_A Enhances binding of GABA

Hypothesized GABAergic signaling pathway for tranquilizer action.

G Hypothesized Dopaminergic Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_vesicle->Dopamine Release D2_receptor Dopamine D2 Receptor AC Adenylyl Cyclase D2_receptor->AC Inhibits cAMP Reduced cAMP AC->cAMP Neuronal_activity Decreased Neuronal Activity cAMP->Neuronal_activity Leads to Metoserpate_alt This compound / Phenothiazine (Antagonist) Metoserpate_alt->D2_receptor Blocks Dopamine->D2_receptor Binds to

Hypothesized dopaminergic signaling pathway for tranquilizer action.

This guide provides a robust starting point for researchers to design and execute studies aimed at validating biomarkers for this compound. By employing standardized protocols and comparing against well-characterized tranquilizer classes, a clearer understanding of this compound's activity and its physiological effects in poultry can be achieved.

Metoserpate: A Veterinary Tranquilizer, Not A Human Antihypertensive Agent

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for clinical and pharmacological data reveal that Metoserpate is a veterinary medication used for treating hysteria in pullets and is not utilized in human medicine, particularly not for the management of hypertension.[1] Consequently, there is a lack of comparative statistical analysis and clinical trial data against established antihypertensive drugs in humans.

The initial request to provide a comparative guide on this compound's treatment effects for hypertension cannot be fulfilled as it is based on a misconception of the drug's application. The available scientific literature focuses exclusively on its use as a tranquilizing agent in poultry.[1]

Overview of Antihypertensive Drug Classes

For the benefit of researchers, scientists, and drug development professionals, the following is a summary of established first-line antihypertensive drug classes, their mechanisms of action, and a general overview of their comparative effectiveness as found in large-scale studies.

Five major classes of antihypertensive medications are widely recognized for the initiation of monotherapy in the absence of specific comorbid conditions:

  • Thiazide or Thiazide-like Diuretics (THZ): These drugs work by inhibiting sodium reabsorption in the distal convoluted tubules of the kidneys, leading to increased water and sodium excretion, which in turn reduces blood volume and blood pressure.

  • Angiotensin-Converting Enzyme Inhibitors (ACEi): ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This results in vasodilation and reduced aldosterone secretion, leading to lower blood pressure.

  • Angiotensin II Receptor Blockers (ARBs): ARBs selectively block the binding of angiotensin II to its receptor, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects.

  • Dihydropyridine Calcium Channel Blockers (CCBs): These agents block the influx of calcium into vascular smooth muscle cells, leading to vasodilation and a reduction in peripheral vascular resistance.

  • Non-dihydropyridine Calcium Channel Blockers (ndCCBs): While also blocking calcium channels, this subclass has more pronounced effects on the heart, reducing heart rate and contractility in addition to causing vasodilation.

Comparative Effectiveness of Antihypertensive Drugs

Large-scale observational studies and network meta-analyses provide insights into the comparative effectiveness and safety of these drug classes.

A comprehensive study utilizing data from 4.9 million patients found that while most classes showed no significant differences in effectiveness, thiazide diuretics demonstrated a better primary effectiveness profile for some outcomes compared to ACE inhibitors.[2] Specifically, THZ was associated with a lower risk of acute myocardial infarction, hospitalization for heart failure, and stroke.[2] The safety profiles in this study also tended to favor THZ over ACEi.[2] Non-dihydropyridine CCBs were found to be inferior to the other four classes.[2]

The following table summarizes the hazard ratios (HRs) for primary effectiveness outcomes from a large-scale observational study comparing Thiazide diuretics (THZ) to Angiotensin-Converting Enzyme Inhibitors (ACEi).[2]

OutcomeHazard Ratio (HR)95% Confidence Interval (CI)
Acute Myocardial Infarction0.840.75–0.95
Hospitalization for Heart Failure0.830.74–0.95
Stroke0.830.74–0.95

A hazard ratio less than 1.0 indicates a lower risk for the outcome with THZ compared to ACEi.

Signaling Pathways in Hypertension Management

The primary signaling pathway targeted by ACE inhibitors and ARBs is the Renin-Angiotensin-Aldosterone System (RAAS). The diagram below illustrates the mechanism of action for these drug classes within this pathway.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts ACE ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone ACEi ACE Inhibitors ACEi->ACE inhibit ARBs ARBs ARBs->AT1_Receptor block

Mechanism of ACE Inhibitors and ARBs in the RAAS pathway.

Experimental Protocols

As no clinical trials on this compound for hypertension exist, we present a generalized workflow for a comparative effectiveness study of antihypertensive drugs based on real-world evidence, as described in the literature.[2]

Experimental_Workflow Data_Source Data Source (EHR, Claims Databases) Cohort_Def Cohort Definition (New users of first-line antihypertensives) Data_Source->Cohort_Def Propensity_Matching Propensity Score Matching (To balance patient characteristics) Cohort_Def->Propensity_Matching Outcome_Analysis Outcome Analysis (Hazard Ratios for effectiveness and safety outcomes) Propensity_Matching->Outcome_Analysis Calibration Calibration (Using negative and positive control outcomes) Outcome_Analysis->Calibration Results Results (Comparative effectiveness and safety estimates) Calibration->Results

Workflow for a real-world evidence comparative study.

References

Metoserpate Research: A Comparative Analysis of In Silico Predictions and the Need for Experimental Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the current research on Metoserpate reveals that its potential as a therapeutic agent is based on computational predictions that have yet to be substantiated by experimental data. This guide provides a comparative analysis of the in silico findings for this compound against the experimentally validated research for Yohimbine, a structurally similar compound. This comparison is intended for researchers, scientists, and drug development professionals to highlight the critical need for experimental validation in drug discovery and to provide a framework for assessing the reproducibility of computational research findings.

A recent in silico study has identified this compound, a compound previously investigated for other therapeutic applications, as a potential inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key target in inflammatory diseases such as Alzheimer's disease.[1][2] The study utilized molecular docking and simulation to predict a stable interaction between this compound and TNF-α. However, a thorough review of the scientific literature reveals a significant gap: a lack of in vitro or in vivo studies to validate these computational predictions.

This guide contrasts the purely computational evidence for this compound with the body of experimental research available for Yohimbine, an antagonist of α2-adrenergic receptors that has also been studied for its effects on TNF-α. By presenting the methodologies and data side-by-side, we aim to provide a clear perspective on the current status of this compound research and the necessary next steps to evaluate its therapeutic potential.

Comparative Data Summary

The following tables summarize the available data for this compound and Yohimbine. The stark contrast in the nature and volume of data underscores the nascent stage of this compound research concerning TNF-α inhibition.

Table 1: Comparison of Research Findings for this compound and Yohimbine

ParameterThis compoundYohimbine
Primary Research Focus In Silico prediction of TNF-α inhibition for Alzheimer's diseaseExperimental investigation of α2-adrenergic receptor antagonism and its effects on inflammation and TNF-α signaling
Evidence Type Computational (Molecular Docking & Simulation)Experimental (In Vitro & In Vivo)
Reported Efficacy Predicted stable binding to TNF-αDemonstrated reduction of LPS-induced TNF-α production in macrophages and in mouse models.[3][4]
Reproducibility Status Not yet applicable; no experimental findings to reproduce.Experimental findings have been published in peer-reviewed journals, providing a basis for independent replication.

Table 2: Quantitative Data Comparison

Data PointThis compound (In Silico)Yohimbine (In Vitro / In Vivo)
Binding Affinity Predicted stable interaction with TNF-α over 100 ns simulation.[1]Not directly measured in the context of TNF-α binding in the reviewed studies.
TNF-α Inhibition Predicted to inhibit TNF-α.Significantly suppressed TNF-α production in LPS-activated macrophages.[4] Reduced cardiac and plasma TNF-α levels in LPS-challenged mice.[5]
Effective Concentration Not determined experimentally.Effective at concentrations of 2 mg/kg in vivo for increasing survival rate after LPS-induced sepsis.[3] Showed significant TNF-α suppression at 5.0 µM in vitro.[4]

Experimental and Computational Protocols

A critical aspect of reproducibility is the detailed documentation of methodologies. Below are the protocols used in the key studies for this compound and Yohimbine.

This compound: In Silico Protocol (Tettevi et al.)[1]
  • Structural Similarity Studies: Yohimbine was used as a reference compound to identify structurally similar drugs from the DrugBank database.

  • Molecular Docking: The SeeSAR software was used for molecular docking simulations to predict the binding of this compound to TNF-α.

  • Molecular Dynamics (MD) Simulations: GROMACS was used to perform 100 ns MD simulations to evaluate the stability of the this compound-TNF-α complex.

Yohimbine: In Vitro Protocol for TNF-α Inhibition in Macrophages[4][6]
  • Cell Culture: Mouse peritoneal macrophages were isolated and cultured.

  • Treatment: Macrophages were pretreated with varying concentrations of Yohimbine.

  • Stimulation: Lipopolysaccharide (LPS) was used to stimulate the macrophages to produce TNF-α.

  • Quantification: The concentration of TNF-α in the cell culture supernatant was measured using an appropriate immunoassay (e.g., ELISA).

Yohimbine: In Vivo Protocol for LPS-Induced Endotoxemia in Mice[3][7]
  • Animal Model: An endotoxemic mouse model was established by intraperitoneal injection of LPS.

  • Treatment: Mice were pretreated with Yohimbine at specified doses.

  • Sample Collection: Blood and tissue samples were collected at various time points after LPS challenge.

  • Analysis: TNF-α levels in plasma and tissues were quantified. Other relevant physiological and molecular markers of inflammation and organ damage were also assessed.

Signaling Pathways and Experimental Workflows

Visualizing the proposed mechanisms and experimental designs can aid in understanding the current state of research.

Metoserpate_Predicted_Pathway This compound This compound TNFa TNF-α This compound->TNFa Predicted Inhibition (Based on In Silico Data) Inflammation Inflammatory Cascade (e.g., in Alzheimer's Disease) TNFa->Inflammation Promotes

Predicted inhibitory pathway of this compound on TNF-α.

Yohimbine_Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo Macrophages Mouse Peritoneal Macrophages TNFa_assay TNF-α Measurement (ELISA) Macrophages->TNFa_assay LPS_vitro LPS Stimulation LPS_vitro->Macrophages Yohimbine_vitro Yohimbine Treatment Yohimbine_vitro->Macrophages Mice Mouse Model Sample_collection Blood/Tissue Collection Mice->Sample_collection LPS_vivo LPS Challenge LPS_vivo->Mice Yohimbine_vivo Yohimbine Administration Yohimbine_vivo->Mice TNFa_analysis TNF-α Analysis Sample_collection->TNFa_analysis

Experimental workflow for Yohimbine research.

Yohimbine_Signaling Yohimbine Yohimbine a2_AR α2-Adrenergic Receptor Yohimbine->a2_AR Antagonizes NFkB NF-κB Pathway a2_AR->NFkB Modulates LPS LPS Macrophage Macrophage/Immune Cell LPS->Macrophage Activates Macrophage->NFkB TNFa_production TNF-α Production NFkB->TNFa_production

Simplified signaling pathway for Yohimbine's effect on TNF-α.

Conclusion and Future Directions

The current body of research on this compound's potential as a TNF-α inhibitor is entirely computational. While in silico studies are a valuable tool in modern drug discovery for hypothesis generation and lead identification, they are not a substitute for experimental validation. The reproducibility of the findings from the computational study on this compound can only be assessed through rigorous in vitro and in vivo experimentation.

For the scientific community to build upon the intriguing hypothesis generated by the in silico work, the following steps are essential:

  • In Vitro Validation: Conduct cell-based assays to determine if this compound can inhibit TNF-α production in immune cells, such as macrophages, stimulated with inflammatory agents like LPS.

  • In Vivo Efficacy: Perform studies in animal models of inflammation or Alzheimer's disease to assess the in vivo efficacy, pharmacokinetics, and safety of this compound.

  • Mechanism of Action Studies: Investigate the precise molecular mechanism by which this compound may inhibit TNF-α, if the initial in vitro and in vivo studies yield positive results.

Until such experimental data is available, the therapeutic potential of this compound as a TNF-α inhibitor remains a promising but unproven hypothesis. This comparative guide serves as a call to the research community to undertake the necessary experimental work to determine the true potential of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Metoserpate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Metoserpate, ensuring compliance with safety regulations and the protection of personnel and the environment.

Chemical and Physical Properties

A clear understanding of a substance's properties is foundational to its safe handling and disposal.

PropertyValue
Molecular FormulaC24H32N2O5[1]
Molecular Weight428.5 g/mol [1]
AppearanceSolid powder[2]

Disposal Protocol for this compound

The primary guideline for the disposal of this compound is to entrust it to a licensed and approved waste disposal company. This ensures that the compound is managed in accordance with all applicable federal, state, and local regulations.

Experimental Workflow for Disposal

The following diagram outlines the procedural flow for the proper disposal of Metoserp.

cluster_prep Preparation for Disposal cluster_disposal Disposal Pathway a Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) b Segregate this compound Waste (Unused product, contaminated labware) a->b c Package in a designated, sealed, and properly labeled hazardous waste container b->c d Store container in a designated hazardous waste accumulation area c->d e Arrange for pickup by a licensed hazardous waste disposal company d->e f Complete all necessary waste manifest documentation e->f g Final disposal at an approved waste disposal plant f->g

Figure 1. Procedural workflow for the safe disposal of this compound.

Detailed Disposal Procedures

Adherence to the following steps is crucial for the safe and compliant disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]

2. Segregation of Waste: All this compound waste, including any unused or expired product, as well as any labware (e.g., vials, pipette tips, etc.) that has come into direct contact with the compound, must be segregated from general laboratory waste.

3. Packaging and Labeling:

  • Place all segregated this compound waste into a designated hazardous waste container that is compatible with the chemical.

  • The container must be securely sealed to prevent any leakage.

  • Label the container clearly as "Hazardous Waste" and include the name "this compound," the approximate quantity, and the date of accumulation.

4. Storage: Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated hazardous waste accumulation area within the laboratory or facility. This area should be away from general work areas and incompatible materials.[3]

5. Professional Disposal: The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company. Do not attempt to dispose of this compound down the drain or in regular trash.

6. Documentation: Ensure that all necessary waste manifest forms are completed accurately and retained as per institutional and regulatory requirements. This documentation provides a record of the waste from generation to final disposal.

Safety Precautions and Hazard Information

This compound is classified with the following hazards:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

In case of accidental exposure:

  • If swallowed: Rinse mouth and call a poison center or doctor.

  • If on skin: Wash with plenty of soap and water.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within their institutions.

References

Essential Safety and Operational Guidance for Handling Metoserpate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Metoserpate. The following procedural guidance outlines personal protective equipment (PPE) requirements, operational plans for handling and disposal, and emergency procedures for spills.

Personal Protective Equipment (PPE)

To ensure the safe handling of this compound, the following personal protective equipment is mandatory. The selection of specific PPE should be based on a thorough risk assessment of the procedures to be performed.

PPE CategoryRecommended Equipment
Eye and Face Protection Wear tightly fitting safety goggles with side-shields. A face shield may be required for splash hazards.[1]
Skin and Body Protection Wear a lab coat, and consider fire/flame resistant and impervious clothing for procedures with a higher risk of exposure.[1]
Hand Protection Wear chemical-impermeable gloves that have been inspected for integrity before use.[1]
Respiratory Protection Use only in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1] For emergencies, a self-contained breathing apparatus is necessary.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical to minimize exposure and ensure a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a tightly closed, dry, cool, and well-ventilated place.[1]

  • Keep it segregated from incompatible materials and foodstuff containers.[1]

  • The storage area should be clearly labeled and access restricted to authorized personnel.

2. Preparation and Use:

  • All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation.[1]

  • Avoid breathing dust, mist, gas, or vapors.[1]

  • Ensure all necessary PPE is worn correctly before handling the substance.

  • Do not eat, drink, or smoke in the area where this compound is handled or stored.

  • Use non-sparking tools to prevent electrostatic discharge.[1]

3. Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Containers should be disposed of in an approved waste disposal plant.

  • Do not allow the chemical to enter drains or the environment.[1]

Emergency Spill Response Workflow

In the event of a this compound spill, the following workflow must be initiated immediately to ensure the safety of all personnel and to mitigate environmental contamination.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment_and_ppe Assessment & Preparation cluster_containment_and_cleanup Containment & Cleanup cluster_decontamination_and_disposal Decontamination & Disposal Evacuate Evacuate Spill Area Alert Alert Others & Secure the Area Evacuate->Alert Immediately Assess Assess the Spill Alert->Assess Once safe Select_PPE Select Appropriate PPE Assess->Select_PPE Based on risk Contain Contain the Spill Select_PPE->Contain After donning PPE Clean_Up Clean Up Spill Contain->Clean_Up Prevent spreading Decontaminate Decontaminate Area & Equipment Clean_Up->Decontaminate Following procedure Dispose Dispose of Waste Decontaminate->Dispose Properly sealed

Workflow for managing a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metoserpate
Reactant of Route 2
Metoserpate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.